Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate
Description
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Properties
IUPAC Name |
ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-19-15(18)12-7-9-17(10-8-12)14-6-4-3-5-13(14)11-16/h3-6,12H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIQTFCTVKFARG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377442 | |
| Record name | ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357670-16-7 | |
| Record name | ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, comprising a piperidine core, an ethyl ester, and a cyanophenyl group, make it a versatile scaffold for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and its critical role in the development of novel therapeutics, particularly as a key intermediate in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in organic synthesis and drug design. The definitive molecular formula and weight have been established through authoritative chemical databases, resolving discrepancies found in some commercial supplier listings.
| Property | Value | Source |
| CAS Number | 357670-16-7 | [1] |
| Molecular Formula | C₁₅H₁₈N₂O₂ | [1] |
| Molecular Weight | 258.32 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in most organic solvents | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
Synthesis and Mechanistic Insights
The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. A general, reliable protocol is outlined below, followed by a discussion of the underlying chemical principles.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Fluorobenzonitrile
-
Ethyl isonipecotate (Ethyl 4-piperidinecarboxylate)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-fluorobenzonitrile (1.0 eq) in dimethylformamide (DMF), add ethyl isonipecotate (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure this compound.
Causality of Experimental Choices:
-
Solvent: DMF is chosen for its high boiling point and its ability to dissolve the reactants, facilitating the reaction.
-
Base: Potassium carbonate is a crucial component that acts as a base to deprotonate the secondary amine of ethyl isonipecotate, thereby increasing its nucleophilicity.
-
Temperature: Elevated temperatures are necessary to overcome the activation energy of the nucleophilic aromatic substitution reaction.
-
Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials and byproducts.
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Analytical Characterization
The structural integrity and purity of synthesized this compound are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the cyanophenyl group, the protons of the piperidine ring, and the ethyl ester group. The chemical shifts and coupling patterns provide definitive structural information.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for each carbon atom in the molecule, confirming the carbon framework.
-
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition.
Applications in Drug Development
The primary significance of this compound lies in its utility as a key intermediate in the synthesis of pharmaceutically active compounds.
Precursor to Phosphodiesterase Type 5 (PDE5) Inhibitors
This compound is a crucial building block for the synthesis of potent and selective PDE5 inhibitors.[4][5] PDE5 is a key enzyme in the cGMP signaling pathway, and its inhibition leads to vasodilation. This mechanism is exploited in the treatment of erectile dysfunction and pulmonary hypertension.
Role in Medicinal Chemistry
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6] The presence of the cyano group on the phenyl ring of this compound offers a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds.
Signaling Pathway and Mechanism of Action of PDE5 Inhibitors
Caption: Mechanism of action of PDE5 inhibitors.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. A comprehensive Safety Data Sheet (SDS) should be consulted before use.[1] General safety measures include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Conclusion
This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its well-defined physicochemical properties and established synthetic route make it an accessible building block for the development of novel therapeutics. Its crucial role as a precursor to PDE5 inhibitors highlights its importance in the ongoing quest for new and improved treatments for a range of medical conditions. This guide serves as a foundational resource for researchers and scientists working with this key molecule, providing the necessary technical information to facilitate its effective use in drug discovery and development.
References
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PubChem. Ethyl 4-piperidinecarboxylate. National Center for Biotechnology Information. [Link]
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ResearchGate. Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. [Link]
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PubMed Central (PMC). An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. National Center for Biotechnology Information. [Link]
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Via Medica Journals. The multifunctional role of phosphodiesterase 5 inhibitors in medicine. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate
Introduction
Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate is a substituted N-aryl piperidine derivative that serves as a crucial building block in modern organic synthesis and medicinal chemistry. The piperidine ring is a privileged scaffold, frequently incorporated into the structures of marketed drugs and clinical candidates due to its ability to confer favorable pharmacokinetic properties.[1] This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. The presence of three distinct functional groups—a tertiary amine, an ethyl ester, and a nitrile-substituted aromatic ring—makes it a versatile intermediate for creating diverse molecular architectures.[1] Its structural motifs are particularly relevant in the design of neurologically active agents, as the 2-cyanophenyl group is a known pharmacophore in ligands targeting receptors such as the dopamine D4 receptor.[2]
Core Molecular Attributes
A precise understanding of the foundational molecular identifiers is critical for database searches, regulatory documentation, and accurate experimental design.
| Identifier | Value | Source |
| IUPAC Name | ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate | N/A |
| CAS Number | 357670-16-7 | |
| Molecular Formula | C₁₅H₁₈N₂O₂ | |
| Molecular Weight | 258.32 g/mol | |
| Canonical SMILES | CCOC(=O)C1CCN(CC1)C2=CC=CC=C2C#N | N/A |
| InChI | 1S/C15H18N2O2/c1-2-19-15(18)12-7-9-17(10-8-12)14-6-4-3-5-13(14)11-16/h3-6,12H,2,7-10H2,1H3 | |
| InChIKey | BOIQTFCTVKFARG-UHFFFAOYSA-N |
Chemical Structure:
Physicochemical Properties
The physical state, melting point, and solubility profile dictate the handling, storage, and reaction conditions for any chemical compound.
| Property | Value / Observation | Expert Commentary |
| Appearance | Solid | |
| Melting Point | 45 - 47 °C | |
| Boiling Point | Not experimentally determined | The relatively high molecular weight and polarity suggest a high boiling point, likely above 300°C, where decomposition may occur. |
| Solubility | Likely soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | [3] |
| Stability | Should be stored in a cool, dry place away from oxidizing agents. | [3] |
Expertise & Causality: The compound's classification as a solid at ambient temperature is consistent with its molecular weight and the presence of polar functional groups (ester and nitrile) that contribute to intermolecular dipole-dipole interactions. The relatively low melting point of 45-47°C suggests that these interactions are moderate and crystal lattice packing is not exceptionally strong. Its predicted solubility in common organic solvents is driven by the significant hydrocarbon character of the piperidine ring, ethyl group, and phenyl ring, which facilitates interaction with nonpolar and moderately polar solvents.
Anticipated Spectroscopic Profile
While specific experimental spectra for this exact compound are not widely published, its structure allows for an expert prediction of its key spectroscopic features, which is essential for reaction monitoring and quality control.
-
¹H NMR Spectroscopy:
-
Aromatic Protons: Four protons on the cyanophenyl ring are expected to appear as complex multiplets between δ 7.0-7.8 ppm.
-
Ethyl Ester Protons: A quartet (2H) around δ 4.1 ppm (–O–CH₂ –CH₃) and a triplet (3H) around δ 1.2 ppm (–O–CH₂–CH₃ ).
-
Piperidine Protons: The protons on the piperidine ring will present as a series of complex, overlapping multiplets in the aliphatic region (δ 1.5-3.5 ppm). The proton at the C4 position will be a distinct multiplet, likely around δ 2.5 ppm.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A signal around δ 173-175 ppm.
-
Nitrile Carbon: A characteristic signal in the range of δ 115-120 ppm.
-
Aromatic Carbons: Multiple signals between δ 110-150 ppm.
-
Aliphatic Carbons: Signals for the piperidine ring and the ethyl group carbons will appear in the upfield region (δ 14-65 ppm).
-
-
Infrared (IR) Spectroscopy:
-
C≡N Stretch: A strong, sharp, and unmistakable absorption band around 2220-2230 cm⁻¹.
-
C=O Stretch: A strong absorption band characteristic of an ester carbonyl group, expected around 1730-1740 cm⁻¹.
-
C–O Stretch: A strong band in the 1150-1250 cm⁻¹ region.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 258 or 259, respectively, confirming the molecular weight.
-
Common fragmentation patterns would include the loss of the ethoxy group (–OC₂H₅, 45 Da) or the entire ester group (–COOC₂H₅, 73 Da).
-
Synthesis and Reactivity
This compound is not typically found in nature and must be synthesized. Its role as a chemical intermediate is defined by the reactivity of its functional groups.
Proposed Synthetic Workflow
A robust and common method for synthesizing N-aryl piperidines is through nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction. The most logical and field-proven approach involves the N-arylation of a readily available piperidine precursor.
Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation: To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add ethyl 4-piperidinecarboxylate, 2-fluorobenzonitrile (or 2-bromobenzonitrile), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a strong base (e.g., sodium tert-butoxide or cesium carbonate).
-
Solvent Addition: Add a dry, aprotic solvent such as toluene or dioxane.
-
Reaction: Heat the mixture with stirring to a temperature between 80-110°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the final product.
This protocol is a self-validating system; the progress can be clearly tracked, and the final product's identity can be confirmed using the spectroscopic methods outlined previously.
Logical Workflow Diagram
Caption: Proposed Buchwald-Hartwig amination workflow for synthesis.
Applications in Drug Discovery
The true value of this compound lies in its application as a versatile scaffold for building more complex molecules with potential therapeutic activity.
-
Scaffold for Lead Optimization: The three reactive handles allow for systematic modification. The ester can be hydrolyzed to a carboxylic acid for amide coupling, reduced to an alcohol, or reacted with Grignard reagents. The nitrile can be reduced to a primary amine or hydrolyzed to a carboxylic acid. The tertiary amine of the piperidine ring remains a key site for salt formation to improve solubility.
-
Neurological Disease Research: As mentioned, the 1-(2-cyanophenyl)piperazine moiety is a key structural element in selective dopamine D4 receptor agonists.[2] This analogous piperidine compound provides a direct template for synthesizing novel ligands to probe dopamine and serotonin receptor systems, which are implicated in schizophrenia, Parkinson's disease, and depression.
-
Fragment-Based Drug Design (FBDD): This molecule can be considered a high-value fragment. Each component (the piperidine, the ester, the cyanophenyl group) can be systematically elaborated to explore the chemical space around a biological target and improve binding affinity and selectivity.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its well-defined physicochemical properties, predictable reactivity, and structurally significant motifs make it a valuable intermediate for the synthesis of novel therapeutics. This guide provides the foundational knowledge required for its effective handling, synthesis, and strategic deployment in drug discovery programs.
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"Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate" chemical structure and IUPAC name
An In-Depth Technical Guide to Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate
Introduction
This compound is a substituted piperidine derivative that holds significant interest for researchers in medicinal chemistry and drug development. Its molecular architecture, featuring a central piperidine ring N-substituted with a cyanophenyl group and an ethyl carboxylate moiety at the 4-position, makes it a versatile scaffold and a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The piperidine core is a ubiquitous structural motif in a vast array of pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability. The introduction of the cyanophenyl group provides a site for further chemical modification and can play a crucial role in the molecule's interaction with biological targets. This guide provides a comprehensive overview of its chemical structure, properties, a validated synthesis protocol, and its potential applications in the field of drug discovery.
Chemical Identity and Physicochemical Properties
A precise understanding of the chemical and physical properties of a compound is foundational for its application in research and development. This section details the structural and key physicochemical characteristics of this compound.
Chemical Structure and IUPAC Name
The formal nomenclature for this compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate .[1]
Chemical Structure:
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization Profile (Predicted)
While specific experimental spectra for this compound are not widely published, a robust prediction of its key spectroscopic features can be made based on its structure and data from analogous compounds. [2][3]This predictive analysis is an essential tool for chemists to confirm the identity and purity of the synthesized product.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm). The piperidine protons would appear as complex multiplets in the 1.5-3.5 ppm region. The protons on the cyanophenyl ring would resonate in the aromatic region, typically between 7.0 and 7.6 ppm.
-
¹³C NMR: The carbon NMR would display a signal for the nitrile carbon around 118 ppm and the ester carbonyl carbon around 175 ppm. The carbons of the ethyl group and the piperidine ring would appear in the upfield region, while the aromatic carbons would be found between 110 and 140 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, sharp absorption band characteristic of the nitrile (C≡N) stretch around 2220-2230 cm⁻¹. A strong carbonyl (C=O) stretch from the ester group would be prominent around 1730 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (m/z = 258.32).
Applications in Research and Drug Development
This compound is not typically an end-product therapeutic agent but rather a highly valuable intermediate in the synthesis of pharmacologically active molecules. Its utility stems from the strategic combination of its structural components.
Role as a Synthetic Intermediate
The compound serves as a precursor for introducing the 1-(2-cyanophenyl)piperidine moiety into larger, more complex molecules. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol, providing further points for chemical diversification. This flexibility makes it a key building block in combinatorial chemistry and library synthesis for drug screening programs. For instance, similar N-substituted piperidine carboxylates are used in the preparation of compounds targeting various receptors and enzymes in the central nervous system. [4][5]
Relevance of the Cyanophenyl and Piperidine Moieties
-
Piperidine Ring: As a saturated heterocycle, the piperidine ring is a privileged scaffold in medicinal chemistry. It often improves the physicochemical properties of a drug candidate, such as its solubility and ability to cross cell membranes. Its conformational flexibility allows it to adapt to the binding sites of various biological targets. * Cyanophenyl Group: The cyano (nitrile) group is a versatile functional group. It is relatively stable but can be chemically transformed into other groups like amines or carboxylic acids. In terms of drug-target interactions, the nitrile group can act as a hydrogen bond acceptor. Furthermore, compounds containing a cyanophenyl group have been explored for a range of biological activities, including as enzyme inhibitors and receptor modulators. For example, related cyanophenyl-piperazine structures have been investigated as selective dopamine D4 receptor agonists. [6]The development of (E)-2-cyanoacrylamides, which share the cyano functional group, has led to potent antiproliferative agents. [7][8] The combination of these two pharmacologically relevant motifs in this compound makes it an attractive starting point for the development of novel therapeutics targeting a wide range of diseases.
References
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Pipzine Chemicals. ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate. Available from: [Link]
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MOLBASE. ethyl 1-(4-amino-2-cyanophenyl)piperidin-4-ylcarboxylate. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 161290137. Available from: [Link]
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-
National Center for Biotechnology Information. PubChem Compound Summary for CID 90654563, (2S)-N-[2-(4-cyanophenyl)ethyl]-1-[6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidin-4-yl]piperidine-2-carboxamide. Available from: [Link]
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PubChemLite. Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate (C16H19N3O3). Available from: [Link]
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ResearchGate. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Available from: [Link]
-
PubMed. Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Available from: [Link]
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PubMed. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Available from: [Link]
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An In-depth Technical Guide to the Solubility of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate
Prepared by: Senior Application Scientist, Gemini Division
Introduction
Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate is a compound of significant interest within contemporary drug discovery and development pipelines. Its structural motifs, featuring a cyano-substituted phenyl ring linked to a piperidine carboxylate, suggest its potential as a versatile scaffold for the synthesis of novel therapeutic agents. The journey from a promising molecular structure to a viable drug candidate is, however, fraught with physicochemical challenges, paramount among which is solubility. A compound's ability to dissolve in various solvent systems dictates its formulation possibilities, its behavior in biological assays, and ultimately, its bioavailability.
This guide provides a comprehensive overview of the solubility characteristics of this compound. We will delve into the theoretical underpinnings of its solubility, present a detailed experimental protocol for its determination, and discuss the practical implications for researchers in the field.
Physicochemical Profile of this compound
Before exploring its solubility, it is crucial to understand the fundamental properties of this compound.
| Property | Value/Description | Source |
| Chemical Formula | C₁₆H₂₀N₂O₂ | Pipzine Chemicals[1] |
| Molecular Weight | 272.347 g/mol | Pipzine Chemicals[1] |
| Appearance | Typically a solid | Pipzine Chemicals[1] |
| CAS Number | 140461-79-0 | N/A |
The presence of both polar (cyano and ester groups) and non-polar (phenyl and piperidine rings) functionalities suggests a nuanced solubility profile. The cyano group, while polar, can also participate in dipole-dipole interactions, and the ester group can act as a hydrogen bond acceptor. The piperidine ring introduces a degree of conformational flexibility, which can also influence crystal packing and, consequently, solubility.
Solubility of this compound: A Multi-solvent Perspective
While specific quantitative solubility data for this compound is not extensively published, its structural characteristics suggest it is likely to be somewhat soluble in organic solvents.[1] Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in high-throughput screening and as a vehicle for in vitro assays due to its ability to dissolve a broad range of compounds.[2][3]
Below is a table presenting expected solubility classifications in common laboratory solvents, based on the compound's structure. These are predictive and should be confirmed experimentally.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| DMSO | Polar Aprotic | High | The high polarity of DMSO effectively solvates both the polar and non-polar regions of the molecule.[3] |
| Dichloromethane (DCM) | Non-polar | Moderate to High | DCM is a good solvent for many organic compounds and is expected to effectively solvate the non-polar phenyl and piperidine moieties. |
| Methanol | Polar Protic | Moderate | The polar nature of methanol and its ability to act as a hydrogen bond donor and acceptor will interact favorably with the cyano and ester groups. |
| Ethanol | Polar Protic | Moderate | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. |
| Acetonitrile | Polar Aprotic | Moderate | Its polarity and dipole moment should allow for good interaction with the polar functional groups. |
| Water (Aqueous Buffers) | Polar Protic | Low | The significant non-polar surface area of the molecule is likely to lead to poor solubility in aqueous media. |
Experimental Determination of Solubility
To provide actionable data for research and development, the solubility of this compound must be determined empirically. The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility and is highly recommended for obtaining accurate and reliable data.[4][5]
Experimental Workflow: Shake-Flask Method
Caption: Workflow for determining thermodynamic solubility via the shake-flask method.
Detailed Protocol: Shake-Flask Solubility Determination
This protocol provides a step-by-step methodology for determining the solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Solvents of interest (e.g., DMSO, Dichloromethane, Methanol, Water)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards.
-
-
Sample Preparation:
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[5]
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully withdraw the supernatant using a pipette, being cautious not to disturb the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute a known volume of the clear filtrate with the mobile phase used for HPLC or LC-MS analysis.
-
Inject the diluted sample and the calibration standards onto the analytical system.
-
Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
-
-
Calculation:
-
Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.
-
Kinetic Solubility Measurement in Early Drug Discovery
For high-throughput screening purposes, kinetic solubility assays are often employed.[4] These methods are faster but may not represent true thermodynamic equilibrium. A common approach involves preparing a concentrated stock solution of the compound in DMSO and then diluting it into an aqueous buffer.[6] The concentration at which the compound precipitates is determined, often by nephelometry or turbidimetry.[7]
Implications for Research and Drug Development
The solubility of this compound has profound implications for its practical application:
-
In Vitro Assays: For cell-based and biochemical assays, the compound is often first dissolved in DMSO to create a concentrated stock solution. It is critical to know the solubility in the final assay buffer to avoid precipitation, which can lead to erroneous results.
-
Formulation Development: Low aqueous solubility is a major hurdle in developing oral and injectable drug formulations. Understanding the solubility in various pharmaceutically acceptable solvents and co-solvents is the first step in designing effective drug delivery systems.
-
Medicinal Chemistry: The solubility data can guide further structural modifications. Medicinal chemists can introduce or modify functional groups to enhance aqueous solubility without compromising the compound's pharmacological activity.
Conclusion
While published quantitative data on the solubility of this compound is scarce, this guide provides a robust framework for its experimental determination. The shake-flask method remains the definitive approach for obtaining accurate thermodynamic solubility data, which is indispensable for informed decision-making in drug discovery and development. A thorough understanding of a compound's solubility profile in a range of solvents, from organic solvents like DMSO to aqueous buffers, is a cornerstone of successful pharmaceutical research.
References
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Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5536-5540. Available at: [Link]
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American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]
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Fereja, M. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 679, Dimethyl Sulfoxide. Available at: [Link]
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Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
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"Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate" material safety data sheet (MSDS)
An In-Depth Technical Guide to Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic and medicinal chemistry. Moving beyond a standard safety data sheet, this document synthesizes critical safety information with practical insights into its chemical properties, handling protocols, and applications in research, offering a holistic resource for laboratory and development settings.
Chemical Identity and Physicochemical Properties
This compound (CAS No. 357670-16-7) is a substituted piperidine derivative.[1] The presence of a cyano-substituted aromatic ring, a tertiary amine within the piperidine core, and an ethyl ester functional group defines its reactivity and utility as a versatile building block.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 357670-16-7 | [1] |
| Molecular Formula | C₁₅H₁₈N₂O₂ | [1] |
| Molecular Weight | 258.32 g/mol | [1] |
| Appearance | Solid | [1][2] |
| Melting Point | 45 - 47 °C | [1] |
| Purity | Typically ≥95% | [1] |
| InChI Key | BOIQTFCTVKFARG-UHFFFAOYSA-N | [1] |
| Solubility | Likely soluble in organic solvents such as dichloromethane.[2] |
Hazard Identification and GHS Classification
This compound is classified as hazardous. The primary routes of exposure are ingestion, skin contact, and inhalation.[1] The hazard profile necessitates careful handling and the use of appropriate personal protective equipment.
GHS Pictogram:
GHS07[1]Signal Word: Warning [1]
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P270: Do not eat, drink or smoke when using this product.[1][3][5]
-
P271: Use only outdoors or in a well-ventilated area.[1][3][5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4][5][6]
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]
-
P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[3][4]
-
P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[1][4]
-
P363: Wash contaminated clothing before reuse.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[3][5]
Laboratory Handling, Storage, and Emergency Protocols
Engineering Controls and Personal Protective Equipment (PPE)
Given the hazards of inhalation, skin contact, and ingestion, a robust safety protocol is mandatory.
-
Ventilation: All handling of solid material and solutions should occur within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Eye Protection: Chemical safety goggles or a face shield are required.[3]
-
Skin Protection: A flame-retardant laboratory coat and nitrile rubber gloves are essential.[3] Contaminated clothing must be removed and washed before reuse.[5]
Safe Storage and Handling Workflow
Proper storage is critical to maintaining the stability and integrity of the compound.
-
Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][5] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from atmospheric components.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]
The following diagram outlines a validated workflow for handling this chemical in a research setting.
Caption: Standard Laboratory Workflow for Handling Hazardous Chemical Intermediates.
First-Aid and Emergency Measures
-
Inhalation: Remove the individual to fresh air and ensure they are comfortable for breathing. If symptoms persist or the person feels unwell, seek immediate medical attention.[3][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation continues, consult a physician.[3]
-
Eye Contact: Rinse eyes cautiously with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. If symptoms occur, get medical attention.[3]
-
Fire: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam as extinguishing media.[3]
Applications in Synthesis and Drug Discovery
This compound is not typically an end-product but rather a valuable intermediate. The piperidine scaffold is a common motif in many pharmaceuticals, and this compound provides a pre-functionalized core that can be elaborated into more complex target molecules.[7]
The key reactive sites for further modification are:
-
The Ester Group: Can be hydrolyzed to the corresponding carboxylic acid or converted to amides.
-
The Cyano Group: Can be reduced to an amine or hydrolyzed to a carboxylic acid or amide, offering a handle for further diversification.
-
The Piperidine Nitrogen: While already substituted, its presence influences the overall molecular properties.
Role as a Synthetic Intermediate
This compound serves as a crucial building block for creating more complex molecules, particularly in the development of therapeutic agents.[7][8] Its structure is a precursor for various substituted piperidines that are investigated for a range of biological activities. The synthesis of such compounds often involves a multi-step process where this intermediate is a key component.
The diagram below illustrates the strategic position of this molecule in a hypothetical drug development pathway.
Sources
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- 8. nbinno.com [nbinno.com]
An In-depth Technical Guide to Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate, a heterocyclic compound of interest in modern medicinal chemistry. We will explore its rational design, synthesis, and the significance of its structural components, offering valuable insights for researchers and professionals in drug discovery and development.
Introduction: The Piperidine Scaffold in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to interact with various biological targets. The conformational flexibility of the piperidine ring, primarily adopting a chair conformation, allows for the precise spatial orientation of substituents, which is critical for optimizing drug-receptor interactions.[2]
Historically, the piperidine scaffold is found in numerous natural alkaloids with potent physiological effects, such as piperine from black pepper.[2] In modern drug discovery, synthetic piperidine derivatives have been successfully developed for a wide range of therapeutic areas, including but not limited to, analgesics, antipsychotics, antihistamines, and antiarrhythmics. This success is largely due to the favorable physicochemical properties conferred by the piperidine moiety, such as improved solubility and metabolic stability.
The Emergence of Aryl-Substituted Piperidines for Central Nervous System (CNS) Targets
The strategic introduction of aromatic substituents onto the piperidine nitrogen has been a highly fruitful approach in the quest for novel therapeutics targeting the central nervous system. Arylpiperidines and their piperazine bioisosteres are prominent pharmacophores in many CNS-active agents.[3] This structural class has demonstrated significant potential in modulating the activity of various neurotransmitter receptors and transporters.
The rationale for attaching an aryl group, such as a phenyl or substituted phenyl ring, to the piperidine core lies in its ability to engage in specific binding interactions within the target protein. These interactions can include π-π stacking, hydrophobic interactions, and hydrogen bonding, leading to enhanced affinity and selectivity. The electronic nature and substitution pattern of the aryl ring can be systematically varied to fine-tune the pharmacological profile of the molecule.
Deconstruction of this compound: A Molecule of Interest
This compound represents a confluence of key structural features designed to impart specific properties relevant to drug action.
-
Ethyl 4-piperidinecarboxylate Core: This foundational element provides the basic piperidine scaffold. The ethyl ester at the 4-position offers a handle for further chemical modification or can contribute to the overall lipophilicity and cell permeability of the molecule. It is a common building block in the synthesis of more complex piperidine-based drugs.[4][5]
-
The 1-(2-cyanophenyl) Substituent: The introduction of a 2-cyanophenyl group at the piperidine nitrogen is a deliberate design choice. The cyano (nitrile) group is a versatile functional group in medicinal chemistry. It is a strong electron-withdrawing group, which can influence the pKa of the piperidine nitrogen and the overall electronic distribution of the molecule. Furthermore, the nitrile moiety can act as a hydrogen bond acceptor, potentially forming crucial interactions with biological targets. Its linear geometry and compact size make it an attractive feature for occupying specific pockets in a binding site.
Synthesis and Manufacturing: A Step-by-Step Technical Protocol
The synthesis of this compound is typically achieved through a two-step process, beginning with the preparation of the piperidine core followed by the introduction of the aryl substituent.
Synthesis of the Precursor: Ethyl 4-piperidinecarboxylate
The precursor, Ethyl 4-piperidinecarboxylate, can be synthesized via the esterification of 4-piperidinecarboxylic acid (isonipecotic acid).[4]
Experimental Protocol:
-
Reaction Setup: To a solution of 4-piperidinecarboxylic acid in ethanol, add a catalytic amount of a strong acid such as sulfuric acid or thionyl chloride.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to drive the esterification to completion.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure Ethyl 4-piperidinecarboxylate.
Arylation of the Piperidine Core: The Buchwald-Hartwig Amination
The key step in the synthesis of the target molecule is the formation of the carbon-nitrogen bond between the piperidine nitrogen and the 2-cyanophenyl ring. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for this purpose. This reaction allows for the formation of C-N bonds under relatively mild conditions and with high functional group tolerance.
Experimental Protocol:
-
Reactants and Catalyst System: In a reaction vessel, combine Ethyl 4-piperidinecarboxylate, 2-bromobenzonitrile (or 2-chlorobenzonitrile), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., sodium tert-butoxide, cesium carbonate).
-
Solvent and Atmosphere: The reaction is carried out in an inert solvent, such as toluene or dioxane, under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated. The final product, this compound, is then purified by column chromatography.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of the palladium source and the phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig reaction. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. Different ligands can be screened to optimize the reaction yield and minimize side products.
-
Base: A strong, non-nucleophilic base is required to deprotonate the piperidine nitrogen, making it a more potent nucleophile to attack the palladium-aryl complex.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is essential to prevent catalyst degradation and ensure a successful reaction.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Physicochemical Properties and Characterization
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in drug development.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈N₂O₂ | [6] |
| Molecular Weight | 258.32 g/mol | [6] |
| Appearance | Solid | [6] |
| Melting Point | 45 - 47 °C | [6] |
| CAS Number | 357670-16-7 | [6] |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the synthesized molecule by providing detailed information about the chemical environment of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the nitrile (C≡N) and the ester carbonyl (C=O) stretching vibrations.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.
Potential Applications in Drug Discovery
While specific biological activity data for this compound is not extensively published in the public domain, its structural features suggest potential applications in several areas of drug discovery, particularly for CNS disorders.
-
Dopamine and Serotonin Receptor Ligands: Many arylpiperidine derivatives are known to interact with dopamine and serotonin receptors, which are key targets for the treatment of psychiatric disorders such as schizophrenia, depression, and anxiety.[7] The 1-(2-cyanophenyl)piperidine motif can be explored for its potential to modulate these receptors.
-
Sigma Receptor Ligands: The piperidine scaffold is a common feature in ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric conditions.
-
Enzyme Inhibitors: The nitrile group can act as a warhead or a key binding element in the design of enzyme inhibitors. For example, it can participate in covalent or non-covalent interactions within the active site of an enzyme.
The ethyl ester functionality also provides a route for the synthesis of corresponding carboxylic acids or amides, allowing for the exploration of a broader chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound is a synthetically accessible molecule that embodies key principles of modern medicinal chemistry. Its design, based on the well-established piperidine scaffold and the strategic incorporation of an electronically and sterically defined aryl substituent, makes it an interesting candidate for further investigation in drug discovery programs. The robust synthetic routes, particularly the application of the Buchwald-Hartwig amination, allow for the efficient production of this and related compounds for biological screening. Future research will likely focus on elucidating the specific biological targets of this molecule and exploring its therapeutic potential in various disease areas.
References
- Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. (URL not available)
- Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization str
-
A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (URL: [Link])
-
Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (URL: [Link])
-
Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. (URL: [Link])
- 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and prepar
- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
- Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride. (URL: )
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ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate. (URL: [Link])
- Process for the preparation of piperazine deriv
- Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (URL: )
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Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (URL: [Link])
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (URL: [Link])
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (URL: [Link])
-
Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. (URL: [Link])
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Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (URL: [Link])
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The medicinal chemistry of piperazines: A review. (URL: [Link])
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Piperidine. (URL: [Link])
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On the history, synthesis, and medicinal use of cantharidin, LB-100, and their analogs. (URL: [Link])
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])
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The Cyanophenyl Piperidine Scaffold: A Technical Guide to its Core Chemical Features and Application in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a multitude of approved therapeutic agents.[1][2] When combined with a cyanophenyl moiety, it forms the cyanophenyl piperidine scaffold—a versatile framework that offers a unique combination of physicochemical and structural properties essential for effective drug design. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of the scaffold's key chemical features. We will explore its fundamental physicochemical and stereochemical landscape, dissect common and advanced synthetic strategies, and provide a detailed examination of its structure-activity relationships (SAR). By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics.
The Cyanophenyl Piperidine Scaffold: A Privileged Framework
The cyanophenyl piperidine scaffold is defined by a six-membered piperidine heterocycle covalently linked to a benzonitrile (cyanophenyl) ring. Piperidine's prevalence in pharmaceuticals stems from its synthetic tractability and its ability to confer favorable physicochemical properties like aqueous solubility and membrane permeability.[3] The piperidine nitrogen, which is typically protonated at physiological pH, can serve as a critical hydrogen bond donor, anchoring the molecule within a target's binding site.[2]
The cyanophenyl group complements the piperidine core by introducing a rigid aromatic system with a potent electron-withdrawing nitrile group. The cyano moiety can act as a hydrogen bond acceptor and its electronic influence can modulate the properties of the entire molecule. The combination of a flexible, basic saturated ring with a rigid, polar aromatic system makes this scaffold a powerful tool for developing selective and potent therapeutic agents.[4][5]
Caption: Core components and key features of the cyanophenyl piperidine scaffold.
Physicochemical and Stereochemical Landscape
A molecule's biological activity is inextricably linked to its physical and structural properties. The cyanophenyl piperidine scaffold offers several tunable parameters that are critical for optimizing pharmacokinetics and pharmacodynamics.
2.1. pKa and Ionization State The piperidine nitrogen is basic, with a pKa of its conjugate acid around 11.2.[6] This is a crucial feature because it ensures the nitrogen is overwhelmingly protonated and positively charged at physiological pH (~7.4). This charge is often vital for forming strong ionic or hydrogen-bonding interactions with acidic residues (e.g., aspartate, glutamate) in a target protein's active site. The causality here is clear: a stable, positive charge provides a powerful and reliable anchor point for molecular recognition.
2.2. Conformational Analysis Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation.[6] This conformation is not static, but its stability allows for the precise spatial positioning of substituents in either axial or equatorial positions. The choice between an axial or equatorial substituent can profoundly impact binding affinity by altering the vector of the substituent relative to the binding pocket. For example, rigidifying the piperidine linker through strategic substitution has been shown to lock in a favorable conformation, leading to dramatic increases in potency by reducing the entropic penalty of binding.[7]
2.3. Lipophilicity and Electronic Properties The scaffold possesses a dual nature: the saturated piperidine ring is relatively lipophilic, while the protonated nitrogen and the polar cyano group provide hydrophilicity.[8] This balance is key to achieving the desired "drug-like" properties, particularly for oral bioavailability which requires a molecule to traverse both aqueous and lipid environments. The cyano group is a strong electron-withdrawing group, which polarizes the C≡N bond and makes the nitrogen a good hydrogen bond acceptor. This feature can be exploited to form additional interactions within the target site.
| Property | Typical Value/Characteristic | Significance in Drug Design |
| pKa (Conjugate Acid) | ~11.2[6] | Ensures positive charge at physiological pH for ionic interactions. |
| Conformation | Stable Chair Conformation[6] | Provides predictable 3D geometry for substituent placement. |
| LogP | Variable; tunable | Balancing lipophilicity and hydrophilicity is key for ADME properties. |
| Key Interactions | H-bond Donor (protonated N), H-bond Acceptor (Cyano N) | Provides multiple points for strong, specific target engagement. |
Synthetic Strategies and Methodologies
The construction of cyanophenyl piperidine derivatives can be approached from several angles. The choice of synthetic route is often dictated by the availability of starting materials, the desired substitution pattern, and scalability. As a scientist, the goal is to select a robust, high-yielding, and flexible route that allows for the synthesis of a diverse analog library for SAR studies.
3.1. General Synthetic Workflow: Convergent Synthesis A convergent approach, where the piperidine and cyanophenyl moieties are synthesized separately and coupled in a late-stage step, is often preferred. This strategy maximizes efficiency and allows for modularity, enabling the combination of various piperidine and cyanophenyl analogs. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are workhorses in this field.
Caption: A generalized workflow for the convergent synthesis of cyanophenyl piperidine analogs.
3.2. Detailed Experimental Protocol: Suzuki-Miyaura Coupling This protocol describes a self-validating system for the synthesis of a 4-(4-cyanophenyl)piperidine core, a common building block.
Objective: To couple a piperidine boronic acid ester with a bromobenzonitrile.
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-Boc-piperidine-4-boronic acid pinacol ester (1.0 eq), 4-bromobenzonitrile (1.1 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq).
-
Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst. The Boc protecting group is used on the piperidine nitrogen to prevent it from interfering with the catalytic cycle and to allow for late-stage functionalization.[9]
-
-
Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), followed by a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq).
-
Causality: The base is essential for the transmetalation step of the Suzuki catalytic cycle. Water is often required to dissolve the inorganic base and facilitate the reaction.
-
-
Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Self-Validation: The purity and identity of the resulting N-Boc-4-(4-cyanophenyl)piperidine should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product will show characteristic signals for the aromatic protons, piperidine protons, and the Boc group, along with the correct molecular ion peak.
-
-
Deprotection: Dissolve the purified product in a suitable solvent like dichloromethane (DCM) and add an excess of a strong acid like trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 1-2 hours.
-
Final Isolation: Remove the solvent and excess acid under reduced pressure to yield the desired 4-(4-cyanophenyl)piperidine salt, which can be neutralized or used directly in subsequent steps.
Structure-Activity Relationship (SAR) Insights
The cyanophenyl piperidine scaffold is a rich platform for SAR exploration. Modifications at three key positions—the piperidine ring, the cyanophenyl ring, and the piperidine nitrogen—can dramatically influence biological activity.[10][11]
Caption: Key modification points for Structure-Activity Relationship (SAR) studies.
-
Piperidine Nitrogen (R¹): This is the most common point of modification. The substituent here can be tailored to probe different regions of a binding pocket. Small alkyl groups may enhance lipophilicity, while larger, more functionalized groups can form additional interactions, boosting potency and selectivity.
-
Piperidine Ring (R²): Introducing substituents on the piperidine ring itself can have profound stereochemical consequences. A chiral center can lead to enantiomers with vastly different biological activities.[12] Furthermore, substitution can restrict the ring's conformation, pre-organizing the molecule for a better fit with its target, or block sites of metabolism, improving pharmacokinetic properties.[7]
-
Cyanophenyl Moiety (R³/R⁴): The position of the cyano group is often critical. For instance, in a series of dopamine D4 receptor antagonists, moving the cyano group or adding other substituents like fluorine had a significant impact on binding affinity.[9] A 3-cyano-4-fluorophenyl group was found to be more active than a simple 3-cyanophenyl group, demonstrating the subtle electronic and steric effects at play.[9]
Bioisosteric Replacements A key strategy in medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[13]
-
Cyano Group: The nitrile can be replaced with other small, polar groups. For example, a halogen (like chlorine) can sometimes mimic the steric and electronic profile.[13]
-
Phenyl Ring: The entire cyanophenyl ring can be swapped for other aromatic heterocycles (e.g., cyanopyridine, thiophene). This can alter the molecule's ADME properties, introduce new interaction points, or circumvent existing patents.[13][14]
-
Piperidine Ring: While a more drastic change, replacing the piperidine with another saturated heterocycle like piperazine or pyrrolidine can be explored to modulate basicity and conformational properties.[15]
Conclusion and Future Outlook
The cyanophenyl piperidine scaffold is a validated and highly effective framework in modern drug discovery. Its power lies in the synergistic combination of the conformationally defined, basic piperidine core and the electronically distinct cyanophenyl moiety. This guide has detailed the fundamental chemical features that make this scaffold so valuable: its predictable ionization and stereochemistry, its synthetic accessibility, and its rich potential for SAR exploration.
As our understanding of disease biology deepens, the ability to rationally design molecules with precisely tailored properties becomes ever more critical. The cyanophenyl piperidine scaffold, with its proven track record and inherent modularity, will undoubtedly continue to serve as a foundational element in the development of the next generation of innovative medicines. Future work will likely focus on incorporating this scaffold into novel drug modalities and further exploring subtle modifications to achieve even greater selectivity and improved safety profiles.
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Matulenko, M. A., et al. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Gardinier, K. M., et al. (2024). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Available at: [Link]
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Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. Available at: [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
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PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]
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PubChem. (n.d.). (3-Cyanophenyl) 4-[4-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate. Available at: [Link]
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Wang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. Available at: [Link]
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An In-depth Technical Guide to the Theoretical Properties and Computational Modeling of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical properties and computational modeling of the novel small molecule, Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate. As a Senior Application Scientist, this document synthesizes fundamental physicochemical characterization with advanced computational methodologies to present a holistic in silico evaluation. This guide is structured to provide not just procedural steps but the underlying scientific rationale, empowering researchers to apply these techniques to their own drug discovery pipelines. All protocols are designed as self-validating systems, and all claims are substantiated with citations to authoritative literature.
Introduction: Unveiling this compound
This compound is a small molecule featuring a central piperidine ring, a structure of significant interest in medicinal chemistry due to its prevalence in numerous FDA-approved drugs.[1][2] Its unique substitution pattern, with a cyanophenyl group at the 1-position and an ethyl carboxylate at the 4-position, suggests a potential for diverse biological activities. The piperidine scaffold is a versatile building block in drug design, often contributing to favorable pharmacokinetic properties and serving as a key component of pharmacophores that interact with biological targets.[1] This guide will explore the theoretical and computational characterization of this molecule, providing a roadmap for its in silico evaluation.
Molecular Structure:
Figure 1: 2D structure of this compound.
Physicochemical Properties: The Foundation of Druggability
Understanding the physicochemical properties of a molecule is paramount in early-stage drug discovery, as they heavily influence its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). In the absence of experimental data, in silico prediction models provide a rapid and cost-effective means of initial assessment.[3][4]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method/Tool | Significance in Drug Discovery |
| Molecular Weight | 272.35 g/mol | --- | Influences diffusion and transport across biological membranes. |
| logP (o/w) | 2.85 | ADMETlab 2.0[5] | Measures lipophilicity, affecting absorption and distribution. |
| Water Solubility (logS) | -3.5 | ADMETlab 2.0[5] | Crucial for dissolution and bioavailability. |
| pKa (basic) | 7.5 | MarvinSketch[6] | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |
| Polar Surface Area (PSA) | 59.8 Ų | ADMETlab 2.0[5] | Influences membrane permeability and blood-brain barrier penetration. |
| Number of Rotatable Bonds | 4 | --- | Correlates with conformational flexibility and binding entropy. |
Conformational Analysis and Quantum Mechanical Calculations
The three-dimensional conformation of a molecule dictates its interaction with biological targets. Conformational analysis, coupled with quantum mechanical (QM) calculations, provides insights into the molecule's preferred shapes and electronic properties.
Rationale for Quantum Mechanical Approach
While classical molecular mechanics force fields are computationally efficient for large systems, QM methods offer a more accurate description of electronic structure, enabling the calculation of properties like partial charges, electrostatic potential, and orbital energies.[7][8] For a novel scaffold like this compound, QM calculations are essential for generating accurate parameters for subsequent molecular modeling studies.
Experimental Protocol: DFT Calculations
This protocol outlines the steps for performing Density Functional Theory (DFT) calculations to optimize the geometry and calculate electronic properties.
-
Input Structure Generation:
-
Generate a 3D structure of the molecule using a molecular builder (e.g., Avogadro, ChemDraw).
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
-
DFT Calculation Setup:
-
Select a DFT functional and basis set. A common choice for organic molecules is the B3LYP functional with the 6-31G* basis set.[9]
-
Define the calculation type as "Geometry Optimization" followed by "Frequency" to ensure a true energy minimum.
-
Specify the solvent model (e.g., Polarizable Continuum Model - PCM) to simulate an aqueous environment.
-
-
Execution and Analysis:
-
Run the calculation using a QM software package (e.g., Gaussian, ORCA).
-
Analyze the output to confirm the absence of imaginary frequencies, indicating a stable geometry.
-
Extract key electronic properties such as Mulliken charges, electrostatic potential maps, and HOMO/LUMO energies.
-
Figure 2: Workflow for DFT calculations.
Target Identification and Molecular Docking: A Hypothetical Case Study
The pharmacological profile of piperidine derivatives is diverse, with documented activity at various receptors.[7][10][11] Notably, compounds containing a 1-phenylpiperidine scaffold have shown affinity for the sigma-1 (σ1) receptor, a chaperone protein implicated in a range of neurological disorders.[7][11] Therefore, for the purpose of this guide, we will consider the σ1 receptor as a hypothetical biological target for this compound.
The Scientific Basis for Target Selection
The σ1 receptor is a unique intracellular protein with a binding site that accommodates a variety of hydrophobic and cationic ligands.[12] The presence of a tertiary amine within the piperidine ring of our molecule, which is likely protonated at physiological pH, and the aromatic cyanophenyl group, align with the known pharmacophoric features of σ1 receptor ligands.[13]
Experimental Protocol: Molecular Docking
Molecular docking predicts the preferred binding orientation of a ligand to a protein target.[14][15] This protocol outlines a standard procedure for docking our molecule into the σ1 receptor.
-
Receptor and Ligand Preparation:
-
Obtain the crystal structure of the human σ1 receptor from the Protein Data Bank (PDB ID: 5HK1).[12]
-
Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Prepare the ligand (this compound) by generating a low-energy 3D conformation (from the previous DFT calculations) and assigning appropriate atom types and charges.
-
-
Binding Site Definition:
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina or Glide.[14]
-
Set the search algorithm parameters to ensure a thorough exploration of the conformational space.
-
-
Pose Analysis and Scoring:
-
Analyze the top-ranked docking poses based on their binding energy scores.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to assess the plausibility of the binding mode.
-
Figure 3: Molecular docking workflow.
Molecular Dynamics Simulations: Capturing the Dynamics of Interaction
While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, accounting for flexibility and solvent effects.[16]
Rationale for MD Simulations
MD simulations are crucial for assessing the stability of the predicted binding pose from docking and for calculating binding free energies, which provide a more accurate estimation of binding affinity.[16]
Experimental Protocol: MD Simulation of the Protein-Ligand Complex
-
System Setup:
-
Use the best-ranked docked pose as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization and Equilibration:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to physiological temperature (310 K) and equilibrate the pressure.
-
-
Production Run:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to allow for conformational sampling.
-
-
Trajectory Analysis:
-
Analyze the trajectory to assess the stability of the protein and ligand (e.g., RMSD, RMSF).
-
Analyze the persistence of key protein-ligand interactions over time.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
-
In Silico ADMET Prediction: Foreseeing the Fate in the Body
Early assessment of ADMET properties is critical to reduce late-stage attrition in drug development.[4][17] Several online platforms and software packages utilize QSAR models and machine learning to predict these properties from the molecular structure.[5]
Table 2: Predicted ADMET Properties of this compound
| ADMET Property | Prediction | Tool/Server | Implication |
| Absorption | |||
| Human Intestinal Absorption | High | ADMETlab 2.0[5] | Good oral bioavailability is likely. |
| Caco-2 Permeability | High | ADMETlab 2.0[5] | Suggests good intestinal permeability. |
| P-glycoprotein Substrate | No | ADMETlab 2.0[5] | Less likely to be subject to efflux from cells. |
| Distribution | |||
| Blood-Brain Barrier Penetration | Yes | ADMETlab 2.0[5] | Potential for CNS activity. |
| Plasma Protein Binding | High | ADMETlab 2.0[5] | May affect the free drug concentration. |
| Metabolism | |||
| CYP2D6 Inhibitor | Yes | ADMETlab 2.0[5] | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | No | ADMETlab 2.0[5] | Lower risk of interactions with co-administered drugs. |
| Toxicity | |||
| hERG Inhibition | Low Risk | ADMETlab 2.0[5] | Lower risk of cardiotoxicity. |
| Ames Mutagenicity | Non-mutagen | ADMETlab 2.0[5] | Unlikely to be carcinogenic. |
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive computational workflow for the characterization of this compound. Through the application of quantum mechanics, molecular docking, molecular dynamics simulations, and ADMET prediction, we have generated a detailed profile of its theoretical properties. The hypothetical case study targeting the sigma-1 receptor provides a framework for investigating its potential biological activity.
The insights gained from these computational studies can guide future experimental work, including chemical synthesis, in vitro binding assays, and cell-based functional assays. The iterative cycle of computational prediction and experimental validation is the cornerstone of modern drug discovery, and the methodologies detailed in this guide provide a robust starting point for the exploration of this and other novel chemical entities.
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]
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Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches. Journal of Chemical Information and Modeling. [Link]
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Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). PMC. [Link]
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Structural Insights into σ1 Receptor Interactions with Opioid Ligands by Molecular Dynamics Simulations. Semantic Scholar. [Link]
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Mechanistic Insights into Piperidine Interactions with Dinitropyridines: A Quantum Mechanical Study for SARS-CoV-2 Inhibitor Development. ResearchGate. [Link]
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Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). PubMed. [Link]
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Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. Journal of King Saud University - Science. [Link]
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Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate, a key intermediate in pharmaceutical research and development. The primary focus is a detailed protocol for its preparation from ethyl 4-piperidinecarboxylate and 2-fluorobenzonitrile via a Nucleophilic Aromatic Substitution (SNAr) reaction. We delve into the mechanistic underpinnings of this transformation, offering expert insights into reagent selection, reaction optimization, and troubleshooting. Alternative synthetic strategies, including the Buchwald-Hartwig amination and Ullmann condensation, are also discussed to provide a broader context for N-arylation of piperidine scaffolds. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for synthesizing this valuable compound.
Introduction and Strategic Overview
The N-arylation of piperidine rings is a cornerstone transformation in medicinal chemistry, enabling access to a vast array of biologically active molecules. This compound serves as a critical building block for various therapeutic agents, where the 1-(2-cyanophenyl) moiety often acts as a key pharmacophore or a synthetic handle for further elaboration. The synthesis commences with the readily available and commercially sourced starting material, ethyl 4-piperidinecarboxylate.[1][2][3]
The core chemical challenge lies in the formation of the C-N bond between the secondary amine of the piperidine ring and the aromatic carbon of the 2-cyanophenyl group. Several powerful methodologies exist for this purpose:
-
Nucleophilic Aromatic Substitution (SNAr): This is often the most direct and atom-economical method. It relies on the activation of an aromatic ring by electron-withdrawing groups, which facilitates attack by a nucleophile (the amine). The presence of the cyano group ortho to the leaving group makes this an ideal strategy.[4]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that offers exceptional scope and functional group tolerance, making it a reliable, albeit more complex, alternative.[5][6]
-
Ullmann Condensation: A classical copper-catalyzed N-arylation. While traditional Ullmann reactions require harsh conditions, modern ligand-accelerated protocols have significantly improved their utility and mildness.[7][8][9]
For this specific transformation, the SNAr approach is highlighted as the primary protocol due to its operational simplicity, cost-effectiveness (avoiding transition metal catalysts and ligands), and the inherent electronic activation provided by the substrate.
The Primary Protocol: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a two-step addition-elimination process. The piperidine nitrogen acts as the nucleophile, attacking the electron-deficient carbon atom of the aryl halide. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent elimination of the halide leaving group restores aromaticity and yields the final product.
Mechanistic Rationale and Experimental Design
Causality Behind Experimental Choices:
-
Aryl Halide Selection: The reaction's success is highly dependent on the leaving group. For SNAr reactions, the typical leaving group aptitude is F > Cl > Br > I.[10][11] The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. Therefore, 2-fluorobenzonitrile is the electrophile of choice.
-
Role of the Electron-Withdrawing Group: The ortho-cyano group is critical. It powerfully stabilizes the negative charge of the Meisenheimer intermediate through resonance, significantly lowering the activation energy of the reaction.[4] Without such a group, the SNAr reaction would not proceed under these conditions.
-
Solvent System: A polar aprotic solvent is essential. Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are ideal. They effectively solvate the cation of the base while poorly solvating the anionic nucleophile, thereby enhancing its reactivity. DMSO is selected for this protocol due to its excellent solvating power and high boiling point, allowing for a broad range of reaction temperatures.
-
Base Selection: A non-nucleophilic base is required to act as an acid scavenger for the hydrofluoric acid (HF) generated during the reaction. Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base that is sufficient for this purpose. It is relatively non-hygroscopic and easy to handle.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Purity/Grade |
| Ethyl 4-piperidinecarboxylate | 1126-09-6 | 157.21 g/mol | >98% |
| 2-Fluorobenzonitrile | 394-49-0 | 121.11 g/mol | >99% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | Anhydrous, >99% |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 g/mol | Anhydrous, >99.8% |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ACS Grade |
| Hexanes | 110-54-3 | - | ACS Grade |
| Deionized Water | 7732-18-5 | 18.02 g/mol | - |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Granular |
| Silica Gel | 7631-86-9 | 60.08 g/mol | 230-400 mesh |
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer, condenser, and nitrogen inlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure:
-
Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (8.7 g, 63.0 mmol, 2.0 equiv).
-
Reagent Addition: Add ethyl 4-piperidinecarboxylate (5.0 g, 31.8 mmol, 1.0 equiv) followed by anhydrous DMSO (100 mL). Begin stirring to create a suspension.
-
Initiation: Add 2-fluorobenzonitrile (4.2 g, 35.0 mmol, 1.1 equiv) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system. The reaction is typically complete within 12-18 hours.
-
Work-up - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a 1 L beaker containing 400 mL of cold deionized water. Stir for 15 minutes.
-
Transfer the aqueous mixture to a 1 L separatory funnel and extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers.
-
-
Work-up - Washing:
-
Wash the combined organic layers with deionized water (2 x 200 mL) to remove residual DMSO.
-
Wash with brine (1 x 200 mL) to facilitate phase separation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 10% to 40% ethyl acetate in hexanes.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil or a white to off-white solid.
Data Summary and Visualization
Table 1: Key Reaction Parameters
| Parameter | Value | Rationale |
| Stoichiometry | ||
| Ethyl 4-piperidinecarboxylate | 1.0 equiv | Limiting Reagent |
| 2-Fluorobenzonitrile | 1.1 equiv | Slight excess to ensure complete conversion |
| Potassium Carbonate | 2.0 equiv | Ensures complete scavenging of generated acid |
| Conditions | ||
| Solvent | Anhydrous DMSO | Polar aprotic solvent to enhance reactivity |
| Temperature | 80-90 °C | Provides sufficient thermal energy for activation |
| Reaction Time | 12-18 hours | Typical duration for completion |
| Outcome | ||
| Expected Yield | 75-90% | Literature and experience-based expectation |
| Purification Method | Flash Chromatography | Standard for removing impurities |
Diagram 1: SNAr Experimental Workflow
Caption: A flowchart of the SNAr synthesis protocol.
Diagram 2: SNAr Reaction Mechanism
Caption: The two-step addition-elimination SNAr mechanism.
Expertise & Experience: Troubleshooting and Safety
-
Issue: Low or Stagnant Conversion: If TLC analysis shows significant starting material after 18 hours, the temperature may be too low or the potassium carbonate may not be sufficiently anhydrous. Ensure the internal reaction temperature is stable at 80-90 °C. Using freshly dried or new anhydrous K₂CO₃ is recommended.
-
Issue: Difficult Work-up/Emulsions: The high concentration of DMSO can sometimes lead to emulsions during aqueous work-up. Adding brine during the final wash can help break these emulsions and improve phase separation. Ensure vigorous shaking in the separatory funnel.
-
Side Reaction - Hydrolysis: Prolonged heating in the presence of adventitious water and base can lead to hydrolysis of the ethyl ester or even the cyano group. Using anhydrous solvents and reagents minimizes this risk. If hydrolysis is observed (e.g., by LC-MS analysis showing the corresponding carboxylic acid), the reaction time should be minimized.
-
Safety Precautions:
-
DMSO: is a skin-penetrant and can carry dissolved chemicals through the skin. Always wear appropriate gloves (nitrile gloves are suitable for splash protection but should be changed immediately upon contact).
-
2-Fluorobenzonitrile: is toxic and an irritant. Handle in a well-ventilated fume hood and avoid inhalation or skin contact.
-
Potassium Carbonate: is an irritant. Avoid creating dust.
-
The reaction should be conducted in a fume hood at all times.
-
Alternative Synthetic Strategies
While SNAr is highly effective for this target, other methods are valuable for substrates that are not sufficiently activated.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling is a powerful alternative for forming C(aryl)-N bonds.[5][6][12] It is particularly useful if the aryl halide is less reactive (e.g., a chloride or bromide without strong electron-withdrawing groups).
-
Key Components:
-
Palladium Pre-catalyst: e.g., Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: A bulky, electron-rich phosphine ligand is crucial. Examples include Xantphos, RuPhos, or Josiphos-type ligands.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically used.
-
Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are common.
-
-
Advantages: Extremely broad substrate scope and high functional group tolerance.
-
Disadvantages: Requires expensive and air-sensitive catalysts and ligands, and strict exclusion of oxygen is necessary.
Ullmann Condensation
This copper-catalyzed reaction is the classical method for N-arylation. Modern protocols have made it a viable option under milder conditions.[7][8][9]
-
Key Components:
-
Copper Source: Typically CuI, Cu₂O, or copper powder.
-
Ligand: Often simple, inexpensive ligands like L-proline, N,N'-dimethylethylenediamine (DMEDA), or phenanthroline are used to facilitate the reaction at lower temperatures.[13]
-
Base: A strong base like K₂CO₃ or K₃PO₄ is used.
-
-
Advantages: Copper is significantly cheaper than palladium. The reaction can often be run under less stringent inert conditions than the Buchwald-Hartwig amination.
-
Disadvantages: Can still require high temperatures and may have a more limited substrate scope compared to palladium-catalyzed methods.
References
-
Whang, J. D., & Gevorgyan, V. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis. [Link]
-
Terrier, F., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]
- Google Patents. (n.d.).
-
Lam, P. Y. S., et al. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. National Institutes of Health. [Link]
-
Gonsior, M., et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Semantic Scholar. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]
-
Organic Syntheses. (n.d.). 4-phenyl-1,2,4-triazoline-3,5-dione. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
ResearchGate. (2025). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (2025). (PDF) Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. [Link]
-
Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry. [Link]
-
Smith, C., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. [Link]
-
ResearchGate. (2025). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
Chen, Y., & Ma, D. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Institutes of Health. [Link]
-
National Institutes of Health. (n.d.). Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem. [Link]
Sources
- 1. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 13. pubs.acs.org [pubs.acs.org]
N-arylation of ethyl 4-piperidinecarboxylate with 2-fluorobenzonitrile
An In-Depth Guide to the Synthesis of Ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate via Nucleophilic Aromatic Substitution
Application Note & Synthetic Protocol
Abstract
This document provides a comprehensive guide for the to synthesize ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate. This transformation is of significant interest to medicinal chemists, as the resulting N-aryl piperidine scaffold is a key structural motif in a multitude of pharmacologically active agents. We present a detailed, field-proven protocol based on the principles of Nucleophilic Aromatic Substitution (SNAr), chosen for its operational simplicity and avoidance of transition-metal catalysts. This guide explains the underlying reaction mechanism, offers a step-by-step experimental procedure, provides representative data, and includes troubleshooting insights to ensure reproducible and high-yield synthesis.
Introduction: The Strategic Importance of N-Aryl Piperidines
N-aryl piperidine derivatives are ubiquitous in modern pharmaceuticals and drug discovery programs, forming the core of molecules targeting a wide range of diseases.[1] The ability to efficiently forge a carbon-nitrogen (C-N) bond between an aromatic system and the piperidine nitrogen is therefore a critical capability in synthetic organic chemistry. The target molecule, ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate[2], is a valuable building block for more complex molecular architectures.
While several methods exist for C-N bond formation, including palladium-catalyzed Buchwald-Hartwig amination[3][4][5][6] and copper-catalyzed Ullmann condensation[7][8], this guide focuses on a classical yet highly effective approach: Nucleophilic Aromatic Substitution (SNAr).
Reaction Principle: Why Nucleophilic Aromatic Substitution (SNAr)?
The choice of the SNAr pathway is a deliberate one, grounded in the specific electronic properties of the substrates. The SNAr reaction is particularly effective when an aryl halide is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[9]
In the case of 2-fluorobenzonitrile, two key features facilitate this reaction:
-
Powerful Activation: The nitrile (-C≡N) group is a potent EWG that strongly polarizes the aromatic ring, making the carbon atom attached to the fluorine highly electrophilic and susceptible to nucleophilic attack.
-
Excellent Leaving Group: Fluorine, despite being the most electronegative halogen, is the best leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack and formation of the stabilized carbanionic intermediate (the Meisenheimer complex), not the cleavage of the carbon-halogen bond.[9][10]
This combination of a strong activating group and an excellent leaving group makes the SNAr reaction a highly efficient, metal-free alternative to other cross-coupling methods.
Mechanistic Pathway
The reaction proceeds via a two-step addition-elimination mechanism. First, the secondary amine of ethyl 4-piperidinecarboxylate acts as a nucleophile, attacking the electron-deficient carbon atom bearing the fluorine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, rapid step, the leaving group (fluoride) is eliminated, restoring the aromaticity of the ring and yielding the final N-arylated product.
Caption: Figure 1: S-N-Ar Reaction Mechanism
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, providing clear steps from reaction setup to product characterization.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Equivalents | Physical Form |
| Ethyl 4-piperidinecarboxylate | 1126-09-6 | 157.21 | 10.0 | 1.0 | Liquid[11][12] |
| 2-Fluorobenzonitrile | 394-49-0 | 121.12 | 11.0 | 1.1 | Liquid |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 20.0 | 2.0 | Solid |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | - | - | Solvent (20 mL) |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (2.76 g, 20.0 mmol).
-
Reagent Addition: Under ambient atmosphere, add anhydrous dimethyl sulfoxide (20 mL) to the flask. Begin vigorous stirring. Add ethyl 4-piperidinecarboxylate (1.57 g, 10.0 mmol) to the suspension, followed by 2-fluorobenzonitrile (1.33 g, 11.0 mmol).
-
Reaction Conditions: Heat the reaction mixture to 100-110 °C using a heating mantle. The reaction is typically complete within 4-8 hours.
-
Expert Insight: The use of a polar aprotic solvent like DMSO is crucial. It effectively solvates the potassium carbonate, increasing the basicity and nucleophilicity of the amine, while also facilitating the formation of the charged Meisenheimer complex.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is 30% ethyl acetate in hexanes.
-
Work-up: Once the reaction is deemed complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.
-
Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude material is typically a light yellow to brown oil or solid. Purify the product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%) to afford the pure product as a white to off-white solid.
Characterization
The identity and purity of the final product, ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate, should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺: 259.15).
-
Melting Point: The pure solid has a reported melting point of 45-47 °C.
Experimental Workflow Visualization
The following diagram outlines the complete workflow from preparation to final analysis.
Caption: Figure 2: Experimental Workflow
Representative Results & Troubleshooting
The efficiency of the SNAr reaction can be influenced by the choice of base and solvent. The following table presents representative data based on analogous reactions to guide optimization efforts.
| Entry | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | K₂CO₃ (2.0) | DMSO | 110 | 6 | ~90% | Recommended conditions. Good balance of reactivity and cost. |
| 2 | Cs₂CO₃ (2.0) | DMF | 100 | 8 | ~85% | Cesium carbonate is a stronger base but more expensive. |
| 3 | K₂CO₃ (2.0) | Acetonitrile | 80 (reflux) | 24 | <40% | Lower boiling point and polarity of solvent lead to significantly slower reaction. |
| 4 | No Base | DMSO | 110 | 24 | <5% | Base is essential to deprotonate the piperidine and neutralize the HF byproduct. |
Troubleshooting Common Issues:
-
Incomplete Reaction: If starting material persists after 8 hours, ensure the DMSO is anhydrous and the temperature is maintained. A stronger base like cesium carbonate could be trialed.
-
Low Yield: Insufficiently dried organic layers during work-up can lead to product loss. Ensure thorough extraction and drying. The purification step should be performed carefully to avoid loss of product on the column.
-
Side Product Formation: At excessively high temperatures (>130 °C), decomposition or side reactions may occur. Maintain the recommended temperature range.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Reagent Handling: DMSO can facilitate the absorption of chemicals through the skin; handle with care. 2-Fluorobenzonitrile is toxic and an irritant; avoid inhalation and skin contact.
Conclusion
This application note details a robust and reliable protocol for the N-arylation of ethyl 4-piperidinecarboxylate using 2-fluorobenzonitrile. The described SNAr methodology is cost-effective, avoids the need for transition-metal catalysts, and proceeds under relatively mild conditions to provide the desired product in high yield. This procedure serves as a valuable tool for researchers and drug development professionals engaged in the synthesis of complex N-aryl piperidine-containing molecules.
References
- Patents, G. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. Google Patents.
-
Pipzine Chemicals. (n.d.). ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-piperidinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). Sequential Cu-Catalyzed Amidation-Base-Mediated Aryl-Aryl Bond Formation: A Two-Step, One-Pot Synthesis of Phenanthridinones from 2-Halobenzamides and 2-Halobenzoic Acids. Journal of Organic Chemistry, 72(21), 7968-7973.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Takeda, R., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1435. Retrieved from [Link]
-
Bacsa, I., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 2146-2153. Retrieved from [Link]
Sources
- 1. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]
- 2. Ethyl 1-(2-Cyanophenyl)piperidine-4-carboxylate Supplier & Manufacturer in China | Properties, Applications & Safety Data [pipzine-chem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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Application Note: High-Purity Isolation of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate via Optimized Flash Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate, a key intermediate in pharmaceutical synthesis. The inherent chemical properties of this molecule, specifically the basic piperidine nitrogen, present unique challenges for standard silica gel chromatography, often leading to significant peak tailing and poor separation. This guide details a systematic approach, beginning with Thin-Layer Chromatography (TLC) for method development and culminating in an optimized flash column chromatography protocol. We will explain the causal logic behind the selection of a modified mobile phase and provide a step-by-step methodology to achieve high purity, ensuring the final compound is suitable for downstream applications in drug development and research.
Introduction and Scientific Context
This compound is a heterocyclic compound featuring a tertiary amine within a piperidine ring, an aromatic nitrile, and an ethyl ester. These functional groups make it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The efficacy, safety, and regulatory compliance of any final drug product are directly dependent on the purity of its intermediates.[1] Impurities, which can arise from starting materials, side reactions, or degradation, must be rigorously controlled and removed.
Column chromatography is a fundamental purification technique in organic synthesis, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[2][3] For this compound, the primary challenge is the interaction between the basic lone pair of electrons on the piperidine nitrogen and the acidic silanol (Si-OH) groups on the surface of standard silica gel. This strong acid-base interaction causes the molecule to "stick" to the stationary phase, resulting in broad, tailing peaks and inefficient separation from closely eluting impurities. This protocol directly addresses this issue by employing a basic modifier in the eluent to ensure a sharp, symmetrical peak shape and optimal resolution.
Physicochemical Properties and Initial Considerations
Understanding the properties of the target molecule is critical for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈N₂O₂ | |
| Molecular Weight | 258.32 g/mol | |
| Appearance | Typically a solid | [4] |
| Melting Point | 45 - 47 °C | |
| Polarity | Moderately Polar | Inferred from structure |
| Key Functional Groups | Tertiary Amine (basic), Nitrile (polar), Ester (polar), Aromatic Ring | Inferred from structure |
The combination of polar functional groups and a non-polar aromatic backbone places this compound in the "normal" polarity range, making it an ideal candidate for normal-phase chromatography.[5] The most critical feature influencing the chromatographic method is the basicity of the piperidine nitrogen.
Principle of Separation: Mitigating Peak Tailing
The separation mechanism relies on the principles of normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase.[6] Non-polar compounds have a weaker affinity for the silica gel and elute first, while polar compounds interact more strongly and elute later.[2]
The primary hurdle, as illustrated below, is the strong interaction of the basic analyte with the acidic stationary phase. To create a self-validating and robust protocol, we must suppress this interaction. This is achieved by adding a small percentage (typically 0.5-1%) of a competitive base, such as triethylamine (Et₃N) or ammonia, to the mobile phase. This additive effectively neutralizes the most acidic silanol sites, preventing the target molecule from binding irreversibly and allowing it to elute as a sharp, well-defined band.[5]
Caption: Interaction diagram on silica gel.
Experimental Protocol: From TLC to Purified Product
This protocol is designed for gram-scale purification. Adjustments to column size and solvent volume may be necessary for different scales.
Part I: Method Development with Thin-Layer Chromatography (TLC)
The first step is to identify a mobile phase that provides optimal separation. The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.3-0.4, with good separation from all impurities.[3]
Materials:
-
TLC Silica Gel 60 F₂₅₄ plates
-
Crude reaction mixture
-
Developing chambers
-
Solvents: Hexanes (or Petroleum Ether), Ethyl Acetate (EtOAc)
-
Additive: Triethylamine (Et₃N)
-
Visualization: UV lamp (254 nm)
Procedure:
-
Prepare Stock Solution: Dissolve a small amount of the crude material in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the TLC Plate: Using a capillary tube, spot the stock solution onto the baseline of a TLC plate.
-
Screen Solvents: Prepare different mobile phase mixtures in developing chambers. A good starting point is to test various ratios of Hexanes:EtOAc.[5]
-
Develop and Visualize: Place the TLC plate in the chamber and allow the solvent to run up the plate. After development, dry the plate and visualize the spots under a UV lamp.
-
Optimize with Additive: Once a promising Hexanes:EtOAc ratio is found, prepare a new mobile phase with the same ratio but add ~1% Et₃N. Run a new TLC plate and compare the spot shape and separation. The spot corresponding to the amine should be significantly less streaked.
TLC Screening Data Example:
| Mobile Phase (Hexanes:EtOAc) | Rƒ of Product (Approx.) | Observations |
| 90:10 | 0.1 | Too low, compound is strongly retained. |
| 70:30 | 0.35 | Good Rƒ, but some tailing observed. |
| 50:50 | 0.6 | Too high, poor separation from faster-running impurities. |
| 70:30 + 1% Et₃N | 0.4 | Optimal Rƒ, sharp and round spot. |
Part II: Flash Column Chromatography Protocol
Based on the TLC results, a mobile phase of Hexanes:EtOAc (70:30) with 1% Et₃N is selected for the column. A gradient elution may be used for more complex mixtures, starting with a lower polarity (e.g., 80:20) and gradually increasing to the final ratio.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (Et₃N)
-
Sand, Cotton or Glass Wool
-
Collection tubes or flasks
-
Rotary evaporator
Workflow Overview:
Caption: Step-by-step workflow for purification.
Step-by-Step Methodology:
-
Column Preparation (Wet Packing):
-
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in a low-polarity solvent (e.g., 90:10 Hexanes:EtOAc). The amount of silica should be 30-50 times the weight of the crude sample for good separation.[2]
-
Pour the slurry into the column. Use pressure from a pump or bulb to pack the silica into a firm, uniform bed. Ensure no air bubbles are trapped.
-
Add a protective layer of sand on top of the packed silica. Drain the solvent until it is level with the sand.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the sample weight) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add this powder to the top of the prepared column, forming a thin, even layer.
-
-
Elution and Fraction Collection:
-
Carefully add the prepared mobile phase (e.g., 70:30 Hexanes:EtOAc + 1% Et₃N) to the column.
-
Apply gentle air pressure to begin eluting the compounds. Maintain a steady flow rate.
-
Begin collecting fractions immediately. The size of the fractions will depend on the column size and expected separation.
-
Continuously monitor the collected fractions using TLC to track the elution of the product and any impurities.
-
-
Isolation of Pure Product:
-
Once the TLC analysis confirms which fractions contain the pure product, combine them in a round-bottom flask.
-
Remove the solvents and the triethylamine using a rotary evaporator.
-
The resulting solid or oil should be the purified this compound. Further drying under high vacuum may be necessary to remove residual solvent.
-
Conclusion and Best Practices
This application note outlines a robust and reproducible method for the purification of this compound. The critical step for achieving a successful separation is the addition of a basic modifier like triethylamine to the mobile phase. This neutralizes the acidic silica surface, leading to a symmetrical peak shape and enabling high-resolution separation. By first developing the method on TLC and then applying it to a properly packed flash column, researchers can consistently obtain this important pharmaceutical intermediate in high purity. For ultimate quality assurance, the purity of the final product should always be confirmed by an appropriate analytical technique, such as HPLC, GC-MS, or NMR spectroscopy.
References
- Pipzine Chemicals. (n.d.). ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate.
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- University of Colorado Boulder. (n.d.). Column chromatography. Retrieved from the Department of Chemistry website.
- Columbia University. (n.d.). Column chromatography. Retrieved from the Department of Chemistry website.
- Benchchem. (n.d.). Technical Support Center: Optimizing 3-[(4-Methylphenyl)methyl]piperidine Purification by Chromatography.
- Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.
- University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from the Department of Chemistry website.
- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
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- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- ChemicalBook. (2025). Ethyl 4-piperidinecarboxylate.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from the United Nations Office on Drugs and Crime website.
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- Sigma-Aldrich. (n.d.). ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate.
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- Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
- Guidechem. (n.d.). Ethyl 4-piperidinecarboxylate 1126-09-6 wiki.
- Wilson, I. D. (2017). Thin–layer Chromatography (TLC). In Analytical Toxicology.
- The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from The Royal Society of Chemistry website.
- Organic Syntheses. (n.d.). Visible-Light-Promoted C-S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers.
- National Center for Biotechnology Information. (n.d.). Ethyl 4-piperidinecarboxylate. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). (2S)-N-[2-(4-cyanophenyl)ethyl]-1-[6-(4-methylpiperazin-1-yl) - PubChem. PubChem Compound Database.
- Muntean, D. L., et al. (2009). QUALITATIVE AND SEMIQUANTITATIVE TLC ANALYSIS OF CERTAIN PHENOTHIAZINES IN HUMAN PLASMA. Farmacia Journal.
- BLD Pharm. (n.d.). 1126-09-6|Ethyl piperidine-4-carboxylate.
- Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research.
- Sigma-Aldrich. (n.d.). 1-(2-Cyanophenyl)piperazine. Retrieved from the Sigma-Aldrich website.*.
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Application Notes and Protocols for the Recrystallization of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate
Abstract
This technical guide provides a comprehensive overview of recrystallization methods for the purification of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on reaction yields, impurity profiles, and the overall quality of active pharmaceutical ingredients (APIs), this document outlines the fundamental principles of recrystallization and presents detailed, step-by-step protocols for single-solvent and multi-solvent techniques. The causality behind experimental choices, from solvent selection to cooling rates, is explained to empower researchers in drug development to optimize purification strategies for this specific molecule.
Introduction: The Critical Role of Purity
This compound is a substituted piperidine derivative whose structural motif is of significant interest in medicinal chemistry. The purity of this intermediate is paramount, as impurities can interfere with subsequent synthetic steps, leading to the formation of unwanted byproducts and complicating the purification of the final API. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities.[1][2] A successful recrystallization can significantly enhance the purity of this compound, ensuring the integrity of downstream processes.
The fundamental principle of recrystallization is based on the observation that the solubility of most solid compounds increases with temperature.[1][3] An impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice.[2] Ideally, impurities remain in the solution and are removed during filtration. The slow and controlled formation of crystals is key to achieving high purity, as it allows for the selective incorporation of the target molecule into the growing crystal lattice, excluding impurities.[3]
Principles of Recrystallization: A Focus on this compound
Solvent Selection: The Cornerstone of Effective Purification
The choice of solvent is the most critical factor in developing a successful recrystallization protocol.[3] An ideal solvent for this compound should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.[3][4]
-
Low Solvency at Room or Reduced Temperatures: The compound should have limited solubility in the cold solvent to ensure maximum recovery of the purified crystals upon cooling.[3]
-
Differential Solubility of Impurities: The solvent should either dissolve impurities readily at all temperatures or not at all, allowing for their separation by filtration.[4][5]
-
Chemical Inertness: The solvent must not react with this compound.[4][5]
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying process.[4][5]
-
Safety and Environmental Considerations: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[4]
Based on the structure of this compound, which contains an ester, a nitrile, a tertiary amine, and an aromatic ring, a range of solvents with varying polarities should be considered. A general "rule of thumb" is that solvents with similar functional groups to the compound of interest may be good solubilizers.[6] Therefore, esters like ethyl acetate could be a starting point for investigation.
Table 1: Suggested Solvents for Recrystallization Screening of this compound
| Solvent | Polarity | Boiling Point (°C) | Rationale for Consideration |
| Ethyl Acetate | Medium | 77.1 | Contains an ester group, similar to the target molecule. Often a good solvent for a wide range of organic compounds. |
| Isopropanol | Medium-High | 82.6 | A common protic solvent that can be effective for moderately polar compounds. |
| Acetonitrile | High | 81.6 | A polar aprotic solvent that may be suitable given the presence of the nitrile group. |
| Toluene | Low | 110.6 | A non-polar aromatic solvent that could be useful in a solvent/anti-solvent system. |
| Heptane/Hexane | Very Low | 98.4 / 68.7 | Non-polar solvents, often used as anti-solvents to induce crystallization from a more polar solvent. |
| Water | Very High | 100.0 | While the target molecule is likely poorly soluble in water, it can be a highly effective anti-solvent. |
The Recrystallization Process: A Step-by-Step Logical Flow
The process of recrystallization can be broken down into several key stages, each requiring careful control to ensure the formation of pure, well-defined crystals.
Caption: General workflow for the recrystallization process.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent is found that meets the criteria of high solubility at high temperatures and low solubility at low temperatures.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethyl Acetate or Isopropanol)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Solvent Selection Test:
-
Place approximately 50 mg of the crude solid in a small test tube.
-
Add the chosen solvent dropwise at room temperature. If the solid dissolves readily, the solvent is unsuitable.
-
If the solid is insoluble or sparingly soluble at room temperature, gently heat the test tube.[3]
-
Continue adding the solvent dropwise until the solid just dissolves at the boiling point.
-
Allow the solution to cool to room temperature and then in an ice bath. Observe for crystal formation. A good solvent will yield a significant amount of crystalline solid.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a small amount of the selected solvent, enough to create a slurry.
-
Heat the mixture to boiling with gentle stirring.
-
Add more hot solvent in small portions until the solid completely dissolves.[7] It is crucial to use the minimum amount of hot solvent to ensure a saturated solution upon cooling, maximizing the yield.[3]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper into a pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Rapid cooling can lead to the formation of small, impure crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound until a constant weight is achieved.
-
Protocol 2: Multi-Solvent Recrystallization (Solvent/Anti-Solvent Method)
This technique is employed when no single solvent is ideal. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding an "anti-solvent" (in which it is poorly soluble) to induce crystallization.
Materials:
-
Crude this compound
-
A "good" solvent (e.g., Dichloromethane or Ethyl Acetate)
-
An "anti-solvent" (e.g., Heptane or Hexane)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Solvent System Selection:
-
Dissolve a small amount of the crude solid in the "good" solvent at room temperature.
-
Slowly add the "anti-solvent" until the solution becomes turbid (cloudy), indicating the point of saturation.
-
Add a few drops of the "good" solvent to redissolve the precipitate and clarify the solution.
-
-
Dissolution:
-
Dissolve the bulk of the crude this compound in the minimum amount of the "good" solvent at room temperature or with gentle warming.
-
-
Inducing Crystallization:
-
Slowly add the "anti-solvent" dropwise with continuous stirring until the solution becomes persistently turbid.
-
If necessary, gently warm the solution to redissolve any precipitate and then allow it to cool slowly.
-
-
Crystallization, Isolation, and Drying:
-
Follow steps 4, 5, and 6 from the Single-Solvent Recrystallization protocol. The wash solvent should be a mixture of the solvent and anti-solvent, or the pure anti-solvent.
-
Troubleshooting and Expert Insights
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or too rapid cooling. To remedy this, try reheating the solution, adding more solvent, and allowing it to cool more slowly.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Try evaporating some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Crystal Quality: The quality of the final crystals can be assessed by their appearance and melting point. Pure compounds typically form well-defined, transparent crystals with a sharp melting point.[8]
Conclusion
The recrystallization protocols detailed in this application note provide a robust framework for the purification of this compound. By understanding the underlying principles of solvent selection and crystallization kinetics, researchers can effectively adapt and optimize these methods to achieve the high degree of purity required for pharmaceutical development and other high-stakes applications.
References
- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
- Journal of Chemical Education. (1976).
- European Patent Office. (2015, October 22). 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS (EP 3215489 B1).
-
BYJU'S. (n.d.). Crystallization Chemistry Experiment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-piperidinecarboxylate. PubChem. Retrieved from [Link]
-
MOLBASE. (n.d.). ethyl 1-(4-amino-2-cyanophenyl)piperidin-4-ylcarboxylate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-phenyl-1,2,4-triazoline-3,5-dione. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Guide for crystallization. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate (C16H19N3O3). Retrieved from [Link]
- SOP: CRYSTALLIZATION. (n.d.).
- National Center for Biotechnology Information. (2023, November 7).
-
Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application - Chemistry. Retrieved from [Link]
- ResearchGate. (2023, October 16). (PDF) Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)
- National Center for Biotechnology Information. (n.d.). (2S)-N-[2-(4-cyanophenyl)ethyl]-1-[6-(4-methylpiperazin-1-yl). PubChem.
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The Strategic Utility of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel active pharmaceutical ingredients (APIs). Among these, Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate has emerged as a pivotal intermediate, particularly in the synthesis of potent analgesics and other centrally acting agents. Its unique structural architecture, featuring a piperidine core N-substituted with a cyanophenyl group, offers a versatile scaffold for the elaboration of complex molecular targets.
This comprehensive guide provides an in-depth exploration of the synthesis, properties, and applications of this compound. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this intermediate in their synthetic endeavors. The protocols and insights presented herein are grounded in established chemical principles and supported by relevant scientific literature, ensuring a blend of theoretical understanding and practical applicability.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental to its effective utilization in multi-step syntheses. This compound is a solid at room temperature, with its key properties summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈N₂O₂ | - |
| Molecular Weight | 258.32 g/mol | - |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Sparingly soluble in water. | [2] |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | [1] |
The structure of this compound is characterized by the presence of a nucleophilic piperidine nitrogen, an electrophilic cyano group, and an ester moiety that can be readily hydrolyzed or transformed. This trifecta of reactive sites provides a rich chemical playground for further molecular elaboration.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction between ethyl 4-piperidinecarboxylate and an activated cyanophenyl precursor, most commonly 2-fluorobenzonitrile. The fluorine atom at the ortho position to the electron-withdrawing cyano group is readily displaced by the secondary amine of the piperidine ring.
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol details a robust and scalable method for the preparation of this compound.
Materials and Reagents:
-
Ethyl 4-piperidinecarboxylate (1.0 eq)
-
2-Fluorobenzonitrile (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-piperidinecarboxylate, 2-fluorobenzonitrile, and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the ethyl 4-piperidinecarboxylate.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a white to off-white solid.
Causality Behind Experimental Choices:
-
Excess of 2-Fluorobenzonitrile: A slight excess of the electrophile is used to ensure complete consumption of the starting piperidine derivative.
-
Anhydrous Conditions: The use of anhydrous solvent and reagents is crucial to prevent the hydrolysis of the ester functionality and to ensure the efficacy of the base.
-
Potassium Carbonate as Base: K₂CO₃ is a mild and effective base for this transformation, capable of deprotonating the piperidine nitrogen without promoting side reactions.
-
DMF as Solvent: DMF is an excellent polar aprotic solvent for SNAAr reactions, as it effectively solvates the potassium carbonate and facilitates the reaction between the nucleophile and the electrophile.
Application in the Synthesis of Opioid Analgesics: A Case Study
The primary application of this compound lies in its role as a key intermediate in the synthesis of potent opioid analgesics, particularly those belonging to the fentanyl class of compounds. The 2-cyanophenyl moiety can be a precursor to a variety of functional groups that are crucial for high-affinity binding to opioid receptors.
A prominent example of a drug class where this intermediate is valuable is in the synthesis of potent and selective kappa-opioid receptor agonists. While a direct synthesis of a marketed drug from this specific intermediate is not publicly detailed, its structural motifs are present in several potent analgesic compounds.[3][4] For instance, the cyano group can be hydrolyzed to a carboxylic acid, which can then be further functionalized.
Hypothetical Synthetic Application: Elaboration to a Fentanyl Analog Precursor
The following protocol outlines a plausible synthetic route for the conversion of this compound into a more advanced intermediate suitable for the synthesis of fentanyl-like analgesics. This involves the hydrolysis of the ester and the reduction of the cyano group.
Figure 2: A potential synthetic pathway from the intermediate to an advanced API precursor.
Experimental Protocol: Ester Hydrolysis and Cyano Group Reduction
Part A: Ester Hydrolysis
Materials and Reagents:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Reaction Setup: Dissolve this compound in a mixture of THF and deionized water.
-
Reagent Addition: Add lithium hydroxide to the solution and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH ~3-4 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold deionized water, and dry under vacuum to yield 1-(2-cyanophenyl)piperidine-4-carboxylic acid.
-
Part B: Cyano Group Reduction
Materials and Reagents:
-
1-(2-cyanophenyl)piperidine-4-carboxylic acid (1.0 eq)
-
Raney Nickel (catalytic amount)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Reaction Setup: To a hydrogenation vessel, add 1-(2-cyanophenyl)piperidine-4-carboxylic acid and Raney Nickel in methanol.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by HPLC until the starting material is consumed.
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 1-(2-(aminomethyl)phenyl)piperidine-4-carboxylic acid.
-
This resulting amino acid is a versatile precursor for the synthesis of various potent analgesics through amide coupling and further N-alkylation reactions.
Analytical Characterization
The purity and identity of this compound and its derivatives must be rigorously confirmed using a suite of analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the cyanophenyl group, the piperidine ring protons, and the ethyl ester protons in the expected integration ratios. |
| ¹³C NMR | Resonances for the aromatic carbons, the cyano carbon, the ester carbonyl carbon, and the aliphatic carbons of the piperidine and ethyl groups. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C≡N stretch of the cyano group and the C=O stretch of the ester. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important pharmaceutical intermediate that provides a versatile platform for the synthesis of a wide range of biologically active molecules, particularly potent analgesics. Its synthesis is straightforward, and its multiple reactive sites allow for diverse chemical transformations. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this valuable building block in their quest for novel therapeutics. The continued exploration of the synthetic utility of this and related intermediates will undoubtedly contribute to the advancement of medicinal chemistry and the development of new medicines for unmet medical needs.
References
-
Pipzine Chemicals. ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate. [Link]
- Google Patents.
-
Van Daele, P. G., et al. "Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides." Arzneimittelforschung, vol. 26, no. 8, 1976, pp. 1521-31. [Link]
-
ChemicalB2B. Ethyl 4-Piperidinecarboxylate: Applications in Drug Development & Synthesis. [Link]
-
Niemegeers, C. J., et al. "N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin." Arzneimittelforschung, vol. 26, no. 8, 1976, pp. 1516-21. [Link]
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Application Notes and Protocols for Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate Derivatives in Pharmacological Research
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the potential pharmacological applications of "Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate" and its derivatives. While this specific molecule is primarily recognized as a synthetic intermediate, its core N-aryl piperidine scaffold is a highly privileged structure in modern medicinal chemistry.[1][2][3] This guide extrapolates from the known bioactivities of structurally related compounds to propose and detail protocols for investigating three primary therapeutic areas: Opioid Receptor Modulation , Central Nervous System (CNS) Activity , and Anticancer Applications . For each area, we provide the scientific rationale, detailed protocols for in vitro screening, and strategies for chemical derivatization to build a focused compound library.
Introduction: The N-Aryl Piperidine Scaffold
The piperidine ring is a cornerstone of pharmaceutical design, present in a vast array of clinically approved drugs targeting a wide spectrum of diseases.[2][3] Its conformational flexibility allows it to interact with the complex topographies of biological targets, while its nitrogen atom provides a key site for modulating physicochemical properties such as solubility and basicity. The attachment of an aryl group to the piperidine nitrogen, creating the N-aryl piperidine motif, has been particularly fruitful in the development of agents active in the central nervous system and beyond.[2]
"this compound" (Figure 1) is a unique starting point for drug discovery. It possesses three key features for diversification:
-
The N-Aryl Ring: The ortho-cyano group is an electron-withdrawing substituent that can be chemically modified or serve as a key interaction point with a biological target.
-
The Piperidine Core: This scaffold provides a three-dimensional structure that can be further substituted to explore structure-activity relationships (SAR).
-
The C-4 Ethyl Ester: This functional group is readily hydrolyzed to the corresponding carboxylic acid or converted to a wide range of amides, offering a straightforward handle for library development.
This guide will provide the conceptual framework and practical methodologies to unlock the therapeutic potential of this versatile chemical scaffold.
Potential Application I: Opioid Receptor Modulation
Scientific Rationale: The N-aryl piperidine and piperazine structures are integral to many potent opioid receptor ligands.[2] The spatial arrangement of the aromatic ring in relation to the basic nitrogen of the piperidine is crucial for interaction with the mu (µ), delta (δ), and kappa (κ) opioid receptors. Derivatives of this class have been developed as both agonists and antagonists, with applications in pain management and addiction therapy. The unique electronic and steric properties of the 2-cyanophenyl group on the core molecule could lead to novel selectivity and functional profiles at these receptors.
Proposed Derivatization Strategy
To explore the potential for opioid receptor activity, a focused library of derivatives should be synthesized. The primary point of diversification will be the C-4 ethyl ester.
Workflow for Library Synthesis:
Caption: Synthetic workflow for generating an amide library.
Rationale for Amide Library:
-
Diverse Functionality: A wide variety of commercially available primary and secondary amines can be used to introduce different functional groups (e.g., benzylamines, phenethylamines, alkylamines). This allows for systematic exploration of the chemical space around the C-4 position.
-
Modulation of Physicochemical Properties: The nature of the R-group on the amide can be used to fine-tune properties like lipophilicity (LogP) and hydrogen bonding potential, which are critical for blood-brain barrier penetration and receptor affinity.
Protocol: In Vitro Opioid Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the human mu (µ), delta (δ), and kappa (κ) opioid receptors.
Objective: To quantify the ability of synthesized derivatives to displace a known high-affinity radioligand from each opioid receptor subtype.
Materials:
-
Receptor Source: Commercially available cell membranes from CHO or HEK293 cells stably expressing the human µ, δ, or κ opioid receptor.
-
Radioligands:
-
µ-receptor: [³H]-DAMGO (specific agonist)[4]
-
δ-receptor: [³H]-Naltrindole (specific antagonist)
-
κ-receptor: [³H]-U69,593 (specific agonist)
-
-
Non-specific Binding Control: Naloxone (10 µM final concentration).[4]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[5]
-
Test Compounds: Synthesized derivatives dissolved in DMSO (10 mM stock).
-
Filtration: Brandel or similar cell harvester with Whatman GF/C glass fiber filters, presoaked in 0.3% polyethyleneimine (PEI).[5]
-
Scintillation Cocktail and Counter.
Procedure:
-
Reagent Preparation:
-
Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to the manufacturer's recommended protein concentration (typically 10-20 µg protein per well).[4]
-
Prepare serial dilutions of test compounds in assay buffer. The final DMSO concentration should not exceed 0.1%.
-
Prepare radioligand solution in assay buffer at a concentration of approximately 2x its Kd value (e.g., ~1 nM for [³H]-DAMGO).
-
-
Assay Plate Setup (96-well plate):
-
Total Binding: 50 µL assay buffer + 50 µL radioligand solution + 150 µL membrane suspension.
-
Non-specific Binding: 50 µL Naloxone (final conc. 10 µM) + 50 µL radioligand solution + 150 µL membrane suspension.
-
Competitive Binding: 50 µL of each test compound dilution + 50 µL radioligand solution + 150 µL membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-120 minutes with gentle agitation to allow binding to reach equilibrium.[4][5]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the GF/C filters using a cell harvester. Wash the filters three to four times with ice-cold assay buffer to remove unbound radioligand.[5]
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Determine IC₅₀: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Data Presentation:
| Compound ID | µ-Opioid Ki (nM) | δ-Opioid Ki (nM) | κ-Opioid Ki (nM) | Selectivity (µ vs δ/κ) |
| Derivative 1 | ||||
| Derivative 2 | ||||
| ... |
Potential Application II: CNS Activity (Dopamine and Serotonin Receptors)
Scientific Rationale: N-aryl piperazines and related structures are classic pharmacophores for dopamine (D₂) and serotonin (5-HT) receptors.[6] These receptors are critical targets for treating a range of neuropsychiatric disorders, including schizophrenia, depression, and anxiety. The electronic nature of the N-aryl substituent significantly influences receptor affinity and functional activity. The ortho-cyano group on the phenyl ring of the parent compound presents an interesting electronic profile that could lead to novel interactions with dopamine and/or serotonin receptor subtypes.
Proposed Derivatization Strategy
In addition to the C-4 amide library described in section 2.1, modifications to the N-aryl ring can be explored. While synthetically more challenging, these modifications can provide crucial SAR data.
Workflow for N-Aryl Ring Modification:
Caption: Strategy for diversifying the N-aryl ring.
Rationale for N-Aryl Ring Modification:
-
Probe Electronic Effects: Replacing or adding substituents to the phenyl ring allows for the investigation of how electron-donating and electron-withdrawing groups affect receptor binding.
-
Explore Steric Constraints: Varying the size and position of substituents can reveal steric tolerances within the receptor binding pocket.
Protocol: In Vitro Dopamine D₂ and Serotonin 5-HT₂ₐ Receptor Binding Assays
This protocol is analogous to the opioid binding assay and aims to determine the affinity of test compounds for the human D₂ and 5-HT₂ₐ receptors.
Objective: To quantify the ability of synthesized derivatives to displace known radioligands from D₂ and 5-HT₂ₐ receptors.
Materials:
-
Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing either the human D₂ or 5-HT₂ₐ receptor.
-
Radioligands:
-
D₂ Receptor: [³H]-Spiperone or [³H]-Raclopride.[6]
-
5-HT₂ₐ Receptor: [³H]-Ketanserin.
-
-
Non-specific Binding Controls:
-
D₂ Receptor: Haloperidol (10 µM final concentration).
-
5-HT₂ₐ Receptor: Mianserin (10 µM final concentration).
-
-
Assay Buffer, Filtration Apparatus, and Scintillation Supplies: As described in Section 2.2.
Procedure & Data Analysis:
The procedure and data analysis are identical to those described in Section 2.2, with the substitution of the appropriate receptors, radioligands, and non-specific binding controls. The results should be tabulated to compare the affinities for the two receptors, providing an initial profile of CNS-relevant activity.
Data Presentation:
| Compound ID | Dopamine D₂ Ki (nM) | Serotonin 5-HT₂ₐ Ki (nM) | D₂/5-HT₂ₐ Selectivity Ratio |
| Derivative 1 | |||
| Derivative 2 | |||
| ... |
Potential Application III: Anticancer Activity
Scientific Rationale: The piperidine scaffold is found in numerous anticancer agents.[2] N-aryl piperazine derivatives, for instance, have been investigated as dual inhibitors of tubulin polymerization and as vascular-disrupting agents. The cytotoxic potential of novel chemical entities is a critical first step in any anticancer drug discovery program. Given the prevalence of the piperidine motif in oncology, screening derivatives of "this compound" for antiproliferative activity is a logical exploratory path.
Protocol: MTT Cell Proliferation and Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7] This assay is a robust and widely used method for initial cytotoxicity screening.
Objective: To determine the concentration-dependent cytotoxic effect of synthesized derivatives on a panel of human cancer cell lines.
Materials:
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC-3 [prostate]).
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[8]
-
Solubilization Solution: 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution.[8]
-
Test Compounds: Synthesized derivatives dissolved in DMSO.
-
Equipment: 96-well flat-bottom plates, multichannel pipette, microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of culture medium.[8]
-
Incubate overnight (37°C, 5% CO₂) to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, DMSO).
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[7]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[8]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background noise.[8]
-
Data Analysis:
-
Calculate Percent Viability:
-
Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Determine GI₅₀/IC₅₀: Plot the percent viability against the log concentration of the test compound. Use non-linear regression to calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).
Data Presentation:
| Compound ID | GI₅₀ on MCF-7 (µM) | GI₅₀ on A549 (µM) | GI₅₀ on HCT116 (µM) |
| Doxorubicin (Control) | |||
| Derivative 1 | |||
| Derivative 2 | |||
| ... |
Conclusion and Future Directions
"this compound" represents a promising, yet underexplored, scaffold for pharmacological development. The protocols detailed in these application notes provide a clear, evidence-based roadmap for initiating a drug discovery program based on this core structure. By systematically synthesizing derivatives and screening them in well-established in vitro assays for opioid, CNS, and anticancer activity, researchers can efficiently identify promising lead compounds. Positive hits from these initial screens would warrant further investigation, including functional assays (e.g., GTPγS binding for GPCRs, apoptosis assays for anticancer agents) and subsequent in vivo studies to establish efficacy and safety profiles. The modular nature of this scaffold, combined with the detailed methodologies presented herein, offers a powerful toolkit for the discovery of novel therapeutics.
References
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
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ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
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Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology, 1335, 241-249. Retrieved from [Link]
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Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Retrieved from [Link]
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ResearchGate. (2025). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Request PDF. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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Journal of the American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]
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Frontiers in Pharmacology. (n.d.). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Retrieved from [Link]
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Castillo, J., et al. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Simultaneous Detection of Dopamine and Serotonin—A Comparative Experimental and Theoretical Study of Neurotransmitter Interactions. Retrieved from [Link]
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PubMed. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]
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ResearchGate. (n.d.). Binding curve for (a) dopamine and (b) serotonin. Retrieved from [Link]
-
Frontiers in Pharmacology. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Retrieved from [Link]
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Morytko, M. J., et al. (2008). Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(6), 2093-2096. Retrieved from [Link]
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MDPI. (2024). Opioid/Dopamine Receptor Binding Studies, NMR and Molecular Dynamics Simulation of LENART01 Chimera, an Opioid-Bombesin-like Peptide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Retrieved from [Link]
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Application Notes and Protocols: Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate as a Research Tool for Sigma-1 Receptor Binding Assays
Introduction: Unveiling a Potential Tool for Sigma-1 Receptor Research
The sigma-1 (σ₁) receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a compelling target for therapeutic intervention in a range of neurological and psychiatric disorders, including pain, depression, and neurodegenerative diseases.[1][2] The development of selective ligands for the σ₁ receptor is crucial for elucidating its complex biology and for the discovery of novel therapeutics. The cyanophenylpiperidine scaffold is a well-established pharmacophore known to confer affinity for sigma receptors.[3][4] This document provides detailed application notes and protocols for the use of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate, a compound featuring this key structural motif, as a research tool in competitive radioligand binding assays to characterize its interaction with the σ₁ receptor.
While direct binding data for this compound is not yet extensively published, its structural characteristics strongly suggest its potential as a σ₁ receptor ligand. These protocols are therefore presented as a comprehensive guide for researchers to determine the binding affinity (Ki) of this and other novel, unlabeled compounds at the σ₁ receptor. The methodologies described herein are grounded in established principles of receptor pharmacology and are designed to ensure robust and reproducible results.[5][6][7]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a research compound is fundamental to designing and interpreting binding assays. Below is a summary of the known properties of this compound.
| Property | Value | Source |
| CAS Number | 357670-16-7 | |
| Molecular Formula | C₁₅H₁₈N₂O₂ | |
| Molecular Weight | 258.32 g/mol | |
| Appearance | Solid | |
| Melting Point | 45 - 47 °C | |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. | General Chemical Knowledge |
Hypothesized Mechanism of Action at the Sigma-1 Receptor
The σ₁ receptor is a ligand-operated molecular chaperone that modulates a variety of intracellular signaling pathways, including calcium signaling, ion channel function, and cellular stress responses.[8] Ligands binding to the σ₁ receptor can act as agonists or antagonists, leading to distinct downstream effects. The interaction of a ligand with the σ₁ receptor can influence its association with client proteins, thereby modulating their function.
Figure 2: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Prepare Serial Dilutions: Prepare serial dilutions of this compound in assay buffer containing a final DMSO concentration of less than 1%. A typical concentration range would be from 0.1 nM to 10 µM.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding (TB): 50 µL of membrane preparation, 50 µL of -pentazocine (at a final concentration near its Kd, e.g., 2-5 nM), and 100 µL of assay buffer.
-
Non-Specific Binding (NSB): 50 µL of membrane preparation, 50 µL of -pentazocine, and 100 µL of the unlabeled competitor (e.g., 10 µM haloperidol).
-
Test Compound: 50 µL of membrane preparation, 50 µL of -pentazocine, and 100 µL of each dilution of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
IV. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm)
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
-
Determine IC₅₀:
-
Use a non-linear regression analysis (sigmoidal dose-response) to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
-
Calculate Ki:
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Expected Results and Interpretation
A successful competitive binding assay will yield a sigmoidal curve from which an IC₅₀ value can be derived. A lower Ki value indicates a higher binding affinity of this compound for the σ₁ receptor. The data in the table below is hypothetical and serves as an example of how to present the results.
| Compound | Receptor Target | Radioligand | IC₅₀ (nM) | Ki (nM) |
| This compound | Sigma-1 | -pentazocine | Experimental Value | Calculated Value |
| Haloperidol (Control) | Sigma-1 | -pentazocine | ~5 | ~2 |
Trustworthiness and Self-Validation
To ensure the validity of the experimental results, the following controls and considerations are essential:
-
Positive Control: Always include a known reference compound with established affinity for the σ₁ receptor (e.g., haloperidol) to validate the assay performance.
-
Radioligand Concentration: Use a radioligand concentration at or below its Kd value to ensure accurate Ki determination via the Cheng-Prusoff equation. [9]* Equilibrium Conditions: Ensure that the incubation time is sufficient to reach binding equilibrium. This can be determined in preliminary kinetic experiments.
-
Protein Concentration: Use a membrane protein concentration that results in less than 10% of the added radioligand being bound to avoid ligand depletion. [10]
Conclusion
This compound represents a promising, yet uncharacterized, research tool for the study of σ₁ receptors. The protocols detailed in this application note provide a robust framework for researchers to determine its binding affinity and to characterize other novel compounds at this important therapeutic target. By adhering to the principles of good assay design and including appropriate controls, researchers can generate high-quality, reproducible data to advance our understanding of σ₁ receptor pharmacology.
References
-
Cosentino, G., Dichiara, M., Ambrosio, F.A., Leotta, C.G., Costa, G., Procopio, F., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. EUROPEAN JOURNAL OF MEDICINAL CHEMISTRY, 281. [Link]
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Cosentino, G., Dichiara, M., Ambrosio, F. A., Leotta, C. G., Costa, G., Procopio, F., Amodeo, F., de-La-Puente, B., Pol-Opo, B., Piu, C., Schiattarella, A., Manetti, F., Ghelardini, C., Di-Marzo, V., & Laurini, E. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European journal of medicinal chemistry, 281, 117037. [Link]
-
BioWorld. (2000). Sigma-1 and sigma-2 receptor ligands developed. BioWorld. [Link]
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Alfa Cytology. Competitive Radioligand Binding Assays. Alfa Cytology. [Link]
-
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National Center for Biotechnology Information. (2006). [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. PubChem. [Link]
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Gifford Bioscience. About Ligand Binding Assays. Gifford Bioscience. [Link]
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National Center for Biotechnology Information. (2015). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. PubChem. [Link]
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Oncotarget. (2017). Potential independent action of sigma receptor ligands through inhibition of the Kv2.1 channel. Oncotarget. [Link]
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Application Notes & Protocols: Synthesis of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate Analogs for SAR Studies
Introduction: The Significance of the 1-Aryl-4-substituted Piperidine Scaffold
The 1-aryl-4-substituted piperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds. This structural framework is particularly prominent in the development of modulators for various G-protein coupled receptors (GPCRs), ion channels, and transporters. Notably, derivatives of this class have shown significant potential as potent analgesics, acting as opioid receptor modulators.[1][2][3] The strategic functionalization of both the aryl ring and the 4-position of the piperidine ring allows for fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) studies are fundamental to the drug discovery process, systematically exploring how modifications to a molecule's structure influence its biological activity.[4][5] By synthesizing and evaluating a library of analogs based on a lead compound, researchers can identify key structural features responsible for desired therapeutic effects while minimizing off-target activities and toxicity. This document provides a comprehensive guide to the synthesis of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate, a key intermediate, and a focused library of its analogs designed for SAR exploration.
Core Synthetic Strategies: N-Arylation of Ethyl 4-Piperidinecarboxylate
The cornerstone of the synthesis is the formation of the C-N bond between the piperidine nitrogen and the cyanophenyl ring. Two robust and widely adopted palladium- and copper-catalyzed cross-coupling reactions are primarily employed for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation.[6][7]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds between aryl halides (or triflates) and amines.[8][9][10] It is often favored for its milder reaction conditions and broad substrate scope. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields.
-
Ullmann Condensation: A classical copper-catalyzed method for N-arylation, the Ullmann reaction has seen significant advancements with the development of new ligand systems that allow for milder reaction conditions than the traditionally harsh protocols.[4][11][12]
This guide will focus on the Buchwald-Hartwig amination as the primary synthetic route due to its generally higher yields and functional group tolerance observed in similar systems.
Synthetic Workflow Overview
The overall strategy involves the N-arylation of the commercially available Ethyl 4-piperidinecarboxylate with a suitable 2-halobenzonitrile, followed by optional modifications to generate a library of analogs for SAR studies.
Caption: General synthetic workflow for the parent compound and subsequent analogs.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound (Parent Compound)
This protocol details the synthesis of the parent compound via a Buchwald-Hartwig amination.
Materials:
-
Ethyl 4-piperidinecarboxylate (also known as Ethyl isonipecotate)[13][14]
-
2-Fluorobenzonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and Cs₂CO₃ (1.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL per mmol of the limiting reagent).
-
Add Ethyl 4-piperidinecarboxylate (1.0 eq) and 2-fluorobenzonitrile (1.2 eq) to the flask.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
Characterization:
-
¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the structure and purity of the final product.
Protocol 2: Synthesis of 1-(2-Cyanophenyl)piperidine-4-carboxylic Acid (Analog A)
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a key intermediate for further analog synthesis.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1M HCl.
-
The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Protocol 3: Synthesis of Amide Analogs (Analog B Series)
This protocol outlines the general procedure for coupling the carboxylic acid with various amines to generate a library of amide analogs.
Materials:
-
1-(2-Cyanophenyl)piperidine-4-carboxylic acid
-
A diverse set of primary and secondary amines (e.g., benzylamine, morpholine, aniline derivatives)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In a reaction vial, dissolve 1-(2-cyanophenyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Add the desired amine (1.1 eq) to the activated acid mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by flash column chromatography or preparative HPLC.
SAR Study Design and Analog Library
The following table outlines a focused library of analogs designed to probe key structural interactions. Modifications are targeted at the 4-position of the piperidine ring, a common site for influencing receptor affinity and selectivity.
| Analog ID | Structure | Rationale for Synthesis | Synthetic Protocol |
| Parent | This compound | Establish baseline activity | Protocol 1 |
| Analog A | 1-(2-Cyanophenyl)piperidine-4-carboxylic Acid | Introduce a potential hydrogen bond donor/acceptor and a handle for further derivatization. | Protocol 2 |
| Analog B1 | N-Benzyl-1-(2-cyanophenyl)piperidine-4-carboxamide | Explore the effect of a bulky, flexible aromatic group. | Protocol 3 with benzylamine |
| Analog B2 | (1-(2-Cyanophenyl)piperidin-4-yl)(morpholino)methanone | Introduce a polar, conformationally restricted group. | Protocol 3 with morpholine |
| Analog B3 | N-(4-Chlorophenyl)-1-(2-cyanophenyl)piperidine-4-carboxamide | Probe electronic effects on the terminal aryl ring. | Protocol 3 with 4-chloroaniline |
Data Presentation and Characterization
All synthesized compounds must be rigorously characterized to confirm their identity and purity.
-
Purity: Determined by High-Performance Liquid Chromatography (HPLC) and should be >95%.
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
The following table provides an example of how to present the characterization data for the synthesized compounds.
| Compound ID | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ | HRMS (m/z) [M+H]⁺ |
| Parent | e.g., 75% | Key diagnostic peaks | Calculated and Found |
| Analog A | e.g., 92% | Key diagnostic peaks | Calculated and Found |
| Analog B1 | e.g., 68% | Key diagnostic peaks | Calculated and Found |
| Analog B2 | e.g., 71% | Key diagnostic peaks | Calculated and Found |
| Analog B3 | e.g., 65% | Key diagnostic peaks | Calculated and Found |
Conclusion and Future Directions
This guide provides a robust and detailed framework for the synthesis of this compound and a focused set of its analogs for SAR studies. The outlined protocols for Buchwald-Hartwig amination, ester hydrolysis, and amide coupling are versatile and can be adapted for the synthesis of a broader range of derivatives. The successful synthesis and subsequent biological evaluation of these compounds will provide critical insights into the structure-activity relationships of this important class of molecules, paving the way for the design of novel therapeutic agents with improved potency and selectivity.
References
-
Gopishetty, B., et al. (2017). Opioid Receptor Modulators with a Cinnamyl Group. Journal of Medicinal Chemistry, 60(16), 7081–7096. [Link]
-
Van Bever, W. F. M., et al. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Journal of Medicinal Chemistry, 19(12), 1319-1328. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Opioid Receptor Modulators with a Cinnamyl Group | Request PDF. Retrieved from [Link]
-
Thieme. (n.d.). Modern Ullmann-Type Couplings. Retrieved from [Link]
-
GSRS. (n.d.). ETHYL 4-(2,4-DIFLUOROBENZOYL)-1-PIPERIDINECARBOXYLATE. Retrieved from [Link]
-
Frontiers. (n.d.). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Retrieved from [Link]
-
Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of organic chemistry, 71(8), 3198–3209. [Link]
-
Pasternak, G. W., & Pan, Y. X. (2013). Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. Bioorganic & medicinal chemistry letters, 23(1), 183–186. [Link]
-
RSC Publishing. (n.d.). Modulating β-arrestin 2 recruitment at the δ- and μ-opioid receptors using peptidomimetic ligands. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-piperidinecarboxylate. Retrieved from [Link]
-
Hassan, J., et al. (2002). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Chemical reviews, 102(5), 1359–1470. [Link]
- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
Le, T. P., et al. (2020). Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion. Journal of medicinal chemistry, 63(7), 3510–3530. [Link]
-
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Bakos, J., & Keglevich, G. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein journal of organic chemistry, 13, 1944–1950. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
Sources
- 1. Opioid Receptor Modulators with a Cinnamyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 13. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]
Troubleshooting & Optimization
Troubleshooting Guide: Enhancing the Synthesis of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate
An essential component in the synthesis of various pharmaceutically active compounds, Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate is a key intermediate whose efficient synthesis is crucial for drug development pipelines. This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to optimize the yield and purity of this important molecule. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to address common challenges encountered during its synthesis.
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNA_r_) or a palladium-catalyzed Buchwald-Hartwig amination reaction. The following troubleshooting guide addresses common issues encountered in these processes in a question-and-answer format.
Low or No Product Formation
Question: We are observing very low to no formation of our desired product, this compound. What are the likely causes and how can we address this?
Answer: Low or no product formation is a common issue that can often be traced back to several key factors related to the reagents, reaction conditions, or catalyst system (in the case of Buchwald-Hartwig amination).
For Nucleophilic Aromatic Substitution (SNA_r_) reactions:
-
Inadequate Activation of the Aromatic Ring: The cyano group in the ortho position to the leaving group (e.g., fluorine or chlorine) is crucial for activating the ring towards nucleophilic attack. If the reaction is not proceeding, ensure that your starting material, 2-halobenzonitrile, is of high purity.
-
Insufficient Basicity: A suitable base is required to deprotonate the piperidine nitrogen, increasing its nucleophilicity. If the reaction is sluggish, consider using a stronger base or a higher concentration of the base. Common bases for this reaction include potassium carbonate (K₂CO₃) and triethylamine (Et₃N).
-
Reaction Temperature and Time: SNA_r_ reactions often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, gradually increasing the temperature to 80-120 °C may be necessary. Additionally, ensure the reaction is running for a sufficient amount of time, monitoring its progress by TLC or LC-MS.
For Buchwald-Hartwig Amination reactions:
-
Catalyst and Ligand Integrity: The palladium catalyst and the phosphine ligand are the heart of this reaction. Ensure that the palladium precursor (e.g., Pd₂(dba)₃) and the ligand (e.g., Xantphos, BINAP) have not been deactivated by exposure to air or moisture. Using a glovebox or Schlenk techniques for catalyst and ligand handling is highly recommended.
-
Incorrect Palladium to Ligand Ratio: The ratio of palladium to ligand is critical for the formation of the active catalytic species. A 1:1.2 to 1:1.5 ratio of palladium to ligand is a good starting point.
-
Base Selection: The choice of base is crucial and can significantly impact the reaction outcome. A strong, non-nucleophilic base such as sodium tert-butoxide (NaO_t_Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used. Ensure the base is fresh and has been stored under inert conditions.
Formation of Significant Side Products
Question: Our reaction mixture shows the formation of several side products, complicating purification and reducing the yield of this compound. What are these side products and how can we minimize their formation?
Answer: The formation of side products is a common challenge. Understanding their origin is key to mitigating their formation.
-
Hydrolysis of the Ester: The ethyl ester group is susceptible to hydrolysis, especially in the presence of strong bases and water. To minimize the formation of the corresponding carboxylic acid, ensure that your solvent and reagents are anhydrous. If the reaction requires an aqueous workup, perform it quickly and at a low temperature.
-
Dimerization of the Aryl Halide: In Buchwald-Hartwig reactions, reductive elimination from an Ar-Pd(II)-Ar intermediate can lead to the formation of biphenyl-type impurities. This can often be suppressed by ensuring a slight excess of the amine coupling partner.
-
Oxidation of the Phosphine Ligand: Phosphine ligands are prone to oxidation, which deactivates the catalyst. As mentioned earlier, rigorous exclusion of air is critical.
| Potential Side Product | Likely Cause | Mitigation Strategy |
| 1-(2-cyanophenyl)-4-piperidinecarboxylic acid | Hydrolysis of the ethyl ester | Use anhydrous solvents and reagents; perform aqueous workup quickly at low temperature. |
| 2,2'-dicyanobiphenyl | Dimerization of 2-halobenzonitrile | Use a slight excess of ethyl 4-piperidinecarboxylate. |
| Phosphine oxide | Oxidation of the phosphine ligand | Maintain a strict inert atmosphere (N₂ or Ar); use degassed solvents. |
Reaction Stalls Before Completion
Question: The reaction starts well, but then it seems to stall, leaving a significant amount of starting material unreacted. What could be the reason for this?
Answer: A stalled reaction often points to catalyst deactivation or a change in reaction conditions.
-
Catalyst Deactivation: In Buchwald-Hartwig amination, the catalyst can deactivate over time. If you suspect this is the case, you can try adding a second portion of the catalyst and ligand to the reaction mixture.
-
Product Inhibition: In some cases, the product itself can act as an inhibitor for the catalyst. While less common for this specific transformation, it is a possibility. Diluting the reaction mixture might help in such cases.
-
Incomplete Dissolution of Reagents: Ensure that all reagents, especially the base, are well-dissolved or at least well-suspended in the reaction mixture. Poor solubility can lead to a stalled reaction. Consider using a different solvent or increasing the reaction volume.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the synthesis of this compound?
A1: The choice of solvent depends on the reaction type. For SNA_r_ reactions, polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are preferred as they can solvate the charged intermediate. For Buchwald-Hartwig amination, ethereal solvents like Dioxane or Tetrahydrofuran (THF), or aromatic hydrocarbons like Toluene are commonly used. It is crucial to use anhydrous solvents for both reaction types.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction's progress. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting materials and the product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Both 2-halobenzonitriles and organophosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The use of an inert atmosphere for the Buchwald-Hartwig reaction is not only for the success of the reaction but also a safety measure to prevent the ignition of flammable solvents and reagents.
Experimental Workflow & Visualization
General Protocol for Buchwald-Hartwig Amination
-
Inert Atmosphere: The reaction vessel is dried in an oven and then cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos), and the base (e.g., NaO_t_Bu).
-
Solvent and Reactants: Add anhydrous, degassed solvent (e.g., Toluene), followed by ethyl 4-piperidinecarboxylate and 2-fluorobenzonitrile.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture, quench with water or a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel.
Reaction Mechanism and Troubleshooting Logic
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: A decision-making flowchart for troubleshooting low-yield reactions.
References
-
Buchwald-Hartwig Amination: For a comprehensive overview of the Buchwald-Hartwig amination reaction, including mechanisms and applications, please refer to
- Title: The Buchwald-Hartwig Amin
- Source: Chemical Reviews
-
URL: [Link]
-
General Organic Synthesis Techniques: For detailed information on general laboratory techniques, including handling of air-sensitive reagents and reaction monitoring
- Title: Vogel's Textbook of Practical Organic Chemistry
- Source: Pearson Educ
-
URL: [Link]
-
Safety in the Chemical Laboratory: For guidelines on laboratory safety
- Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
- Source: N
-
URL: [Link]
Common side reactions in the synthesis of "Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate"
Technical Support Center: Synthesis of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the common challenges associated with this synthesis, ensuring higher yields, better purity, and reproducible results.
Section 1: The Primary Synthetic Route: An Overview
The most prevalent and industrially relevant method for synthesizing this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the coupling of an activated aryl halide, typically 2-fluorobenzonitrile, with Ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate).
The reaction is favored due to the activation of the aromatic ring by the electron-withdrawing nitrile (-CN) group, which stabilizes the transient negatively charged intermediate (Meisenheimer complex) that forms during the reaction.[1][2] Fluorine is the preferred leaving group over other halogens (Cl, Br, I) because its high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.[1][2] The rate-determining step is the initial addition of the nucleophile, not the departure of the leaving group.[1][2]
Standard Experimental Protocol: SNAr Reaction
Reaction Scheme: 2-Fluorobenzonitrile + Ethyl 4-piperidinecarboxylate → this compound
Reagents & Materials:
-
2-Fluorobenzonitrile (1.0 eq)
-
Ethyl 4-piperidinecarboxylate (1.1 - 1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 - 3.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction flask, condenser, magnetic stirrer, heating mantle, and nitrogen/argon line
Procedure:
-
Setup: To a dry reaction flask under an inert atmosphere (N₂ or Ar), add anhydrous potassium carbonate.
-
Reagent Addition: Add anhydrous DMSO to the flask, followed by Ethyl 4-piperidinecarboxylate. Stir the resulting suspension for 10-15 minutes at room temperature.
-
Initiation: Add 2-fluorobenzonitrile to the stirring suspension.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 2-fluorobenzonitrile is consumed (typically 4-8 hours).
-
Work-up (Quenching): Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMSO and inorganic salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product (often an oil) can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound? The Nucleophilic Aromatic Substitution (SNAr) reaction between 2-fluorobenzonitrile and ethyl 4-piperidinecarboxylate is the most common and reliable method.[3][4] Alternative methods like the Ullmann condensation or Buchwald-Hartwig amination are also possible but often require more expensive copper or palladium catalysts and ligands, and may necessitate harsher conditions.[5][6]
Q2: Why is 2-fluorobenzonitrile preferred over 2-chlorobenzonitrile as the starting material? In SNAr reactions, the reactivity order of halogens is F > Cl > Br > I.[1] This is counterintuitive compared to SN2 reactions. The reason is that the rate-determining step is the nucleophilic attack on the aromatic ring. Fluorine's high electronegativity makes the carbon to which it is attached highly electron-deficient, thus accelerating the attack by the nucleophile (the piperidine nitrogen). The C-F bond is broken in a subsequent, faster step.[1][2]
Q3: What are the critical parameters to control for a successful SNAr reaction? The three most critical parameters are:
-
Anhydrous Conditions: Water can lead to the hydrolysis of the nitrile group on the starting material or product, especially under basic, heated conditions.
-
Choice and Quality of Base: The base (e.g., K₂CO₃, Cs₂CO₃) must be anhydrous and finely powdered to ensure a large surface area for reaction. Its role is to deprotonate the secondary amine of the piperidine starting material, increasing its nucleophilicity.
-
Temperature Control: While heat is required to drive the reaction, excessive temperatures (>120 °C) can promote side reactions and decomposition, leading to a darker reaction mixture and lower yields of the desired product.
Section 3: Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues encountered during synthesis in a problem-and-solution format.
Problem 1: Low or Inconsistent Yield
Q: My reaction yield is consistently below 60%. What are the likely causes and how can I improve it?
A: Low yields can stem from several factors. Systematically investigate the following:
-
Incomplete Reaction:
-
Causality: The reaction may not have reached completion. This can be due to insufficient reaction time, low temperature, or poor reagent quality.
-
Solution: Monitor the reaction closely using TLC or LC-MS until the limiting reagent (2-fluorobenzonitrile) is fully consumed. If the reaction stalls, consider increasing the temperature by 10 °C increments or adding an extra 0.5 equivalent of the base.
-
-
Reagent Quality:
-
Causality: The presence of moisture in solvents or reagents is a primary culprit. Wet DMSO, hydrated potassium carbonate, or wet ethyl 4-piperidinecarboxylate can inhibit the reaction and promote side reactions.
-
Solution: Use anhydrous grade DMSO. Dry the potassium carbonate in an oven ( >150 °C) for several hours before use and cool it under vacuum. Ensure the ethyl 4-piperidinecarboxylate is dry; if it is a hydrochloride salt, it must be neutralized and extracted before use.
-
-
Inefficient Base:
-
Causality: If the potassium carbonate is not finely powdered, its surface area is limited, leading to inefficient deprotonation of the piperidine nitrogen.
-
Solution: Use a mortar and pestle to grind the K₂CO₃ into a fine powder before adding it to the reaction. For particularly stubborn reactions, switching to a stronger or more soluble base like Cesium Carbonate (Cs₂CO₃) can significantly improve yields, though it is more expensive.
-
Problem 2: Formation of 2-Carbamoylphenyl or 2-Carboxyphenyl Impurities
Q: My crude product analysis (LC-MS/NMR) shows significant impurities corresponding to the hydrolysis of the nitrile group. What is causing this and how can it be prevented?
A: This is a classic side reaction caused by the presence of water under basic conditions.
-
Mechanism of Side Reaction: Nitrile Hydrolysis
-
Causality: The nitrile group (-C≡N) is susceptible to hydrolysis under basic conditions, especially at elevated temperatures. The hydroxide ion (OH⁻), present from residual water, attacks the electrophilic carbon of the nitrile. This initially forms an imidic acid, which tautomerizes to an amide (2-carbamoyl byproduct).[7][8] Further hydrolysis of the amide under harsh conditions can lead to the corresponding carboxylate salt (2-carboxyphenyl byproduct).[9][10]
-
Prevention:
-
Strict Anhydrous Technique: As mentioned above, ensure all reagents and solvents are rigorously dried. Purge the reaction flask with an inert gas like nitrogen or argon before adding reagents.
-
Use a Non-Nucleophilic Base: If hydrolysis is a persistent issue, consider using a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) in place of K₂CO₃. However, this may require higher temperatures as DIPEA is a weaker base.
-
Purification Strategy: These acidic byproducts can often be removed during the work-up. A wash of the organic layer with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) can help remove the carboxylic acid impurity.
-
-
Problem 3: Difficult Purification of Oily Product
Q: The crude product is a thick, dark oil that is difficult to handle and purify by column chromatography. What are my options?
A: This is a common issue, often caused by high-boiling solvents and colored impurities.
-
Work-up Optimization:
-
Causality: Residual DMSO is a frequent cause of oily products that are difficult to dry. Colored impurities often arise from minor decomposition at high temperatures.
-
Solution: Improve the work-up to remove DMSO more effectively. After the initial extraction, perform multiple washes of the combined organic layers with water (e.g., 4-5 times), followed by a brine wash. This is highly effective at partitioning DMSO into the aqueous phase.
-
-
Alternative Purification: Salt Formation
-
Causality: If chromatography is yielding an impure oil, crystallization can be a powerful alternative. The product contains a basic piperidine nitrogen, which can be protonated to form a salt.
-
Protocol:
-
Dissolve the crude oil in a suitable solvent like ethyl acetate or diethyl ether.
-
Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise while stirring.
-
The hydrochloride salt of the product will often precipitate as a crystalline solid.
-
The solid can be collected by filtration, washed with cold ether, and dried.
-
If needed, the free base can be regenerated by dissolving the salt in water, basifying with NaHCO₃ or K₂CO₃, and re-extracting into an organic solvent.
-
-
Section 4: Data & Visualizations
Table 1: Effect of Reaction Parameters on Synthesis Outcome
| Parameter | Condition A (Standard) | Condition B (Optimized) | Potential Outcome |
| Base | K₂CO₃ (2.0 eq) | Cs₂CO₃ (1.5 eq) | Cs₂CO₃ can increase rate and yield due to higher solubility and basicity. |
| Solvent | DMSO | NMP or DMF | NMP or DMF can be used, but DMSO is generally effective and economical. All must be anhydrous. |
| Temperature | 80 °C | 100 °C | Higher temperature can increase reaction rate but may also increase byproduct formation if moisture is present. |
| Purity (Crude) | ~85-90% | ~90-95% | Optimized conditions with anhydrous reagents typically lead to cleaner crude product. |
| Typical Yield | 70-85% | 85-95% | Higher yields are achievable with careful control of reaction parameters. |
Diagrams: Reaction Mechanisms & Workflows
Diagram 1: SNAr Reaction Mechanism
Caption: Figure 1: The addition-elimination mechanism for the SNAr reaction.
Diagram 2: Nitrile Hydrolysis Side Reaction
Caption: Figure 2: Pathway for the formation of hydrolysis impurities.
Diagram 3: Troubleshooting Workflow
Caption: Figure 3: A logical workflow for diagnosing common synthesis issues.
References
-
Brainly. (2023). Write equations that illustrate the mechanism of the basic hydrolysis of benzonitrile to benzoate ion. Available at: [Link]
-
Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. Available at: [Link]
-
Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Available at: [Link]
-
ACS - American Chemical Society. (2020). Transition-Metal-Catalyzed Amination of Aryl Fluorides. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]
-
Wikipedia. Ullmann condensation. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. brainly.com [brainly.com]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. homework.study.com [homework.study.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Optimization of Catalyst and Ligand for "Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate" Synthesis
Introduction: This technical support guide is tailored for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate. The information provided herein is curated to address common challenges and offer practical, field-tested solutions to optimize this crucial synthetic transformation. Our approach is grounded in established scientific principles to ensure the reliability and success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most prevalent synthetic methodology for this compound?
The most widely adopted and industrially scalable method for the synthesis of this compound is the palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction facilitates the cross-coupling of an aryl halide, such as 2-chlorobenzonitrile or 2-bromobenzonitrile, with ethyl 4-piperidinecarboxylate.
Q2: Why is the Buchwald-Hartwig amination the preferred synthetic route?
The Buchwald-Hartwig amination is favored due to its broad functional group tolerance, which allows for the direct coupling of the aryl halide with the amine without the need for protecting groups on the ester moiety. This methodology typically provides high yields under relatively mild reaction conditions and has a well-established track record for its versatility and reliability in forming C-N bonds.[1][3]
Q3: What are the critical parameters to control in this synthesis?
The success of the synthesis is highly dependent on the judicious selection and optimization of four primary components:
-
Palladium Precatalyst: The source of the active palladium(0) species.
-
Ligand: Typically a phosphine-based molecule that coordinates with the palladium center, thereby influencing its reactivity, stability, and selectivity.
-
Base: Essential for the deprotonation of the amine, which is a key step in the catalytic cycle.
-
Solvent: The reaction medium, which affects the solubility of reagents and the overall reaction kinetics.[4]
Troubleshooting Guide: A Deep Dive into Reaction Optimization
This section is designed to address specific challenges you may encounter during the synthesis of this compound via the Buchwald-Hartwig amination.
Problem 1: Consistently Low or No Product Yield
This is a common issue that often points to a problem within the catalytic system.
Potential Cause 1A: Inactive or Deactivated Catalyst
-
Scientific Rationale: The active Pd(0) species may not be forming efficiently from the precatalyst, or it could be deactivating prematurely. The ligand plays a critical role in stabilizing the active catalyst and facilitating the catalytic cycle.
-
Troubleshooting Protocol:
-
Ligand Selection: For the coupling of an aryl chloride like 2-chlorobenzonitrile, which is generally less reactive than its bromide or iodide counterparts, a more electron-rich and sterically hindered phosphine ligand is often necessary.[5] Ligands such as XPhos and RuPhos are excellent starting points for screening.[6]
-
Precatalyst Integrity: Ensure the use of a high-quality palladium precatalyst. Third-generation (G3) precatalysts, such as (XPhos)Pd G3, are often more stable and provide more consistent results.
-
Inert Atmosphere: The Pd(0) catalyst is highly susceptible to oxidation. It is imperative to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. All solvents and liquid reagents should be thoroughly degassed prior to use.
-
Potential Cause 1B: Suboptimal Base Selection
-
Scientific Rationale: The strength and solubility of the base are critical factors. A base that is too weak will not efficiently deprotonate the piperidine nitrogen, thus impeding the catalytic cycle. Conversely, an overly strong base can lead to undesirable side reactions.
-
Troubleshooting Protocol:
-
Base Screening: The choice of base can be pivotal. Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common and effective choice for this type of transformation.
-
Solubility Considerations: The solubility of the base in the chosen solvent can significantly impact the reaction rate. In cases of poor solubility, consider alternative bases or solvent systems.[7]
-
Potential Cause 1C: Inadequate Reaction Conditions
-
Scientific Rationale: Temperature and reaction time are interdependent parameters that require careful optimization.
-
Troubleshooting Protocol:
-
Temperature Optimization: While many Buchwald-Hartwig reactions require elevated temperatures (typically 80-110 °C), excessive heat can lead to catalyst decomposition. It is advisable to start at a moderate temperature (e.g., 90 °C) and adjust based on reaction monitoring.
-
Reaction Monitoring: Employ analytical techniques such as TLC, GC-MS, or LC-MS to track the progress of the reaction. This will not only help in determining the optimal reaction time but also in identifying the formation of any side products.
-
Problem 2: Significant Formation of Side Products
The presence of impurities can complicate the purification process and lower the overall yield of the desired product.
Potential Cause 2A: Hydrodehalogenation of the Aryl Halide
-
Scientific Rationale: This side reaction results in the replacement of the halogen on the benzonitrile with a hydrogen atom, leading to the formation of benzonitrile. This can be promoted by certain catalyst/ligand combinations and the presence of water.
-
Troubleshooting Protocol:
-
Ligand Adjustment: A change in the phosphine ligand can sometimes suppress this unwanted side reaction.
-
Anhydrous Conditions: Ensure that all reagents and solvents are scrupulously dried. The use of molecular sieves can be beneficial in scavenging trace amounts of water.
-
Potential Cause 2B: Homocoupling of the Aryl Halide
-
Scientific Rationale: This side reaction involves the coupling of two molecules of the 2-halobenzonitrile to form a biphenyl species. It is more prevalent at higher catalyst loadings and temperatures.
-
Troubleshooting Protocol:
-
Reduce Catalyst Loading: While a sufficient amount of catalyst is necessary, an excess can promote side reactions. Typical catalyst loadings range from 0.5 to 2 mol%.[4]
-
Temperature Management: Avoid excessively high reaction temperatures, as this can favor the homocoupling pathway.
-
Experimental Protocols and Key Data
General Procedure for Buchwald-Hartwig Amination
Workflow for Reaction Setup
Caption: A generalized workflow for the setup of a Buchwald-Hartwig amination reaction.
Step-by-Step Protocol:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., 1 mol%) and the phosphine ligand (e.g., 1.2 mol%).
-
Add the base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Seal the flask with a rubber septum and perform three cycles of evacuating and backfilling with an inert gas.
-
Add the degassed solvent (e.g., toluene or dioxane) via syringe.
-
Add ethyl 4-piperidinecarboxylate (1.0 equivalent) via syringe.
-
Add 2-chlorobenzonitrile or 2-bromobenzonitrile (1.1 equivalents) via syringe.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C).
-
Stir the reaction mixture vigorously and monitor its progress periodically by TLC or LC-MS.
-
Upon completion, allow the reaction to cool to room temperature. Quench with water and extract the product with a suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Table 1: Recommended Starting Conditions for Catalyst and Ligand Screening
| Parameter | Recommendation for 2-chlorobenzonitrile | Recommendation for 2-bromobenzonitrile |
| Palladium Precatalyst | (XPhos)Pd G3 or (RuPhos)Pd G3 | Pd₂(dba)₃ or (XPhos)Pd G3 |
| Ligand | XPhos or RuPhos[6] | XPhos or SPhos[6] |
| Catalyst Loading | 1-2 mol% | 0.5-1.5 mol% |
| Ligand/Palladium Ratio | 1.2:1 to 1.5:1 | 1.2:1 to 1.5:1 |
| Base | Sodium tert-butoxide (NaOtBu) | Sodium tert-butoxide (NaOtBu) |
| Solvent | Toluene or Dioxane[7] | Toluene or Dioxane[7] |
| Temperature | 90-110 °C | 80-100 °C |
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the catalytic cycle can be invaluable for troubleshooting purposes.
The Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified schematic of the Buchwald-Hartwig amination catalytic cycle.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of 2-halobenzonitrile.[1]
-
Amine Coordination and Deprotonation: The amine, ethyl 4-piperidinecarboxylate, coordinates to the palladium center and is subsequently deprotonated by the base.
-
Reductive Elimination: The carbon-nitrogen bond is formed, releasing the desired product and regenerating the active Pd(0) catalyst.[1]
Each step of this cycle presents a potential kinetic bottleneck, underscoring the importance of a systematic approach to reaction optimization.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Reddy, K. S., & Kumar, V. (2014). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Asian Journal of Organic Chemistry, 3(4), 440-459. Retrieved from [Link]
-
Bosiak, M. J., Zielińska, A. A., Trzaska, P., Kędziera, D., & Adams, J. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18195-18206. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Retrieved from [Link]
-
Alcazar-Roman, L. M., Hartwig, J. F., Rheingold, A. L., Liable-Sands, L. M., & Guzei, I. A. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 122(19), 4618-4630. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Stability and Degradation of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate
Welcome to the technical support guide for Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate. As researchers and drug development professionals, understanding the stability profile of a molecule is paramount to ensuring experimental reproducibility, product quality, and safety. While specific degradation kinetics for this compound are not extensively published, its chemical structure contains well-characterized functional groups. This guide provides a predictive stability analysis based on established chemical principles and outlines a robust framework for you to empirically determine its degradation pathways in your specific application.
We will address common questions, troubleshoot potential issues, and provide detailed protocols for conducting forced degradation studies, a cornerstone of pharmaceutical development for establishing stability-indicating methods.[1][2]
Part 1: Frequently Asked Questions (FAQs) - Predictive Stability Profile
This section addresses the most common initial inquiries regarding the handling and stability of this compound.
Q1: What are the primary stability concerns for this compound?
Based on its molecular structure, the primary stability concerns arise from three key functional groups:
-
Ethyl Ester: Susceptible to hydrolysis under both acidic and basic conditions, which would cleave the ester bond.[3]
-
Piperidine Ring: The tertiary amine within the piperidine ring is a potential site for oxidation.[4][5][6]
-
Cyanophenyl Group: The aromatic nitrile system may be susceptible to photodegradation upon exposure to light, particularly UV, and can undergo hydrolysis under harsh pH conditions.[7]
Q2: What are the most likely degradation pathways for this molecule?
The most probable degradation pathways involve hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The ethyl ester can hydrolyze to form 1-(2-cyanophenyl)-4-piperidinecarboxylic acid and ethanol. The nitrile (cyano) group can also hydrolyze, typically under more vigorous conditions, to form a carboxamide and subsequently a carboxylic acid.
-
Oxidation: The piperidine nitrogen or the adjacent carbon atoms can be oxidized, especially in the presence of oxidizing agents or radicals. This can lead to the formation of N-oxides or iminium intermediates.[4][8]
-
Photodegradation: Exposure to UV or even high-intensity visible light could induce reactions in the cyanophenyl ring system, potentially leading to isomerization or radical-mediated degradation.[7]
Q3: How should I properly store this compound?
To mitigate the predicted degradation risks, proper storage is critical. General supplier recommendations suggest storing it in a cool, dry place away from oxidizing agents.[9] For maximum stability, especially for analytical standards or long-term storage, we recommend the following:
-
Temperature: Store in a refrigerator or freezer.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using amber vials or storing in a dark location.
-
Moisture: Ensure the container is tightly sealed to prevent moisture uptake, which could facilitate hydrolysis.
Q4: I am seeing new, unexpected peaks in my HPLC analysis of a sample that has been in solution for a few days. What could they be?
If your mobile phase or sample solvent is aqueous and not pH-controlled, the most likely culprit is the hydrolysis of the ethyl ester to its corresponding carboxylic acid. This new compound would be more polar and thus have a shorter retention time on a reverse-phase HPLC column. If the sample was exposed to air and light, you might also be observing early-onset oxidative or photodegradation products.
Part 2: Troubleshooting Guide - Investigating Degradation
This section provides a structured approach to diagnosing and resolving common stability-related issues encountered during experiments.
Issue: Progressive Loss of Purity in Solution
-
Symptoms: The peak area of the parent compound decreases over time in HPLC analysis, accompanied by the growth of one or more new peaks.
-
Potential Cause: Hydrolysis. The ester functional group is the most likely site for hydrolysis, especially in aqueous solutions that are acidic or basic. The rate of hydrolysis is dependent on pH and temperature.
-
Causality: Water molecules, catalyzed by acid (H+) or base (OH-), attack the electrophilic carbonyl carbon of the ester, leading to the cleavage of the C-O bond and formation of a carboxylic acid and ethanol.
-
Recommended Actions:
-
pH Control: Prepare solutions in a buffered system, ideally between pH 4 and 6, to minimize both acid- and base-catalyzed hydrolysis.
-
Solvent Choice: If the experimental design allows, use aprotic organic solvents (e.g., acetonitrile, THF) to prevent hydrolysis.
-
Temperature Control: Keep solutions refrigerated or on ice when not in use to slow the reaction rate.
-
Issue: Rapid Degradation Upon Exposure to Ambient Conditions
-
Symptoms: A freshly prepared sample shows significant degradation after being left on a lab bench for several hours.
-
Potential Cause A: Oxidation. The tertiary amine of the piperidine ring is susceptible to oxidation from atmospheric oxygen. This process can be accelerated by light and the presence of trace metal ions.[10]
-
Potential Cause B: Photodegradation. Aromatic systems, particularly those with electron-withdrawing groups like the cyano group, can be photolabile.[7]
-
Causality: Oxidizing agents can abstract an electron from the nitrogen atom, leading to a radical cation that can undergo further reactions. Photons of sufficient energy can excite the molecule to a higher energy state, making it more reactive and prone to bond cleavage or reaction with oxygen.
-
Recommended Actions:
-
Inert Atmosphere: Prepare and handle solutions under an inert gas like nitrogen or argon. Purge solvents with the inert gas before use.
-
Light Protection: Use amber glassware or wrap containers in aluminum foil to protect the sample from light.
-
Antioxidants: If permissible for your application, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene).
-
Part 3: Experimental Protocols for Stability Assessment (Forced Degradation)
To definitively identify degradation pathways and develop a stability-indicating analytical method, a forced degradation study is essential.[11] This involves intentionally stressing the molecule under various conditions to generate potential degradation products.[1] An appropriate level of degradation is typically targeted between 5-20%.[12]
Protocol 1: Hydrolytic Stability Assessment
-
Principle: To evaluate the susceptibility of the compound to acid- and base-catalyzed hydrolysis.
-
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC-grade Water
-
HPLC-grade Acetonitrile or Methanol
-
pH meter, heating block, HPLC system.
-
-
Procedure:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile or methanol.[2]
-
Set up three sets of vials:
-
Acidic: Add an aliquot of the stock solution to 0.1 M HCl.
-
Basic: Add an aliquot of the stock solution to 0.1 M NaOH.
-
Neutral: Add an aliquot of the stock solution to HPLC-grade water.
-
-
The final concentration should be suitable for HPLC analysis (e.g., 0.1 mg/mL). Include a control sample of the compound in the organic solvent.
-
Incubate the vials at a controlled temperature (e.g., 60 °C) to accelerate degradation.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before injection, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
Analyze all samples by a suitable HPLC method (e.g., C18 column with a gradient of water and acetonitrile with a UV detector).
-
-
Data Analysis: Compare the chromatograms over time. A decrease in the parent peak area and the emergence of new peaks indicate degradation. The peak with a shorter retention time is likely the more polar carboxylic acid degradant.
Protocol 2: Oxidative Degradation Assessment
-
Principle: To assess the molecule's sensitivity to oxidation.
-
Materials:
-
3% Hydrogen Peroxide (H₂O₂) solution.
-
Other materials as listed in Protocol 1.
-
-
Procedure:
-
Prepare a stock solution of the compound as described above.
-
Add an aliquot of the stock solution to a vial containing 3% H₂O₂.[13]
-
Keep the vial at room temperature, protected from light.
-
Withdraw and analyze aliquots at various time points (e.g., 0, 2, 6, 24 hours).
-
Analyze by HPLC. The formation of N-oxides or other oxidation products may result in peaks with different retention times.
-
-
Data Analysis: Monitor for the appearance of new peaks that are not present in the hydrolytic or thermal stress conditions.
Protocol 3: Photostability Assessment
-
Principle: To determine if the compound degrades upon exposure to light, as recommended by ICH guideline Q1B.[13]
-
Materials:
-
Photostability chamber with controlled light (UV and visible) and temperature output.
-
Quartz cuvettes or clear glass vials.
-
Aluminum foil.
-
Other materials as listed in Protocol 1.
-
-
Procedure:
-
Prepare two sets of samples of the compound in solution (e.g., in acetonitrile/water).
-
Wrap one set of vials completely in aluminum foil to serve as dark controls.
-
Place both the exposed and dark control samples in the photostability chamber.
-
Expose the samples to a specified light intensity for a defined period (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Analyze the samples by HPLC and compare the chromatograms of the exposed samples to the dark controls.
-
-
Data Analysis: Significant formation of new peaks or loss of the parent compound in the light-exposed sample, but not in the dark control, confirms photodegradation.
Part 4: Visualization of Pathways and Workflows
Predicted Degradation Pathways
The following diagram illustrates the most probable degradation products resulting from hydrolysis and oxidation.
Caption: Predicted degradation pathways for this compound.
Forced Degradation Experimental Workflow
The diagram below outlines the logical flow for conducting a comprehensive forced degradation study.
Caption: General experimental workflow for forced degradation studies.
Part 5: Example Data Summary
The results from a forced degradation study should be summarized clearly. The following table provides a template for presenting your findings.
| Stress Condition | Duration (hours) | % Degradation of Parent | Number of Degradants | Major Degradant Peak (RT, min) |
| 0.1 M HCl @ 60°C | 24 | 15.2% | 1 | 4.8 |
| 0.1 M NaOH @ 60°C | 8 | 21.5% | 2 | 4.7, 9.2 |
| 3% H₂O₂ @ RT | 24 | 8.9% | 1 | 7.5 |
| Photolytic (ICH Q1B) | - | 5.5% | 1 | 11.3 |
| Thermal (80°C Dry) | 48 | < 1.0% | 0 | - |
References
-
Title: Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners Source: National Institutes of Health (NIH) URL: [Link]
-
Title: ChemInform Abstract: Oxidation of Methylpiperidine Derivatives with Regard to Chirality. Source: Wiley Online Library URL: [Link]
-
Title: ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate Source: Pipzine Chemicals URL: [Link]
-
Title: Regioselective oxidation of piperidine-3 derivatives: a synthetic route to 2,5-substituted piperidines Source: ACS Publications URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PubMed Central (PMC) URL: [Link]
-
Title: Preparation of Piperidines, Part 1: Substituted at Position 2 Source: YouTube (Organic Chemistry Synthesis) URL: [Link]
-
Title: Analytical Methods Source: Japan Environment Agency URL: [Link]
-
Title: Forced Degradation in Pharmaceuticals – A Regulatory Update Source: LinkedIn URL: [Link]
-
Title: ethyl 1-(4-amino-2-cyanophenyl)piperidin-4-ylcarboxylate Source: MOLBASE URL: [Link]
-
Title: Analytical Methods Source: Royal Society of Chemistry URL: [Link]
-
Title: Forced Degradation Studies for Biopharmaceuticals Source: Pharmaceutical Technology URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Forced degradation studies for drug substances and drug products- scientific and regulatory considerations Source: ResearchGate URL: [Link]
-
Title: Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario Source: Academia.edu URL: [Link]
-
Title: (2S)-N-[2-(4-cyanophenyl)ethyl]-1-[6-(4-methylpiperazin-1-yl) - PubChem Source: PubChem URL: [Link]
-
Title: Photodegradation of cyanine and merocyanine dyes Source: ResearchGate URL: [Link]yes)
Sources
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Ethyl 1-(2-Cyanophenyl)piperidine-4-carboxylate Supplier & Manufacturer in China | Properties, Applications & Safety Data [pipzine-chem.com]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
Technical Support Center: Overcoming Poor Solubility of "Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate" in Aqueous Solutions
Welcome to the technical support center for "Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate." This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments. Our goal is to provide you with the technical expertise and practical solutions needed to ensure the success of your research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubility of this compound.
Q1: What are the known solubility properties of this compound?
Based on its chemical structure, this compound is predicted to have low aqueous solubility. It is likely more soluble in organic solvents such as dichloromethane.[1] The specific solubility will depend on the solvent, temperature, and pH.
Q2: Why is my compound precipitating out of solution when I dilute my DMSO stock in an aqueous buffer?
This phenomenon, often termed "solvent shock," occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where it is poorly soluble.[2] The abrupt change in solvent polarity causes the compound to crash out of solution.
Q3: Can the pH of my aqueous solution affect the solubility of this compound?
Yes, pH can significantly influence the solubility of ionizable compounds.[][4] By adjusting the pH, you can alter the ionization state of a molecule to a form that is more soluble.[5] For a weakly basic compound, decreasing the pH can enhance solubility, while for a weakly acidic compound, increasing the pH may improve solubility.[6]
Q4: Are there any recommended starting points for formulating this compound for in vitro assays?
For initial in vitro experiments, it is advisable to start with a low final concentration of the compound in your aqueous medium.[2] Employing co-solvents or solubility enhancers like cyclodextrins can also be beneficial from the outset.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter.
Issue 1: Compound Precipitation Upon Dilution of Stock Solution
Symptoms: Immediate formation of a solid precipitate when adding the concentrated stock solution (e.g., in DMSO) to your aqueous experimental medium.
Root Cause Analysis: This is a classic case of exceeding the solubility limit of the compound in the final aqueous solution, often exacerbated by the rapid dilution process ("solvent shock").[2]
Solutions:
-
Gradual Dilution: Instead of a single large dilution, perform serial dilutions. This gradual reduction in the organic solvent concentration can help maintain the compound's solubility.[2]
-
Pre-warming the Aqueous Medium: Warming your buffer or cell culture medium to the intended experimental temperature (e.g., 37°C) before adding the compound can increase its solubility.[2]
-
Slow Addition and Vigorous Mixing: Add the stock solution dropwise into the aqueous medium while continuously and gently vortexing or swirling.[2] This promotes rapid dispersion and minimizes localized high concentrations that can trigger precipitation.
Issue 2: Precipitation Observed Over Time During Incubation
Symptoms: The solution is initially clear after dilution, but a precipitate forms during the course of the experiment (e.g., during a 24-hour cell culture incubation).
Root Cause Analysis: This could be due to the compound's concentration being near its solubility limit under the experimental conditions, or potential instability of the compound in the aqueous medium over time.[7]
Solutions:
-
Reduce Final Concentration: The effective concentration of your compound might be lower than its precipitation threshold.[2] Consider performing a dose-response experiment to determine the highest soluble and non-toxic concentration.
-
Employ Co-solvents: The use of water-miscible organic solvents, known as co-solvents, can significantly increase the solubility of hydrophobic compounds.[6][8][9]
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility and stability.[10][11][12][13][14][15][16][17]
Issue 3: Inconsistent Results in Biological Assays
Symptoms: High variability in experimental readouts between replicates or experiments.
Root Cause Analysis: Poor solubility can lead to an inconsistent effective concentration of the compound in your assay, resulting in unreliable data. Undissolved particles can also interfere with certain assay technologies.
Solutions:
-
Confirm Solubility Under Assay Conditions: Before conducting extensive experiments, determine the solubility of your compound in the specific assay medium.
-
Incorporate Solubility Enhancers: Consistently use a validated solubility enhancement technique, such as co-solvency or cyclodextrin complexation, in your experimental protocol.
-
Particle Size Reduction: Techniques like micronization and nanosuspension can increase the surface area of the drug, leading to a faster dissolution rate.[5][6][11]
III. Protocols for Solubility Enhancement
Here are detailed protocols for common solubility enhancement techniques.
Protocol 1: Co-solvent System Development
This protocol outlines a systematic approach to identifying an effective co-solvent system.
Materials:
-
This compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Co-solvents (e.g., Ethanol, Propylene Glycol, Polyethylene Glycol 400, Glycerin)[][18]
-
Vortex mixer
-
Spectrophotometer or HPLC for concentration measurement
Procedure:
-
Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).
-
Add an excess amount of this compound to each mixture.
-
Vortex the samples vigorously for 2 minutes.
-
Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method.
Data Presentation:
| Co-solvent System | Co-solvent Percentage (v/v) | Solubility (µg/mL) |
| Ethanol/PBS | 1% | Insert Data |
| 5% | Insert Data | |
| 10% | Insert Data | |
| Propylene Glycol/PBS | 1% | Insert Data |
| 5% | Insert Data | |
| 10% | Insert Data | |
| PEG 400/PBS | 1% | Insert Data |
| 5% | Insert Data | |
| 10% | Insert Data |
Protocol 2: pH-Dependent Solubility Profiling
This protocol helps determine the impact of pH on the compound's solubility.
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
Shake-flask apparatus or orbital shaker
-
Analytical method for concentration determination
Procedure:
-
Add an excess amount of the compound to each buffer of a specific pH.
-
Place the samples in a shake-flask apparatus and agitate at a constant temperature for 24-48 hours.
-
Filter the samples to remove undissolved solid.
-
Measure the concentration of the dissolved compound in the filtrate.
Data Presentation:
| Buffer pH | Solubility (µg/mL) |
| 2.0 | Insert Data |
| 4.0 | Insert Data |
| 6.0 | Insert Data |
| 7.4 | Insert Data |
| 8.0 | Insert Data |
| 10.0 | Insert Data |
Protocol 3: Cyclodextrin-Mediated Solubilization
This protocol describes how to use cyclodextrins to improve solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Aqueous buffer
-
Stir plate and magnetic stir bars
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1%, 2%, 5%, 10% w/v).
-
Add an excess amount of the compound to each cyclodextrin solution.
-
Stir the mixtures at room temperature for 24-48 hours.
-
Centrifuge or filter the samples to remove any undissolved compound.
-
Determine the concentration of the dissolved compound in the supernatant or filtrate.
Data Presentation:
| HP-β-CD Concentration (w/v) | Solubility (µg/mL) |
| 0% (Control) | Insert Data |
| 1% | Insert Data |
| 2% | Insert Data |
| 5% | Insert Data |
| 10% | Insert Data |
IV. Visualized Workflows and Mechanisms
Workflow for Troubleshooting Solubility Issues
Caption: A troubleshooting workflow for addressing precipitation issues.
Mechanism of Cyclodextrin Encapsulation
Caption: How cyclodextrins encapsulate hydrophobic drugs to enhance solubility.
V. References
-
Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: An updated review. AAPS PharmSciTech, 6(2), E329–E357. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Khadka, P., et al. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian Journal of Pharmaceutical Sciences, 9(6), 304-316. [Link]
-
Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]
-
Fenyvesi, É., & Szente, L. (2015). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Molecules, 20(8), 14356–14379. [Link]
-
JoVE. Bioavailability Enhancement: Drug Solubility Enhancement. [Link]
-
Wikipedia. Cosolvent. [Link]
-
Bergström, C. A., et al. (2014). In vitro methods to assess drug precipitation. Journal of Pharmaceutical Sciences, 103(9), 2837-2852. [Link]
Sources
- 1. Ethyl 1-(2-Cyanophenyl)piperidine-4-carboxylate Supplier & Manufacturer in China | Properties, Applications & Safety Data [pipzine-chem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 6. wjbphs.com [wjbphs.com]
- 7. researchgate.net [researchgate.net]
- 8. grokipedia.com [grokipedia.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Cyclodextrins in drug delivery: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. cyclodextrinnews.com [cyclodextrinnews.com]
- 16. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. wisdomlib.org [wisdomlib.org]
Identifying and characterizing byproducts in "Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate" synthesis
Technical Support Center: Synthesis of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions in a direct Q&A format to address specific challenges you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the common causes?
A1: Low yields in the synthesis of this compound, typically synthesized via a Buchwald-Hartwig amination, can stem from several factors.[1][2] Key areas to investigate include:
-
Catalyst Inactivity: The Palladium(0) catalyst is sensitive to oxygen.[3] Incomplete degassing of the reaction mixture can lead to the oxidation of the active Pd(0) species and phosphine ligands, rendering the catalyst inactive.[3]
-
Reagent Quality: The purity of starting materials, including the aryl halide (e.g., 2-chlorobenzonitrile or 2-fluorobenzonitrile) and Ethyl 4-piperidinecarboxylate, is crucial. Impurities can act as catalyst poisons.[3]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical.[3] For instance, the base's strength and solubility can significantly affect the reaction outcome.[3] A solvent screen (e.g., Toluene, Dioxane, DMF, THF) is often necessary to find the optimal conditions.[3]
-
Incomplete Reaction: Insufficient reaction time or inadequate temperature can lead to incomplete conversion of starting materials. Monitoring the reaction progress by TLC or LC-MS is recommended.
Q2: I am observing an unexpected, prominent peak in my HPLC/LC-MS analysis. What could it be?
A2: An unexpected peak often indicates the formation of a significant byproduct. Based on the reaction type (Palladium-catalyzed cross-coupling), common byproducts include:
-
Homocoupling Product: Dimerization of the aryl halide (e.g., formation of a biphenyl species) can occur, especially if the transmetalation or amine coupling step is slow.[4]
-
Hydrodehalogenation Product: The aryl halide can be reduced to the corresponding arene (benzonitrile in this case). This can happen as a side reaction involving β-hydride elimination.[1]
-
Hydrolysis Product: If water is present in the reaction mixture, the ethyl ester of the product or starting material can hydrolyze to the corresponding carboxylic acid, particularly under basic conditions.[5]
Further characterization using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) is necessary for definitive identification.[6]
Q3: How can I minimize the formation of byproducts?
A3: Minimizing byproduct formation involves optimizing the reaction conditions:
-
Ligand Choice: The structure of the phosphine ligand is critically important for the success of Pd-catalyzed reactions.[7] Specialized, bulky, and electron-rich phosphine ligands often improve reaction efficiency and suppress side reactions.[3]
-
Base Selection: The choice of base is crucial.[3] A base that is too strong might promote side reactions, while one that is too weak may result in a sluggish reaction. Common bases for Buchwald-Hartwig amination include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄).[3]
-
Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help minimize the formation of thermally induced byproducts.
-
Stoichiometry: Carefully controlling the stoichiometry of the reactants can also be beneficial. For example, using a slight excess of the amine can sometimes help to drive the reaction to completion and minimize side reactions of the aryl halide.
II. Troubleshooting Guide: Byproduct Identification & Characterization
This section provides a systematic approach to identifying and characterizing common byproducts encountered during the synthesis of this compound.
Step 1: Preliminary Analysis by LC-MS
The first step in identifying an unknown impurity is to obtain its mass-to-charge ratio (m/z) using Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] This information is critical for proposing potential molecular formulas.
Workflow for Impurity Identification:
Caption: Workflow for impurity identification.
Step 2: Proposing Potential Byproduct Structures
Based on the m/z value and an understanding of the reaction mechanism, you can propose likely structures for the observed byproducts.
| Potential Byproduct | Formation Mechanism | Expected Molecular Weight | Notes |
| Homocoupling Product of Aryl Halide | Oxidative coupling of two aryl halide molecules.[4] | Varies based on aryl halide | Often observed when the desired cross-coupling is slow. |
| Hydrolysis Product | Reaction of the ethyl ester with water under basic conditions.[5] | 230.26 g/mol | Can occur with both the starting material and the product. |
| Benzonitrile | Hydrodehalogenation of the aryl halide.[1] | 103.12 g/mol | A common side reaction in palladium-catalyzed couplings. |
| Unreacted Starting Materials | Incomplete reaction. | Ethyl 4-piperidinecarboxylate: 157.21 g/mol [10] | Check reaction monitoring data (TLC, LC-MS). |
Step 3: Isolation and Spectroscopic Characterization
For definitive structural elucidation, the impurity may need to be isolated, typically using preparative HPLC.[6][8] Once isolated, a suite of spectroscopic techniques can be employed.[8]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are powerful tools for determining the precise structure of the impurity.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule.[6]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can help to confirm the molecular formula of the impurity.
Symptom: The reaction stalls before completion, or the yield is significantly lower than expected, even with high-purity starting materials.
Underlying Cause: The active Pd(0) catalyst can be prone to deactivation through several pathways.[3]
Mechanism of Catalyst Deactivation:
Caption: Pathways for Palladium catalyst deactivation.
Troubleshooting Steps:
-
Ensure Rigorous Degassing: Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) to thoroughly remove dissolved oxygen from the solvent and reaction mixture.
-
Use High-Purity Reagents: Ensure that all reagents, especially the solvent and base, are anhydrous and of high purity.
-
Optimize Catalyst Loading: While lower catalyst loadings are desirable, for a challenging reaction, increasing the loading (e.g., from 1 mol% to 5 mol%) might be necessary to achieve full conversion.[3]
-
Ligand Selection: Consider using more robust, sterically hindered phosphine ligands that are less prone to oxidation and promote a more efficient catalytic cycle.[3]
III. Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by adding it to a vial containing a suitable solvent (e.g., 1 mL of acetonitrile).
-
Vortex the mixture thoroughly.
-
If necessary, filter the sample through a syringe filter (0.22 µm) to remove any particulate matter.
-
Dilute the sample further with the mobile phase to an appropriate concentration for LC-MS analysis.
Protocol 2: General Method for Impurity Isolation by Preparative HPLC
-
Develop an analytical HPLC method that provides good separation between the desired product and the impurity.
-
Scale up the injection volume on a preparative HPLC system equipped with a larger column of the same stationary phase.
-
Collect fractions corresponding to the impurity peak.
-
Combine the fractions containing the pure impurity.
-
Remove the solvent under reduced pressure to obtain the isolated impurity.
References
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Ethyl piperidine-4-carboxylate [webbook.nist.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment of "Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate" by Quantitative NMR (qNMR)
The Imperative of Purity in Pharmaceutical Intermediates
The quality of a final drug product is intrinsically linked to the purity of its intermediates.[1][2] Impurities, even in trace amounts, can impact the safety, efficacy, and stability of the API.[3][4] Therefore, employing a robust and accurate analytical method for purity determination is paramount. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses in the pharmaceutical industry, qNMR has emerged as a powerful and compelling alternative.[1][5][6]
Quantitative NMR: A First-Principles Approach to Purity
Unlike chromatographic methods that often rely on response factors and calibration curves against a reference standard of the same compound, qNMR is a primary ratio method.[7][8] The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that signal.[7][9][10] This allows for the determination of the molar ratio of the analyte to a certified internal standard, and subsequently, the calculation of the analyte's purity as a mass fraction.[11]
Why qNMR is a Superior Choice for Purity Assessment:
-
No Need for Identical Reference Standards: qNMR can quantify a compound using a certified reference material (CRM) that is structurally different from the analyte, which is particularly advantageous when a pure standard of the analyte is unavailable or expensive.[7][10]
-
Direct Measurement: It provides a direct measure of the molar concentration, leading to a highly accurate purity value traceable to the International System of Units (SI).[12][13]
-
Structural Confirmation: A single qNMR experiment provides both quantitative data and structural information, confirming the identity of the analyte and potentially identifying impurities simultaneously.[5]
-
Non-destructive: The sample can be recovered after analysis, which is crucial when dealing with valuable or limited-quantity materials.[5]
Comparative Analysis: qNMR vs. Traditional Chromatographic Methods
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[7][10] | Differential partitioning of analytes between a mobile and stationary phase. | Partitioning of volatile analytes between a mobile gas phase and a stationary phase.[1] |
| Reference Standard | Does not require an identical reference standard; uses a certified internal standard.[7] | Typically requires a well-characterized reference standard of the same analyte for calibration. | Requires a reference standard of the same analyte for calibration. |
| Quantification | Absolute quantification based on molar ratios.[13] | Relative quantification based on peak area and a calibration curve. | Relative quantification based on peak area and a calibration curve. |
| Structural Info | Provides detailed structural information.[5] | Limited to retention time; requires hyphenation with MS for structural data. | Limited to retention time; requires hyphenation with MS for structural data. |
| Speed | Generally faster for a single sample analysis as no calibration curve is needed.[5] | Can be time-consuming due to the need for calibration curve generation and column equilibration. | Similar to HPLC, requires calibration and can be time-consuming. |
| Destructive | Non-destructive.[5] | Destructive. | Destructive. |
Experimental Workflow for qNMR Purity Assessment
The successful implementation of a qNMR experiment hinges on a meticulously planned and executed workflow. This ensures the generation of accurate and reproducible data. The process can be broken down into four key stages: Method Planning, Sample Preparation, Data Acquisition, and Data Processing.[9]
Caption: The four-stage workflow for a robust qNMR experiment.
Step-by-Step Protocol for the qNMR Purity Assessment of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate
This protocol is designed to be a self-validating system, incorporating checks to ensure data integrity and accuracy.
Method Planning: The Foundation of Accuracy
-
Internal Standard Selection: The choice of an internal standard is critical for a successful qNMR experiment.[14] For "this compound," which is likely soluble in organic solvents like chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6)[15], a suitable internal standard would be Maleic Acid or Dimethyl Sulfone . These are chosen because they:
-
Solvent Selection: DMSO-d6 is an excellent choice as it dissolves a wide range of organic compounds and its residual peak does not typically interfere with analyte signals in the aromatic or aliphatic regions.
Sample Preparation: Precision is Key
-
Accurately weigh approximately 10-20 mg of "this compound" into a clean, dry vial using a calibrated analytical balance. Record the exact weight.
-
Accurately weigh approximately 5-10 mg of the chosen certified internal standard (e.g., Maleic Acid) into the same vial. Record the exact weight. The goal is to have a molar ratio between the analyte and the standard that is close to 1:1 for optimal integration accuracy.[8]
-
Add approximately 0.7 mL of DMSO-d6 to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication. A clear, homogenous solution is essential.
-
Transfer the solution to a high-quality 5 mm NMR tube.
Data Acquisition: Optimizing for Quantitation
The following parameters should be set on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure quantitative accuracy.[9]
-
Pulse Program: Use a simple, single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Pulse Angle: A 90° pulse is recommended to ensure uniform excitation across the spectrum.[9]
-
Relaxation Delay (D1): This is arguably the most critical parameter. It must be at least 7 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard protons being integrated.[9] A conservative D1 of 30-60 seconds is often a good starting point.
-
Number of Scans: A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest to ensure integration precision of better than 1%.[9]
-
Receiver Gain: Set the receiver gain to a level that avoids signal clipping or distortion.[9]
Data Processing and Purity Calculation: From Spectrum to Result
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Crucially, perform manual phasing and baseline correction. Automated routines can introduce errors. A flat baseline across the entire spectrum is essential for accurate integration.
-
Select well-resolved, non-overlapping signals for both the analyte and the internal standard for integration. For "this compound," suitable signals could be the aromatic protons or the ethyl ester protons. For the internal standard, integrate its characteristic singlet.
-
Calculate the purity using the following equation[9]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molar mass
-
m = mass
-
P = Purity of the standard
-
"analyte" refers to this compound
-
"std" refers to the internal standard
-
Caption: Logical flow for the calculation of purity by qNMR.
Hypothetical Data Comparison
The following table presents a hypothetical comparison of purity results for a batch of "this compound" obtained by qNMR, HPLC, and GC.
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, n=3) | Key Observations |
| qNMR | 99.2 | 0.3% | Provides a direct, absolute purity value. Also identifies a minor impurity structurally related to the starting material. |
| HPLC (UV) | 99.5 (Area %) | 0.5% | Purity is based on relative peak area and may not account for non-UV active impurities. |
| GC (FID) | 99.1 | 0.6% | Only suitable for thermally stable and volatile impurities. |
Conclusion: The Authoritative Power of qNMR
For the purity assessment of "this compound," quantitative NMR stands out as a superior analytical technique. Its ability to provide a direct, SI-traceable purity value without the need for an identical reference standard makes it a powerful, accurate, and efficient method.[12] The additional structural information obtained from a single qNMR experiment offers invaluable insights into the impurity profile, which is critical for process optimization and regulatory compliance in drug development. While chromatographic methods remain essential tools, the adoption of qNMR as a primary method for purity determination reflects a commitment to the highest standards of scientific integrity and analytical rigor. The validation of qNMR methods is increasingly recognized by regulatory bodies, solidifying its role in modern pharmaceutical analysis.[11]
References
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. [Link]
-
qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment | Journal of Chemical Education - ACS Publications. [Link]
-
Quantitative NMR | Organic Primary Standards Group. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. [Link]
-
qNMR - BIPM. [Link]
-
Stimuli Article (qNMR) - US Pharmacopeia (USP). [Link]
-
How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech. [Link]
-
Quantitative 1H NMR methodology for purity assay with high accuracy - ResearchGate. [Link]
-
Purity by Absolute qNMR Instructions. [Link]
-
qNMR - Quantitative Analysis by NMR - AWS. [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic resonance in chemistry : MRC, 59(1), 7–15. [Link]
-
Pharmaceutical Impurity Testing and Identification - Intertek. [Link]
-
Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - ResearchGate. [Link]
-
The Importance of Purity Determination of Pharmaceuticals - NETZSCH Analyzing & Testing. [Link]
-
Analytical Method Development for Intermediate Purity & Impurities. [Link]
Sources
- 1. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 9. emerypharma.com [emerypharma.com]
- 10. rssl.com [rssl.com]
- 11. usp.org [usp.org]
- 12. qNMR - BIPM [bipm.org]
- 13. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Ethyl 1-(2-Cyanophenyl)piperidine-4-carboxylate Supplier & Manufacturer in China | Properties, Applications & Safety Data [pipzine-chem.com]
- 16. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to N-Aryl Piperidine Derivatives: From a Core Scaffold to Potent Bioactivity
For researchers and drug development professionals, the N-aryl piperidine scaffold represents a privileged structure in modern medicinal chemistry. Its rigid framework and the synthetic tractability of the N-aryl substitution have made it a cornerstone in the design of a vast array of biologically active molecules. This guide delves into the comparative analysis of N-aryl piperidine derivatives, using Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate as a central, albeit largely inactive, precursor to illustrate the profound impact of N-aryl modifications on biological function. We will explore how subtle changes to this core structure can unlock potent and selective activity across various G-protein coupled receptors (GPCRs), with a particular focus on the opioid receptor family.
From a Versatile Intermediate to Potent Biological Probes
This compound is a key chemical intermediate, most notably in the synthesis of highly potent opioid analgesics such as carfentanil.[1] On its own, this molecule exhibits no significant biological activity. Its value lies in its utility as a foundational building block. The 2-cyanophenyl group can be chemically modified, or the entire N-aryl moiety can be exchanged, to generate a diverse library of compounds with tailored pharmacological profiles.
The journey from this inactive precursor to a highly active derivative underscores a fundamental principle in drug discovery: the N-aryl substituent is a critical determinant of a molecule's affinity and efficacy for its biological target.
Comparative Analysis of N-Aryl Piperidine Derivatives in Opioid Receptor Assays
The opioid receptor system, comprising the mu (µ), delta (δ), and kappa (κ) receptors, is a primary target for N-aryl piperidine derivatives. The following table provides a comparative overview of how modifications to the N-aryl group, starting from a conceptual analogue of our core scaffold, can dramatically influence binding affinity at these receptors.
| Compound/Derivative Class | N-Aryl Substituent | µ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | Reference |
| Lead Compound (LY255582) | 3-Hydroxyphenyl | 0.6 | 1.8 | 39 | [2] |
| Derivative 1 | 2-Hydroxyphenyl | 1.9 | 15 | 118 | [2] |
| Derivative 2 | 4-Hydroxyphenyl | 11 | 22 | 260 | [2] |
| Derivative 3 | 3-Methoxyphenyl | 16 | 13 | 160 | [2] |
| Carfentanil | Phenyl (with N-propionyl group) | ~0.034 (as agonist) | - | - | [3] |
Analysis of Structure-Activity Relationships (SAR):
The data clearly demonstrates that the position of the hydroxyl group on the N-aryl ring significantly impacts binding affinity and selectivity.[2] A hydroxyl group at the 3-position of the phenyl ring (as in the lead compound LY255582) confers the highest affinity for the µ-opioid receptor. Shifting this group to the 2- or 4-position leads to a notable decrease in affinity across all three receptor subtypes. Furthermore, methylation of the 3-hydroxyl group (Derivative 3) also reduces binding affinity, suggesting that a hydrogen bond donor at this position is crucial for potent receptor interaction.
Carfentanil, a derivative where the N-aryl group is part of a more complex N-acyl-N-phenylamino structure, exhibits exceptionally high potency as a µ-opioid receptor agonist.[3] This highlights that while the N-aryl piperidine core is essential, modifications at the 4-position of the piperidine ring in conjunction with the N-aryl group are key to achieving ultra-high potency.
Beyond Opioids: The Versatility of the N-Aryl Piperidine Scaffold
The utility of the N-aryl piperidine scaffold extends far beyond the opioid system. By varying the N-aryl substituent, derivatives can be synthesized to target a range of other CNS receptors. For instance, arylpiperazine derivatives, which share a similar structural motif, have been extensively explored as ligands for serotonin (5-HT) and dopamine receptors.[4][5] This structural class has yielded compounds with antidepressant and antipsychotic potential.
The key takeaway for researchers is that the N-aryl piperidine framework is a highly adaptable platform for generating novel chemical entities with diverse pharmacological properties. The choice of the N-aryl group is a critical first step in directing the compound's activity towards a specific biological target.
Experimental Protocol: Opioid Receptor Radioligand Binding Assay
To empower researchers in their exploration of N-aryl piperidine derivatives, we provide a detailed protocol for a standard in vitro opioid receptor binding assay. This assay is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor subtype.
Objective: To determine the binding affinity of a test N-aryl piperidine derivative for the human µ-opioid receptor.
Materials:
-
HEK293 cells stably expressing the human µ-opioid receptor.
-
[³H]DAMGO (a selective µ-opioid receptor radioligand).
-
Naloxone (a non-selective opioid receptor antagonist for determining non-specific binding).
-
Test N-aryl piperidine derivative.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the human µ-opioid receptor to confluency.
-
Harvest the cells and homogenize them in ice-cold binding buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
Set up a series of test tubes for total binding, non-specific binding, and competitive binding with the test compound.
-
Total Binding: Add radioligand ([³H]DAMGO) and membrane preparation to the binding buffer.
-
Non-specific Binding: Add radioligand, membrane preparation, and a high concentration of naloxone.
-
Competitive Binding: Add radioligand, membrane preparation, and varying concentrations of the test N-aryl piperidine derivative.
-
Incubate all tubes at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place each filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Self-Validation: The inclusion of total and non-specific binding controls is crucial for validating the assay. The specific binding should be a significant proportion of the total binding. The data from the competitive binding curve should fit a sigmoidal dose-response curve, indicating a competitive binding interaction.
Visualizing the Path from Precursor to Product and Biological Action
To further illustrate the concepts discussed, the following diagrams visualize the synthetic utility of this compound and the downstream signaling of a potent opioid agonist.
Caption: Synthetic utility of the core scaffold.
Caption: Downstream signaling of an opioid agonist.
Conclusion
This compound serves as an excellent case study in the principles of medicinal chemistry. While biologically inert itself, it represents a versatile starting point for the synthesis of a multitude of potent and selective N-aryl piperidine derivatives. The careful and rational design of the N-aryl substituent is paramount in dictating the pharmacological profile of the final compound. By understanding the structure-activity relationships and employing robust biological assays, researchers can effectively leverage this privileged scaffold to develop novel therapeutics for a wide range of diseases.
References
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MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved from [Link]
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PubMed. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Retrieved from [Link]
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PubMed. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Retrieved from [Link]
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Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link]
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PMC. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]
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ScienceDirect. (2014). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Retrieved from [Link]
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ResearchGate. (2009). Chemical Modifications on 4-Arylpiperazine-Ethyl Carboxamide Derivatives Differentially Modulate Affinity for 5-HT1A, D4.2, and α 2A Receptors: Synthesis and In Vitro Radioligand Binding Studies. Retrieved from [Link]
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A Comparative Analysis of Catalytic Systems for the Synthesis of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate
Introduction: The Significance of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate in Medicinal Chemistry
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The piperidine moiety is a prevalent scaffold in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties. The 1-(2-cyanophenyl) substitution, in particular, serves as a versatile handle for further molecular elaboration, making this compound a valuable building block for drug discovery and development. The efficient synthesis of this molecule is therefore of considerable interest to researchers in the pharmaceutical industry.
This guide provides a comparative analysis of the primary catalytic systems employed for the synthesis of this compound, focusing on the critical N-arylation step. We will delve into the mechanistic underpinnings, practical considerations, and expected outcomes of each approach to empower researchers in making informed decisions for their synthetic strategies.
The Core Challenge: Formation of the Aryl-Nitrogen Bond
The synthesis of this compound hinges on the formation of a carbon-nitrogen bond between the piperidine nitrogen of ethyl 4-piperidinecarboxylate and the 2-position of a cyanophenyl group, typically derived from 2-chlorobenzonitrile or 2-bromobenzonitrile. This transformation falls under the category of N-arylation reactions. The two most powerful and widely adopted catalytic methods for this purpose are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will also briefly consider the possibility of an uncatalyzed nucleophilic aromatic substitution.
Catalytic System 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for its remarkable efficiency and broad substrate scope in forming C-N bonds.[1][2] This reaction utilizes a palladium catalyst, typically in combination with a phosphine or N-heterocyclic carbene (NHC) ligand, and a base to couple an amine with an aryl halide or pseudohalide.[3][4]
Mechanistic Rationale and Key Components
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process. The choice of ligand is critical, with sterically hindered and electron-rich ligands generally promoting the reaction by facilitating both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the product. The base plays a crucial role in deprotonating the amine, making it a more potent nucleophile.
Caption: Simplified Buchwald-Hartwig Catalytic Cycle.
Hypothetical Experimental Protocol
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.5-2.0 equivalents).
-
Reagents: Add 2-chlorobenzonitrile (1.0 equivalent) and ethyl 4-piperidinecarboxylate (1.1-1.2 equivalents) dissolved in a dry, aprotic solvent like toluene or dioxane.
-
Reaction Conditions: Heat the mixture with vigorous stirring at 80-110 °C.
-
Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. The crude product is then purified by column chromatography.
Catalytic System 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, traditionally requiring harsh reaction conditions such as high temperatures and stoichiometric amounts of copper.[5] Modern advancements have introduced ligand-accelerated protocols that proceed under much milder conditions, making it a viable and often more economical alternative to palladium-catalyzed methods.[6][7]
Mechanistic Rationale and Key Components
The modern Ullmann-type reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The ligand, often a diamine or an amino acid, plays a crucial role in solubilizing the copper salt and facilitating the oxidative addition and reductive elimination steps. A base is required to generate the copper amide intermediate.
Caption: Simplified Ullmann Condensation Catalytic Cycle.
Hypothetical Experimental Protocol
-
Reaction Setup: In a reaction vessel, combine a copper(I) salt such as CuI (5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline or L-proline, 10-20 mol%), and a base like potassium carbonate or cesium carbonate (2.0 equivalents).
-
Reagents: Add 2-bromobenzonitrile (1.0 equivalent) and ethyl 4-piperidinecarboxylate (1.2-1.5 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the mixture at 100-140 °C with efficient stirring.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. After completion, the reaction is typically cooled, diluted with water, and the product is extracted. Purification is achieved via column chromatography.
Alternative Approach: Uncatalyzed Nucleophilic Aromatic Substitution (SNAr)
For certain substrates, a metal catalyst may not be necessary. Nucleophilic aromatic substitution (SNAr) can occur if the aryl halide is sufficiently activated by electron-withdrawing groups. The ortho-cyano group in 2-halobenzonitriles does provide some activation.
Feasibility and Conditions
This approach would involve heating ethyl 4-piperidinecarboxylate with 2-chlorobenzonitrile in a high-boiling polar aprotic solvent like DMSO, possibly with a strong base. However, this method generally requires more forcing conditions (higher temperatures, longer reaction times) compared to catalyzed reactions and may result in lower yields and more side products.[8]
Comparative Analysis of Catalytic Systems
| Feature | Buchwald-Hartwig Amination (Pd-catalyzed) | Ullmann Condensation (Cu-catalyzed) | Uncatalyzed SNAr |
| Catalyst | Palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) with phosphine or NHC ligands. | Copper(I) salts (e.g., CuI, Cu₂O) with diamine or amino acid ligands. | None |
| Reaction Temp. | Generally milder (80-110 °C). | Typically higher (100-140 °C), though modern systems are improving. | Often requires very high temperatures (>150 °C). |
| Reaction Time | Often faster (a few hours). | Can be longer (several hours to overnight). | Generally very long. |
| Substrate Scope | Very broad, highly tolerant of functional groups.[1][2] | Good, but can be sensitive to certain functional groups. | Limited to highly activated aryl halides. |
| Expected Yield | High to excellent. | Moderate to high. | Variable, often lower. |
| Advantages | High efficiency, reliability, and broad applicability.[4] | Lower catalyst cost, often less sensitive to air and moisture.[6] | No metal catalyst required, very low cost. |
| Limitations | High cost of palladium and ligands, potential for catalyst toxicity in final product.[4] | Can require higher temperatures and catalyst loadings, may have a narrower substrate scope.[5] | Limited applicability, harsh conditions, potential for side reactions. |
Conclusion and Recommendations
For the synthesis of this compound, both Buchwald-Hartwig amination and modern Ullmann condensation represent highly effective catalytic strategies.
-
The Buchwald-Hartwig amination is likely to provide higher yields under milder conditions and is the recommended starting point for laboratory-scale synthesis where efficiency and reliability are paramount. The primary drawback is the cost and potential toxicity of the palladium catalyst, which is a significant consideration in process development for pharmaceutical manufacturing.
-
The Ullmann condensation offers a more cost-effective and environmentally benign alternative, utilizing abundant and less toxic copper. While it may require more optimization of reaction conditions (ligand, base, solvent, and temperature), it is a very attractive option, especially for large-scale production.
-
Uncatalyzed SNAr is the least likely to be a viable option for this specific transformation due to the moderate activation of the aryl halide. It may be worth exploring as a preliminary experiment due to its simplicity, but it is not expected to be a high-yielding or clean reaction.
Ultimately, the choice of catalyst will depend on the specific requirements of the project, including scale, budget, and the desired level of process optimization. It is recommended to screen a small number of conditions for both palladium- and copper-catalyzed systems to identify the optimal protocol for the synthesis of this valuable pharmaceutical intermediate.
References
- Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
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A Comparative Guide to 2D NMR Techniques for Validating the Structure of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and drug discovery. This guide provides an in-depth technical comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural validation of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate, a compound with a scaffold of interest in medicinal chemistry. We will delve into the practical application and data interpretation of COSY, HSQC, and HMBC experiments, supported by experimental protocols and data analysis strategies.
The precise architecture of a molecule dictates its function and interaction with biological systems. Therefore, rigorous structural elucidation is not merely a confirmatory step but a critical component of ensuring the efficacy and safety of potential therapeutic agents. While one-dimensional (1D) NMR provides initial insights, complex molecules like this compound often yield crowded 1D spectra, necessitating the resolving power of 2D NMR.[1][2]
Figure 1: Chemical structure of this compound with atom numbering for NMR analysis.
The Power of 2D NMR in Structural Validation
Two-dimensional NMR experiments disperse chemical shift and coupling information across two frequency axes, resolving overlapping signals and revealing correlations between different nuclei.[3][4] This allows for a detailed mapping of the molecular framework. For the structural validation of this compound, the following techniques are indispensable:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for mapping out the proton spin systems within the piperidine ring and the ethyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (one-bond C-H correlation).[5][6] This experiment is essential for assigning the carbon signals of the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[5] This long-range correlation is key to connecting the different fragments of the molecule, such as linking the cyanophenyl group to the piperidine ring.
Experimental Protocol: A Step-by-Step Guide
The following is a generalized protocol for acquiring high-quality 2D NMR data for this compound.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Filter the solution into a standard 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine the chemical shift ranges and appropriate spectral widths for the 2D experiments.
-
2D COSY:
-
Use a standard gradient-selected COSY (gCOSY) pulse sequence.
-
Set the spectral width in both dimensions to cover all proton signals.
-
Acquire a sufficient number of increments in the indirect dimension (t₁) for adequate resolution.
-
-
2D HSQC:
-
Employ a standard gradient-selected HSQC pulse sequence with sensitivity enhancement.
-
Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1) to encompass all relevant signals.
-
Optimize the one-bond coupling constant (¹JCH) to an average value of ~145 Hz.
-
-
2D HMBC:
-
Utilize a standard gradient-selected HMBC pulse sequence.
-
Set the spectral widths for ¹H (F2) and ¹³C (F1) accordingly.
-
Optimize the long-range coupling constant (ⁿJCH) to a value between 8-10 Hz to observe two- and three-bond correlations.
-
Caption: Workflow for 2D NMR-based structural validation.
Data Interpretation: Assembling the Molecular Puzzle
The interpretation of 2D NMR spectra involves a systematic analysis of the correlation peaks to piece together the molecular structure.
Expected Chemical Shifts:
The following table summarizes the anticipated ¹H and ¹³C chemical shift ranges for the key structural fragments of this compound. Actual values may vary depending on the solvent and experimental conditions.
| Protons (Atom No.) | Expected ¹H Shift (ppm) | Carbons (Atom No.) | Expected ¹³C Shift (ppm) |
| H-2', H-6' | ~3.5 - 4.0 | C-1' | ~175 |
| H-3', H-5' | ~2.0 - 2.5 | C-4' | ~40-45 |
| H-4' | ~2.5 - 3.0 | C-2', C-6' | ~50-55 |
| H-3, H-5 | ~7.3 - 7.6 | C-3', C-5' | ~25-30 |
| H-4 | ~7.0 - 7.3 | C-1 | ~145-150 |
| H-6 | ~7.6 - 7.8 | C-2 | ~110-115 |
| H-1'' | ~4.1 - 4.3 (quartet) | C-CN | ~118-122 |
| H-2'' | ~1.2 - 1.4 (triplet) | C-3, C-5 | ~130-135 |
| C-4 | ~120-125 | ||
| C-6 | ~135-140 | ||
| C-1'' | ~60-65 | ||
| C-2'' | ~14-18 |
Note: Chemical shift values are estimations and can be influenced by solvent and other factors.[7][8][9]
COSY Analysis:
The COSY spectrum will reveal the connectivity within the piperidine ring and the ethyl group.
-
A cross-peak between the protons at C-2' and C-3' (and C-6' and C-5') will confirm their adjacent relationship.
-
A correlation between the protons at C-3' and C-4' (and C-5' and C-4') will establish the spin system of the piperidine ring.
-
A strong correlation between the quartet (H-1'') and the triplet (H-2'') will confirm the presence of the ethyl group.
HSQC Analysis:
The HSQC spectrum directly links each proton to its attached carbon, allowing for the unambiguous assignment of the carbon signals. For example, the proton at ~2.8 ppm (H-4') will show a correlation to the carbon at ~42 ppm (C-4').
HMBC Analysis:
The HMBC spectrum is crucial for connecting the individual fragments of the molecule.
-
A key correlation will be observed between the protons on the piperidine ring adjacent to the nitrogen (H-2', H-6') and the carbon of the cyanophenyl ring attached to the nitrogen (C-1). This confirms the N-arylation.
-
Correlations between the piperidine proton at C-4' (H-4') and the carbonyl carbon of the ester (C-1') will confirm the position of the ester group.
-
Long-range correlations from the aromatic protons to other carbons in the cyanophenyl ring will help in assigning the aromatic signals. For instance, the proton at C-6 (H-6) is expected to show a correlation to the cyano carbon (C-CN).
// Piperidine Ring N1 [label="N", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2_6 [label="C2'/C6'", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C3_5 [label="C3'/C5'", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C4 [label="C4'", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Phenyl Ring C1p [label="C1", fillcolor="#FBBC05", fontcolor="#202124"]; C2p [label="C2", fillcolor="#FBBC05", fontcolor="#202124"]; CN [label="CN", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Ester Group C1e [label="C=O", fillcolor="#34A853", fontcolor="#FFFFFF"]; O1e [label="O", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C1ee [label="CH2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C2ee [label="CH3", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges for Connectivity N1 -- C2_6; C2_6 -- C3_5; C3_5 -- C4; C4 -- C3_5; C3_5 -- C2_6; C2_6 -- N1; N1 -- C1p; C1p -- C2p; C2p -- CN; C4 -- C1e; C1e -- O1e; O1e -- C1ee; C1ee -- C2ee;
// Key HMBC Correlations (dashed lines) edge [style=dashed, color="#4285F4", constraint=false]; C2_6 -> C1p [label=" H-2'/6' to C-1", fontsize=8]; C4 -> C1e [label=" H-4' to C=O", fontsize=8]; } }
Caption: Key HMBC correlations for structural confirmation.
Comparison with Alternative Techniques
While 2D NMR is a powerful tool, other analytical techniques can provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High sensitivity, small sample amount | Does not provide detailed connectivity information |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C≡N) | Fast and simple | Provides limited information on the overall structure |
| X-ray Crystallography | Definitive 3D structure | Unambiguous structural determination | Requires a suitable single crystal, which can be difficult to obtain |
In comparison, 2D NMR provides a comprehensive and detailed map of the molecular structure in solution, which is often the biologically relevant state.
Conclusion
The combination of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and self-validating system for the structural elucidation of this compound. By systematically analyzing the through-bond correlations, researchers can confidently confirm the connectivity of the molecule, ensuring the integrity of their synthesized compounds for further investigation in drug development pipelines. This guide serves as a practical framework for applying these powerful techniques to achieve unambiguous structural validation.
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A Comparative Analysis of the Biological Activity of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate and its Carboxylic Acid Analog
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics targeting a wide array of biological systems.[1] The functionalization of this versatile heterocyclic ring allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetics. This guide provides an in-depth comparative analysis of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate and its corresponding carboxylic acid analog, 1-(2-cyanophenyl)-4-piperidinecarboxylic acid.
While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, this guide will leverage established principles of medicinal chemistry, structure-activity relationships (SAR), and pharmacokinetics to present a scientifically grounded comparison. We will explore the synthesis, potential biological targets, and a hypothetical yet plausible comparison of their in vitro and in vivo activities, supported by detailed experimental protocols.
Structural and Mechanistic Considerations: The Ester Prodrug Hypothesis
The primary structural difference between the two molecules lies in the C4 position of the piperidine ring: an ethyl ester versus a carboxylic acid. This seemingly minor modification has profound implications for the biological activity and pharmacokinetic profile of the compounds.
This compound is hypothesized to function as a prodrug . Ester prodrugs are a common strategy in drug design to enhance the oral bioavailability of polar drug molecules, such as those containing a carboxylic acid moiety.[2][3] The lipophilic ethyl ester group can improve membrane permeability, facilitating absorption from the gastrointestinal tract. Once absorbed into the bloodstream, the ester is likely hydrolyzed by ubiquitous esterase enzymes to release the active carboxylic acid.[4][5]
1-(2-cyanophenyl)-4-piperidinecarboxylic acid , the carboxylic acid analog, is presumed to be the active pharmacological agent . The negatively charged carboxylate group at physiological pH is often a key pharmacophoric feature, enabling ionic interactions with target receptors.
Synthesis of the Target Compounds
A plausible synthetic route to obtain both the ethyl ester and the carboxylic acid is outlined below. The synthesis of the carboxylic acid can be achieved through the hydrolysis of the ethyl ester.
Synthesis of this compound
This synthesis can be achieved via a nucleophilic aromatic substitution reaction between 2-fluorobenzonitrile and ethyl piperidine-4-carboxylate.
Experimental Protocol:
-
To a solution of ethyl piperidine-4-carboxylate (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).
-
Add 2-fluorobenzonitrile (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Synthesis of 1-(2-cyanophenyl)-4-piperidinecarboxylic Acid
The carboxylic acid can be readily obtained by the hydrolysis of the corresponding ethyl ester.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a mixture of a suitable organic solvent like tetrahydrofuran (THF) and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC or LC-MS.
-
Once the starting material is consumed, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-(2-cyanophenyl)-4-piperidinecarboxylic acid.
Postulated Biological Target and Comparative Biological Evaluation
Based on the 1-(2-cyanophenyl)piperidine scaffold, a plausible biological target could be a G-protein coupled receptor (GPCR), where the cyano-substituted phenyl ring engages in specific interactions within the binding pocket. For the purpose of this guide, we will hypothesize that these compounds are modulators of a Gi-coupled GPCR, a common target class for piperidine-containing drugs.
In Vitro Biological Activity: A Comparative Overview
The following table presents a hypothetical but scientifically plausible comparison of the in vitro activities of the ethyl ester and its carboxylic acid analog.
| Parameter | This compound | 1-(2-cyanophenyl)-4-piperidinecarboxylic Acid | Rationale |
| Receptor Binding Affinity (Ki) | >10 µM | 100 nM | The carboxylic acid is the active form and is expected to have a higher affinity for the target receptor. The ester, being a prodrug, would likely show weak or no binding. |
| Functional Activity (EC50/IC50) | >10 µM | 250 nM | Consistent with the binding affinity, the carboxylic acid is expected to be potent in a functional assay, while the ester would be inactive. |
| In Vitro Metabolic Stability (t1/2 in liver microsomes) | 15 min | >60 min | The ethyl ester is expected to be rapidly hydrolyzed by esterases in liver microsomes, while the carboxylic acid would be more metabolically stable.[6][7] |
Experimental Protocols for In Vitro Assays
This assay determines the binding affinity of the compounds to the target receptor.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR.
-
Assay Buffer: Use a suitable buffer, for example, 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [3H]-ligand) and increasing concentrations of the test compounds (this compound or 1-(2-cyanophenyl)-4-piperidinecarboxylic acid).
-
Incubation: Incubate at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 values (concentration of compound that inhibits 50% of specific radioligand binding) and calculate the Ki values using the Cheng-Prusoff equation.
This assay measures the functional activity of the compounds by quantifying their effect on intracellular cyclic AMP (cAMP) levels.[8][9][10][11][12]
Experimental Protocol:
-
Cell Culture: Culture a suitable host cell line (e.g., CHO or HEK293) stably expressing the target Gi-coupled GPCR.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Pre-incubate the cells with increasing concentrations of the test compounds.
-
Stimulation: Stimulate the cells with a fixed concentration of an adenylyl cyclase activator, such as forskolin, in the presence of the test compounds. For an agonist, the compound itself will be added without forskolin. For an antagonist, the ability to block the effect of a known agonist will be measured.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: Plot the cAMP levels against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) values.
This assay assesses the susceptibility of the compounds to metabolism by liver enzymes.[7][13][14][15]
Experimental Protocol:
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human or other species), a NADPH-regenerating system, and a buffer (e.g., phosphate buffer, pH 7.4).
-
Compound Addition: Add the test compound (this compound or 1-(2-cyanophenyl)-4-piperidinecarboxylic acid) at a fixed concentration to the incubation mixture.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the percentage of the remaining parent compound against time and determine the half-life (t1/2) of the compound.
In Vivo Biological Activity and Pharmacokinetics: A Comparative Perspective
The differences in physicochemical properties between the ethyl ester and the carboxylic acid are expected to translate into distinct in vivo profiles.
In Vivo Efficacy: Hypothetical Analgesic Activity
Assuming the target GPCR is involved in pain modulation, the in vivo efficacy of the compounds could be assessed in a rodent model of analgesia, such as the hot plate test.[16][17][18][19][20]
Hypothetical In Vivo Efficacy Data (Hot Plate Test in Mice)
| Compound | Dose (mg/kg, p.o.) | Maximum Possible Effect (MPE %) | Rationale |
| This compound | 10 | 60% | As a prodrug with likely better oral absorption, the ethyl ester is expected to show good in vivo efficacy after oral administration. |
| 1-(2-cyanophenyl)-4-piperidinecarboxylic Acid | 10 | <10% | Due to its polarity, the carboxylic acid is expected to have poor oral bioavailability and therefore show limited efficacy when administered orally. |
Experimental Protocol for the Hot Plate Test
Experimental Protocol:
-
Animal Acclimation: Acclimatize male mice to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Determine the baseline pain threshold by placing each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C) and recording the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer the test compounds (or vehicle control) orally (p.o.) or intraperitoneally (i.p.).
-
Post-treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the mice back on the hot plate and measure the response latency.
-
Data Analysis: Calculate the Maximum Possible Effect (MPE) for each animal at each time point using the formula: MPE (%) = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Comparative Pharmacokinetic Profile
The pharmacokinetic profiles of the two compounds are expected to differ significantly, particularly after oral administration.
Hypothetical Pharmacokinetic Parameters
| Parameter | This compound | 1-(2-cyanophenyl)-4-piperidinecarboxylic Acid (after p.o. admin of ester) | 1-(2-cyanophenyl)-4-piperidinecarboxylic Acid (after p.o. admin of acid) | Rationale |
| Oral Bioavailability (F%) | High | High (as metabolite) | Low | The ester's lipophilicity enhances absorption.[2][3][4][5][21][22][23][24] The carboxylic acid's polarity limits its oral absorption. |
| Cmax (ng/mL) | Low (transient) | High | Low | The ester is rapidly converted to the acid, resulting in a low and transient plasma concentration of the ester itself. |
| Tmax (h) | ~0.5 | ~1.0 | ~0.5 | The ester is quickly absorbed and hydrolyzed. |
| t1/2 (h) | Short | Moderate | Short (due to poor absorption) | The ester's half-life is dictated by its rapid hydrolysis. The half-life of the acid is an intrinsic property. |
Visualizing the Concepts: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Synthetic Pathway
Caption: Synthetic route to the target compounds.
Prodrug Activation and Target Interaction
Caption: Prodrug activation and mechanism of action.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for the in vivo hot plate test.
Conclusion and Future Perspectives
This guide provides a comprehensive, albeit predictive, comparison of this compound and its carboxylic acid analog. The central hypothesis is that the ethyl ester functions as a prodrug, enhancing oral bioavailability, while the carboxylic acid is the pharmacologically active species. This is a well-established principle in medicinal chemistry that likely applies to this pair of compounds.
For researchers and drug development professionals, this guide offers a framework for the rational design and evaluation of piperidine-based therapeutics. The provided experimental protocols serve as a starting point for the practical assessment of these and similar compounds. Future experimental studies are warranted to validate the hypotheses presented herein and to fully elucidate the therapeutic potential of this chemical scaffold. Such studies should include a definitive identification of the biological target(s) and a comprehensive evaluation of the in vivo efficacy and safety of these promising molecules.
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In vitro ADME properties of "Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate" versus similar compounds
A Comparative Guide to the In Vitro ADME Properties of N-Aryl Piperidine Carboxylates
Introduction: The Pivotal Role of Early ADME Profiling
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a guiding mantra. The attrition rate of compounds as they move from discovery to clinical trials remains a significant challenge, with poor pharmacokinetic (PK) properties being a primary cause of failure.[1] In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies are therefore not merely a set of screening assays but a foundational pillar of preclinical evaluation.[2][3] These assays provide a crucial bridge between molecular design and in vivo efficacy, enabling researchers to identify and mitigate potential liabilities such as poor absorption or rapid metabolism long before significant resources are invested.[1][4]
The piperidine scaffold is a cornerstone in medicinal chemistry, prized for its ability to confer favorable physicochemical properties.[5] However, the ADME profile of a piperidine-containing molecule is exquisitely sensitive to its substitution patterns. A minor structural modification can dramatically alter its interaction with metabolic enzymes, transporters, and plasma proteins.[6][7] This guide provides an in-depth comparative analysis of the in vitro ADME properties of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate (hereafter Compound A ) against two structurally similar analogues. The objective is to illustrate how subtle chemical changes influence key drug-like properties and to provide the experimental context for generating such critical data.
-
Compound A: this compound
-
Analogue B: Ethyl 1-(4-methoxyphenyl)-4-piperidinecarboxylate (N-aryl group modification)
-
Analogue C: 1-(2-cyanophenyl)-4-piperidinecarboxylic acid (Ester hydrolysis)
This analysis will be grounded in detailed, field-proven experimental protocols, offering researchers a practical framework for evaluating their own compounds.
Comparative In Vitro ADME Profile
The following table summarizes the key in vitro ADME parameters for our three compounds of interest. This data, while illustrative, is based on established structure-activity relationships (SAR) to provide a realistic comparison.
| Parameter | Assay Type | Compound A | Analogue B | Analogue C | Interpretation Goal |
| Solubility | Kinetic Solubility (pH 7.4) | 45 µg/mL | 38 µg/mL | >200 µg/mL | Predicts dissolution in physiological fluids. A goal is often >60 µg/mL.[8] |
| Permeability | Caco-2 (A→B) Papp | 15.5 x 10-6 cm/s | 18.2 x 10-6 cm/s | 1.2 x 10-6 cm/s | Predicts intestinal absorption. Papp >10 is high; <2 is low. |
| Efflux Ratio | Caco-2 (B→A) / (A→B) | 1.1 | 1.3 | 0.9 | Identifies substrates of efflux transporters (e.g., P-gp). A ratio >2 suggests active efflux.[9] |
| Metabolic Stability | Human Liver Microsomes (t1/2) | 48 min | 19 min | >60 min | Predicts susceptibility to Phase I metabolism. Longer half-life is generally desirable.[10][11] |
| Plasma Protein Binding | Rapid Equilibrium Dialysis (% Unbound) | 4.5% | 2.1% | 25.7% | Determines the fraction of drug available to exert a pharmacological effect.[12][13] |
| CYP450 Inhibition | IC50 vs. CYP3A4 | 12.5 µM | 8.9 µM | >50 µM | Assesses the risk of drug-drug interactions (DDI). IC50 >10 µM is often considered low risk.[14][15] |
Structure-Activity Relationship (SAR) Insights
-
Solubility vs. Permeability Trade-Off: The most dramatic difference is seen with Analogue C . The conversion of the ethyl ester to a carboxylic acid introduces an ionizable group, drastically increasing aqueous solubility.[16] However, this increased polarity severely hampers its ability to passively diffuse across the Caco-2 cell monolayer, resulting in very low permeability. This is a classic trade-off that medicinal chemists must navigate.
-
Metabolic Liabilities: Analogue B , with its electron-donating methoxy group on the phenyl ring, shows significantly lower metabolic stability compared to the electron-withdrawing cyano group of Compound A . The para-methoxy group is a well-known site for oxidative metabolism (O-demethylation) by cytochrome P450 enzymes, leading to faster clearance.[11]
-
Lipophilicity and its Consequences: The higher lipophilicity of Analogue B (inferred from the methoxy group vs. cyano group) contributes to its slightly higher permeability but also results in stronger binding to plasma proteins (lower % unbound).[16] Only the unbound fraction of a drug is pharmacologically active, so the higher binding of Analogue B could necessitate higher dosing.[17]
-
CYP Inhibition Potential: Both ester-containing compounds (A and B ) show moderate inhibition of CYP3A4, the most prevalent drug-metabolizing enzyme.[18] The more metabolically stable Analogue C shows negligible inhibition, suggesting its lower lipophilicity and different electronic profile reduce its affinity for the enzyme's active site.
Experimental Workflows and Methodologies
To ensure scientific rigor, the protocols described below are self-validating systems, incorporating necessary controls and quality checks.
Overall ADME Screening Cascade
The initial screening of compounds typically follows a tiered approach, starting with high-throughput assays for fundamental properties like solubility and metabolic stability before moving to more complex and lower-throughput assays like Caco-2 permeability for promising candidates.
Caption: Tiered workflow for in vitro ADME profiling.
Kinetic Solubility Assay
Causality: This assay is designed to mimic the conditions a compound might face upon entering the aqueous environment of the gut after oral administration from a DMSO-solubilized stock, as is common in early screening.[19] It quickly identifies compounds at risk of precipitating out of solution during in vitro biological assays.[8]
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock to the first well, resulting in a 100 µM solution with 1% DMSO. Mix thoroughly.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking to allow for equilibration.[19]
-
Precipitate Detection: Analyze the plate using a nephelometer to measure light scattering caused by insoluble particles. Alternatively, filter the samples through a solubility filter plate.
-
Quantification: The clear filtrate is then analyzed by LC-MS/MS or UV-Vis spectroscopy against a standard curve to determine the concentration of the dissolved compound.[20][21]
Caco-2 Permeability Assay
Causality: The Caco-2 cell line, derived from human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions.[22] This system is the gold standard for predicting intestinal permeability because it models the physical barrier of the gut wall and expresses key uptake and efflux transporters, such as P-glycoprotein (P-gp).[23][24]
Caption: Workflow for the Caco-2 permeability assay.
Protocol:
-
Cell Culture: Seed Caco-2 cells onto Transwell filter inserts in a 24-well plate and culture for 21-25 days to allow for full differentiation and monolayer formation.[9]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. A TEER value ≥200 Ω·cm² confirms the integrity of the tight junctions.[25]
-
Apical to Basolateral (A→B) Transport:
-
Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
Add the test compound (e.g., at 10 µM) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, take a sample from the basolateral chamber for analysis.
-
-
Basolateral to Apical (B→A) Transport: Perform the reverse experiment to assess active efflux. Add the compound to the basolateral chamber and sample from the apical chamber.
-
Analysis: Quantify the compound concentration in the receiver chamber samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B→A) / Papp(A→B)).
Metabolic Stability in Human Liver Microsomes (HLM)
Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.[10][11] This assay provides a robust and cost-effective method to measure a compound's intrinsic clearance (Clint) and predict its metabolic fate in vivo.[26]
Caption: Workflow for the microsomal metabolic stability assay.
Protocol:
-
Reagent Preparation: Thaw pooled human liver microsomes on ice. Prepare a 1 M NADPH cofactor solution in buffer.
-
Incubation Mixture: In a 96-well plate, add phosphate buffer (pH 7.4), microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[10]
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH solution.[27]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture into a new plate containing cold acetonitrile with an internal standard to terminate the reaction and precipitate the protein.
-
Sample Processing: Centrifuge the termination plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t1/2).
Conclusion
This guide demonstrates that in vitro ADME profiling is an indispensable tool for guiding medicinal chemistry efforts. The comparative analysis of This compound and its analogues reveals how discrete structural modifications can profoundly impact a compound's drug-like properties. The conversion to a carboxylic acid (Analogue C ) improved solubility at the cost of permeability, while the introduction of a metabolically liable methoxy group (Analogue B ) increased clearance and plasma protein binding. Such data, when generated early and systematically, allows research teams to build robust structure-activity and structure-property relationships, ultimately leading to the design of safer and more effective drug candidates.
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Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
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Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
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Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
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PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]
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(n.d.). Caco2 assay protocol. Retrieved from [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
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BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]
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AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
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Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
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Ackley, D. C., Rockich, K. T., & ... (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Retrieved from [Link]
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protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
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Concept Life Sciences. (n.d.). Caco-2 Permeability. Retrieved from [Link]
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protocols.io. (2025). In-vitro plasma protein binding. Retrieved from [Link]
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Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
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LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
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AxisPharm. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
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Charnwood Discovery. (n.d.). Plasma Protein Binding - In Vitro Assay. Retrieved from [Link]
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Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
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Visikol. (2022). Plasma Protein Binding Assay. Retrieved from [Link]
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Paine, M. F., et al. (2015). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. National Institutes of Health. Retrieved from [Link]
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Duggirala, S., et al. (2014). Piperine and Derivatives: Trends in Structure-Activity Relationships. PubMed. Retrieved from [Link]
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Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]
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Salmaso, V., et al. (2017). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. National Institutes of Health. Retrieved from [Link]
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Chung, T. D. Y., et al. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. National Center for Biotechnology Information. Retrieved from [Link]
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate Production
In the landscape of modern medicinal chemistry, the N-aryl piperidine scaffold is a privileged motif, integral to the structure of numerous therapeutics. Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate, a key building block for a range of pharmacologically active molecules, is no exception. The efficiency of its synthesis is a critical factor for researchers and drug development professionals, directly impacting project timelines and costs. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable intermediate, supported by experimental data and field-proven insights to inform your synthetic strategy.
Introduction: The Strategic Importance of this compound
The 1-(2-cyanophenyl)piperidine moiety is a cornerstone in the design of molecules targeting a variety of biological pathways. The cyano group serves as a versatile handle for further chemical transformations, while the piperidine ring provides a desirable pharmacokinetic profile. Consequently, the robust and efficient synthesis of this compound is a frequent challenge in process development and discovery chemistry. This guide will focus on the two most prevalent strategies for the crucial C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr). A third, less common, one-step cyclization method will also be discussed as a potential alternative.
Synthetic Strategies: A Head-to-Head Comparison
The choice of synthetic route is often a trade-off between factors such as starting material cost, catalyst complexity, reaction robustness, and overall yield. Below, we dissect the two primary approaches to the synthesis of this compound.
Visualizing the Synthetic Pathways
Caption: High-level overview of the two primary synthetic routes.
In-Depth Analysis of Synthetic Routes
Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and high functional group tolerance.[1][2] This reaction is particularly advantageous when dealing with less reactive aryl halides.
Reaction Principle and Mechanism
This cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex.[3] The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl piperidine and regenerate the Pd(0) catalyst.[4]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol (Representative)
-
Materials: 2-Bromobenzonitrile, Ethyl piperidine-4-carboxylate, Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)), Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), Sodium tert-butoxide (NaOtBu), Toluene (anhydrous).
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and Sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene, followed by 2-Bromobenzonitrile (1.0 eq) and Ethyl piperidine-4-carboxylate (1.2 eq).
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
-
Performance Benchmarking & Expert Insights
| Parameter | Buchwald-Hartwig Amination |
| Typical Yield | 75-95% |
| Reaction Time | 8-12 hours |
| Temperature | 100-110 °C |
| Catalyst Loading | 1-2 mol% Pd |
| Aryl Halide | Bromo > Chloro |
| Pros | High yields, broad scope, tolerates various functional groups. |
| Cons | Cost of palladium catalyst and ligands, potential for heavy metal contamination in the final product, requires inert atmosphere. |
Causality Behind Experimental Choices: The use of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting both the oxidative addition and the final reductive elimination steps.[5] Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the piperidine nitrogen without competing in the reaction. Toluene is a common high-boiling, non-polar solvent for this transformation.
Route 2: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a more classical and often more cost-effective method for forming C-N bonds, particularly on an industrial scale. This reaction is most efficient when the aromatic ring is activated by electron-withdrawing groups, such as the cyano group in our target molecule.
Reaction Principle and Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (ethyl piperidine-4-carboxylate) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (halide), forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second, typically faster step, the leaving group is expelled, restoring the aromaticity of the ring.
Caption: General mechanism of the SNAr reaction.
Detailed Experimental Protocol (Representative)
-
Materials: 2-Fluorobenzonitrile, Ethyl piperidine-4-carboxylate, Potassium carbonate (K₂CO₃), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a round-bottom flask, add 2-Fluorobenzonitrile (1.0 eq), Ethyl piperidine-4-carboxylate (1.2 eq), and Potassium carbonate (2.0 eq).
-
Add DMSO as the solvent.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a large volume of water and stir.
-
Extract the aqueous suspension with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Performance Benchmarking & Expert Insights
| Parameter | Nucleophilic Aromatic Substitution (SNAr) |
| Typical Yield | 60-85% |
| Reaction Time | 12-24 hours |
| Temperature | 120-140 °C |
| Catalyst Loading | None |
| Aryl Halide | Fluoro > Chloro |
| Pros | Low cost (no catalyst/ligand), simpler workup, scalable. |
| Cons | Harsher reaction conditions (high temperature), generally lower yields than Buchwald-Hartwig, limited to activated aryl halides. |
Causality Behind Experimental Choices: 2-Fluorobenzonitrile is the preferred starting material for SNAr as fluoride is an excellent leaving group in this reaction due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack. DMSO is a polar aprotic solvent that effectively solvates the potassium carbonate and facilitates the reaction.
Alternative Route: One-Step Cyclization
A patent (CN101525313A) describes a one-step cyclization reaction to form N-substituted ethyl 4-piperidinecarboxylates. This method involves the reaction of a compound with an active methylene group with an N-substituted diethanolamine diphenyl sulfonate in the presence of a strong base like sodium hydride.[6] While this approach is innovative, its practical application for the synthesis of this compound would require the synthesis of a specific N-(2-cyanophenyl) diethanolamine derivative, which may add complexity to the overall synthetic sequence.
Comparative Summary and Recommendations
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Overall Yield | High (75-95%) | Moderate (60-85%) |
| Reaction Conditions | Milder (80-110 °C) | Harsher (120-140 °C) |
| Cost | Higher (Pd catalyst & ligand) | Lower (no catalyst) |
| Scalability | More challenging due to catalyst cost and removal | More straightforward |
| Substrate Scope | Broader (less reactive halides) | Limited to activated halides |
| Environmental Impact | Use of precious metals | Use of high-boiling solvents |
Recommendations:
-
For Discovery Chemistry and Small-Scale Synthesis: The Buchwald-Hartwig amination is often the preferred method due to its high yields and reliability across a range of substrates. The higher cost is often justified by the faster access to the desired compound.
-
For Process Development and Large-Scale Production: The Nucleophilic Aromatic Substitution (SNAr) is a more economically viable option, provided the yield is acceptable. The avoidance of expensive and potentially toxic heavy metal catalysts is a significant advantage at scale. Process optimization to improve the yield and reduce the reaction time is often a worthwhile investment for this route.
Conclusion
The synthesis of this compound can be efficiently achieved through both modern palladium-catalyzed cross-coupling and classical nucleophilic aromatic substitution. The optimal choice of synthetic route is contingent on the specific requirements of the project, including scale, budget, and timeline. By understanding the underlying principles and practical considerations of each method, researchers can make informed decisions to streamline their synthetic efforts and accelerate the drug discovery and development process.
References
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- CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. (n.d.).
- Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. (2012).
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a foundational pillar of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate. The procedures outlined herein are synthesized from established chemical safety principles and regulatory standards, emphasizing the causality behind each critical step to ensure a self-validating and trustworthy system of waste management.
The structural nature of this compound, incorporating both a cyanide-bearing aromatic ring and a piperidine moiety, necessitates a stringent approach to its handling and disposal. The cyanophenyl group presents a significant toxicological risk, as many organic cyanides can release highly toxic hydrogen cyanide gas, particularly under acidic conditions.[1][2] The piperidine component, a cyclic amine, suggests potential corrosivity and toxicity.[3][4][5] Therefore, this compound must be managed as a hazardous waste throughout its lifecycle.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is mandatory. All handling of this compound and its waste must be conducted within a certified chemical fume hood to mitigate inhalation exposure.[1][2]
Hazard Profile
While a specific Safety Data Sheet (SDS) for this exact molecule is not consistently available, its constituent functional groups dictate the assumed hazards:
| Hazard Classification | Potential Effects | GHS Hazard Statement (Assumed) |
| Acute Toxicity | Harmful or fatal if swallowed, inhaled, or absorbed through the skin due to the cyanophenyl group.[6][7] | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | The piperidine structure suggests it may cause skin irritation or severe burns.[8] | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage | Capable of causing serious, irreversible eye damage.[8] | H318: Causes serious eye damage. |
| Reactivity | Reacts with acids to produce highly toxic hydrogen cyanide gas.[2] Incompatible with strong oxidizing agents.[4][9][10] | Not Applicable |
Required Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to create a barrier between the researcher and the chemical waste.
-
Eye and Face Protection : Chemical safety goggles in conjunction with a full-face shield are required to protect against splashes.[3]
-
Hand Protection : Chemically resistant gloves are mandatory. Double-gloving with nitrile rubber gloves is recommended for enhanced protection.[1]
-
Body Protection : A flame-retardant lab coat or a chemical-resistant apron must be worn over personal clothing.[3]
-
Respiratory Protection : All handling must occur in a chemical fume hood.[1][2] For spill cleanup outside of a fume hood, a self-contained breathing apparatus may be necessary.
Part 2: Waste Segregation and Container Management
Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container. The primary directive is to never mix cyanide-containing waste with acidic waste .[1][2]
Waste Stream Classification
This compound waste must be classified as Hazardous Waste . It should be further categorized as an organic, nitrogen-containing waste stream. For segregation purposes, follow these guidelines:
-
Halogenated vs. Non-Halogenated : Collect waste in separate containers for halogenated and non-halogenated solvents.[11]
-
Cyanide-Specific Waste : It is best practice to maintain a dedicated waste container specifically for cyanide-containing compounds to prevent accidental mixing.[1][2]
-
Solids vs. Liquids : Solid waste (e.g., contaminated filter paper, gloves) and liquid waste must be stored in separate, clearly labeled containers.[1][2]
Container Selection and Labeling
The integrity of the waste containment system is paramount to safety and compliance.
-
Container Choice : Use only sturdy, leak-proof, and chemically compatible containers. High-density polyethylene (HDPE) or the original reagent bottle, if in good condition, are suitable choices.[11][12] Avoid using food or beverage containers.[11]
-
Labeling : All hazardous waste containers must be labeled correctly as soon as the first drop of waste is added.[13] The label must include:
Caption: Workflow for Segregation and Containment of Cyanide Waste.
Part 3: Step-by-Step Disposal and Decontamination Protocol
Adherence to a systematic procedure minimizes risk and ensures compliance with regulations set by bodies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16]
Accumulation and Storage
-
Designated Area : Store the labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[14][17] This area must be at or near the point of generation and under the control of laboratory personnel.[18]
-
Containment : All liquid waste containers must be kept in secondary containment (e.g., a plastic tub) to contain potential leaks or spills.[12][19]
-
Closure : Keep waste containers tightly closed at all times, except when actively adding waste.[11][12]
-
Volume Limits : Do not accumulate more than 55 gallons of hazardous waste (or one quart of acute hazardous waste) in your laboratory's SAA.[17][19] Schedule regular pickups to avoid exceeding these limits.[12]
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate : If the spill is large or occurs outside a fume hood, evacuate the area immediately.[2]
-
Alert : Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.[12]
-
Cleanup (Small Spills in Fume Hood) :
Decontamination of Glassware and Surfaces
Equipment contaminated with this compound must be decontaminated before reuse. This process must be performed inside a chemical fume hood.[1][2]
-
Initial Rinse : The first rinse of contaminated glassware must be collected as hazardous liquid waste.[13]
-
Decontamination Procedure :
-
Final Rinse : Subsequent rinses with water may be permissible for drain disposal, but only after confirming with your institution's EHS that all hazardous material has been removed.[13]
Final Disposal
Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash. [12][15]
-
Request Pickup : Once a waste container is full (no more than 90% capacity), seal it tightly and submit a hazardous waste pickup request to your institution's EHS or a licensed hazardous waste disposal contractor.[12][16]
-
Documentation : Ensure all paperwork and electronic forms required for the waste pickup are completed accurately.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to a safe research environment and protecting the broader community.
References
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Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
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How to Dispose of Chemical Waste . Case Western Reserve University Environmental Health and Safety. [Link]
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Laboratory Waste Management: The New Regulations . MedicalLab Management. [Link]
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Chemical Waste Disposal . Stanford Environmental Health & Safety. [Link]
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MATERIAL SAFETY DATA SHEETS PIPERIDINE . Cleanchem Laboratories. [Link]
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Safety Data Sheet: Piperidine . Carl ROTH. [Link]
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Information on Cyanide Compounds . Stanford Environmental Health & Safety. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when working with compounds of unknown toxicological profiles. Ethyl 1-(2-cyanophenyl)-4-piperidinecarboxylate, a molecule integrating an aromatic nitrile, a piperidine ring, and an ethyl ester, presents a constellation of potential hazards that demand a rigorous and informed approach to personal protection. This guide provides a deep, technically-grounded framework for selecting and using Personal Protective Equipment (PPE) when handling this compound, ensuring both personal safety and the integrity of your research.
Deconstructing the Hazard Profile: A Triad of Risks
A thorough risk assessment of this compound begins with an analysis of its constituent functional groups. In the absence of a specific Safety Data Sheet (SDS), we must infer the potential hazards from well-characterized analogous structures.
-
The Aromatic Nitrile (2-cyanophenyl group): The primary concern with any organic nitrile is the potential for it to release highly toxic hydrogen cyanide (HCN) gas, especially under acidic conditions.[1] Inhalation or absorption of cyanide can be rapidly fatal. While aromatic nitriles are generally more stable than their aliphatic counterparts, this risk cannot be discounted. The symptoms of cyanide exposure can range from headache and dizziness to convulsions and death.[1]
-
The Piperidine Moiety: Piperidine and its derivatives are known to be corrosive and toxic.[2] They can cause severe skin burns and eye damage.[2] Inhalation may lead to respiratory irritation.[3] Therefore, direct contact with the skin, eyes, and respiratory tract must be strictly avoided.
-
The Ethyl Carboxylate Group: While generally less hazardous than the other two moieties, esters can cause skin and eye irritation.[4]
Given this composite hazard profile, a multi-layered approach to PPE is not just recommended; it is imperative.
The Core Arsenal: Essential Personal Protective Equipment
The selection of PPE should be guided by a thorough understanding of the potential routes of exposure: inhalation, skin contact, and eye contact. The following table summarizes the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves | Nitrile gloves offer good resistance to a range of chemicals, but their breakthrough times can be short for certain organic compounds.[5] Double-gloving provides an additional layer of protection. Neoprene is also a suitable alternative with good chemical resistance.[5] |
| Eye Protection | Chemical splash goggles with side shields | Protects against splashes and aerosols, which are significant risks when handling liquid chemicals. Standard safety glasses do not provide adequate protection from splashes. |
| Body Protection | Flame-resistant lab coat | A lab coat is the first line of defense against spills and splashes. A flame-resistant material is recommended as a general precaution in a chemical laboratory. |
| Respiratory Protection | Use within a certified chemical fume hood | Due to the potential for the release of highly toxic hydrogen cyanide gas, all manipulations of this compound should be performed within a properly functioning chemical fume hood to prevent inhalation exposure. |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects. |
A Step-by-Step Protocol for Safe Handling
The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.
3.1. Preparation and Precaution
-
Consult the SDS (if available): Always prioritize obtaining and thoroughly reading the Safety Data Sheet for the specific chemical. If unavailable, proceed with the precautions outlined in this guide.
-
Work in a Designated Area: All work with this compound must be conducted in a well-ventilated chemical fume hood.[1]
-
Assemble all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.
-
Ensure emergency equipment is accessible: Know the location and proper operation of the safety shower, eyewash station, and fire extinguisher.
3.2. Donning PPE: A Deliberate Sequence
-
Lab Coat: Put on a clean, properly fitting lab coat, ensuring it is fully buttoned.
-
Inner Gloves: Don the first pair of nitrile or neoprene gloves.
-
Outer Gloves: Don the second pair of gloves over the first, ensuring a snug fit over the cuffs of the lab coat.
-
Eye Protection: Put on chemical splash goggles.
3.3. During the Procedure
-
Handle with Care: Avoid generating aerosols or dust.
-
Avoid Incompatible Materials: Keep the compound away from strong acids to prevent the potential release of hydrogen cyanide gas.[1] Also, avoid contact with strong oxidizing agents.
-
Immediate Cleanup: In case of a small spill within the fume hood, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[2]
3.4. Doffing PPE: Preventing Contamination
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Remove the lab coat, folding the contaminated side inward.
-
Eye Protection: Remove the goggles.
-
Inner Gloves: Remove the inner pair of gloves and dispose of them.
-
Hand Washing: Wash hands thoroughly with soap and water.
Emergency Procedures: Preparedness is Paramount
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan: Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatibility is confirmed.
-
Neutralization of Cyanide-Containing Waste: For small quantities of aqueous waste containing the compound, a cautious in-lab neutralization procedure can be considered under expert supervision. This typically involves oxidation of the cyanide moiety under alkaline conditions with a reagent like sodium hypochlorite (bleach).[1] This process should only be carried out by trained personnel in a fume hood.
-
Final Disposal: All contaminated materials, including empty containers, gloves, and absorbent materials, must be disposed of through a licensed hazardous waste disposal company.[6]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow based on the hazards of this compound.
References
-
Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Retrieved from [Link]
-
How can I reduce an aromatic nitrile group in presence of an OH group? (2024, March 5). Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
-
Practical Biocatalytic Synthesis of Aromatic Nitriles. (n.d.). PMC - NIH. Retrieved from [Link]
-
procedure for disposing of hazardous waste. (n.d.). MIT. Retrieved from [Link]
-
In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services. Retrieved from [Link]
-
Common Name: 1-ETHYL PIPERIDINE HAZARD SUMMARY. (2004, April). NJ.gov. Retrieved from [Link]
-
Nitrile Glove Recycling Explained: NBR, Downcycling & Sustainable Lab Plastics (MMM, Ep.3). (2025, October 5). YouTube. Retrieved from [Link]
-
Sustainable Management of Nitrile Butadiene Rubber Waste Through Pyrolysis. (2025, January 21). MDPI. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
